molecular formula C6H11O2- B1230305 4-Methylpentanoate

4-Methylpentanoate

货号: B1230305
分子量: 115.15 g/mol
InChI 键: FGKJLKRYENPLQH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isocaproate is a branched-chain saturated fatty acid anion that is pentanoate with a methyl group substituent at position 4. It has a role as a metabolite. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of an isocaproic acid.

属性

分子式

C6H11O2-

分子量

115.15 g/mol

IUPAC 名称

4-methylpentanoate

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1

InChI 键

FGKJLKRYENPLQH-UHFFFAOYSA-M

SMILES

CC(C)CCC(=O)[O-]

规范 SMILES

CC(C)CCC(=O)[O-]

同义词

isobutyl acetate
isobutylacetate

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-methylpentanoate and its parent carboxylic acid, 4-methylpentanoic acid. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound refers to the anion or ester of 4-methylpentanoic acid. The core structure consists of a five-carbon pentanoate chain with a methyl group at the fourth carbon position.

Structure of 4-Methylpentanoic Acid:

Structure of a this compound Ester (e.g., Methyl this compound):

(Where R is an alkyl or aryl group)

Key identifiers for 4-methylpentanoic acid and its common esters are provided in the table below.

Identifier4-Methylpentanoic AcidMethyl this compoundEthyl this compound
IUPAC Name 4-Methylpentanoic acidMethyl this compoundEthyl this compound
Synonyms Isocaproic acid, Isohexanoic acidMethyl isocaproateEthyl isocaproate
CAS Number 646-07-12412-80-825415-67-2
Molecular Formula C6H12O2C7H14O2C8H16O2
SMILES CC(C)CCC(=O)OCC(C)CCC(=O)OCCCOC(=O)CCC(C)C
InChI 1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H31S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-methylpentanoic acid and its methyl and ethyl esters.

Table 2.1: General Physicochemical Properties

Property4-Methylpentanoic AcidMethyl this compoundEthyl this compound
Molecular Weight 116.16 g/mol [1]130.18 g/mol [2]144.21 g/mol [3][4]
Appearance Slightly brown or clear liquid[5]Colorless liquid[2]Clear to pale yellow liquid[3]
Odor Unpleasant, sour, pungent[5]Sweet, pineapple-like[2]Fruity, tropical aroma[3]

Table 2.2: Thermal and Optical Properties

Property4-Methylpentanoic AcidMethyl this compoundEthyl this compound
Boiling Point 199-201 °C[1]139-140 °C160-163 °C[3]
Melting Point -35 °C[5]N/AN/A
Flash Point 97 °C[1]N/AN/A
Density 0.923 g/mL at 25 °C[1]0.885-0.892 g/mL0.865-0.875 g/mL[3]
Refractive Index (n20/D) 1.414[1]1.402-1.4061.402-1.409[3]

Table 2.3: Solubility and Partitioning

Property4-Methylpentanoic AcidMethyl this compoundEthyl this compound
Water Solubility InsolubleInsoluble in waterPractically insoluble[3]
Solubility in Organics Soluble in many organic solventsSoluble in alcohol and most fixed oilsSoluble in organic solvents
logP 1.722.12.64

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of 4-methylpentanoic acid would show a characteristic broad singlet for the carboxylic acid proton, typically above 10 ppm. The protons on the carbon chain would appear in the upfield region. For the esters, the protons of the alkoxy group will have distinct chemical shifts (e.g., a singlet around 3.7 ppm for the methyl ester).

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon in the range of 170-180 ppm. The other carbons of the alkyl chain will appear in the upfield region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-methylpentanoic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. For the esters, the O-H band is absent, and the C=O stretch appears at a higher frequency, typically between 1735 and 1750 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of these compounds will show a molecular ion peak, although it may be weak. Common fragmentation patterns include the loss of the alkoxy group from the esters and cleavage of the alkyl chain.

Experimental Protocols

4.1. Synthesis of 4-Methylpentanoic Acid via Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][6]

Workflow for Malonic Ester Synthesis of 4-Methylpentanoic Acid

G A Diethyl Malonate C Malonic Ester Enolate A->C Deprotonation B Sodium Ethoxide (NaOEt) in Ethanol E Alkylated Malonic Ester C->E SN2 Alkylation D 1-Bromo-2-methylpropane G Alkylated Malonic Acid E->G Hydrolysis F Acid Hydrolysis (e.g., aq. HCl, heat) I 4-Methylpentanoic Acid G->I Decarboxylation H Decarboxylation (Heat)

Synthesis of 4-Methylpentanoic Acid.
  • Step 1: Deprotonation. Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

  • Step 2: Alkylation. The enolate is then reacted with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane, via an SN2 reaction to form the alkylated malonic ester.

  • Step 3: Hydrolysis and Decarboxylation. The resulting dialkylmalonic ester is hydrolyzed to the dicarboxylic acid using an aqueous acid solution and heat. Continued heating leads to decarboxylation, yielding 4-methylpentanoic acid.

4.2. Fischer Esterification of 4-Methylpentanoic Acid

This is a common method for synthesizing esters from a carboxylic acid and an alcohol, using an acid catalyst.[7]

G A 4-Methylpentanoic Acid C Reaction Mixture A->C B Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H2SO4) B->C D Reflux C->D E Workup (Neutralization, Extraction) D->E F Purification (Distillation) E->F G This compound Ester F->G

Biological Roles and Applications.

Safety and Handling

4-Methylpentanoic Acid:

  • Hazards: Causes severe skin burns and eye damage. [8]May be harmful if swallowed or inhaled. [8]* Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9] This compound Esters:

  • Hazards: Generally considered less hazardous than the parent acid. They are flammable liquids. May cause skin and eye irritation.

  • Handling: Keep away from heat, sparks, and open flames. Use with adequate ventilation and appropriate PPE.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling these chemicals.

References

The Enigmatic Presence of 4-Methylpentanoate in the Botanical and Microbial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoate, and its corresponding acid, 4-methylpentanoic acid, are branched-chain fatty acid derivatives that contribute to the complex aroma profiles of various natural products. While not as ubiquitous as other volatile esters, their presence in certain plants and bacteria has garnered interest for their potential roles in flavor chemistry, chemical ecology, and as biosynthetic targets. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its presence in the plant and bacterial kingdoms. It further outlines the experimental protocols for its detection and presents putative biosynthetic pathways, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Occurrence of this compound and its Precursors

While direct quantitative data for methyl this compound is scarce in publicly available literature, its precursor, 4-methylpentanoic acid (also known as isocaproic acid), has been identified as a volatile component in a variety of plants, particularly in fruits. The ester form, methyl this compound, has been notably detected as a volatile organic compound (VOC) produced by certain species of Streptomyces bacteria.

In Plants

4-Methylpentanoic acid is a contributor to the characteristic aroma of several fruits. Its presence has been documented in raspberries (Rubus idaeus), where it is part of a complex mixture of volatile compounds that define the fruit's flavor profile.[1][2] The transformation of the acid to its methyl ester in plants is plausible, given the common presence of ester biosynthesis pathways in fruits.[3][4][5][6][7][8]

In Bacteria

The production of methyl this compound has been identified in the volatilome of Streptomyces species.[9][10][11] These soil-dwelling bacteria are renowned for their production of a vast array of secondary metabolites, including many volatile organic compounds. The presence of branched-chain esters like methyl this compound in Streptomyces suggests their potential role in inter- and intra-species communication, as well as in interactions with other organisms in the soil environment.

Quantitative Data

Obtaining precise quantitative data for this compound across different species is challenging due to variations in analytical methods, sample preparation, and the transient nature of volatile compounds. The following table summarizes the reported occurrence and, where available, the concentration of related volatile compounds in raspberry, a plant in which the precursor acid has been identified. This provides a contextual framework for the potential concentration range of this compound.

Organism/CultivarCompoundConcentration (µg/kg)Analytical MethodReference
Raspberry (Rubus idaeus) cv. Meeker4-Methylpentanoic acidNot QuantifiedGC-MS[12]
Raspberry (Rubus idaeus) cv. Willametteα-ionone13.94% (relative abundance)GC-MS[2]
Raspberry (Rubus idaeus) cv. Meekerα-ionone11.43% (relative abundance)GC-MS[2]
Raspberry (Rubus idaeus) cv. Tulameenα-ionone6.60% (relative abundance)GC-MS[2]
Raspberry (Rubus idaeus) cv. Lathamα-ionone5.04% (relative abundance)GC-MS[2]
Raspberry (Rubus idaeus) Selection 'K 81/6'α-ionone8.04% (relative abundance)GC-MS[2]

Note: While direct quantification of this compound is not available in the cited literature, the relative abundance of other significant volatile compounds in raspberry provides an indication of the complexity of the fruit's aroma profile.

Experimental Protocols

The identification and quantification of this compound in biological samples typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Plant Volatiles

This protocol is adapted from methods used for the analysis of volatile compounds in fruits.[13][14][15][16]

a. Sample Preparation:

  • Homogenize a known weight of fresh plant material (e.g., 5 g of fruit pulp) in a saturated NaCl solution to inhibit enzymatic activity.

  • Transfer a precise volume of the homogenate into a headspace vial.

  • Add an internal standard (e.g., a known concentration of a non-native ester like ethyl heptanoate) for quantification.

  • Seal the vial with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes).

c. GC-MS Analysis:

  • Thermally desorb the extracted volatiles from the SPME fiber in the GC injection port.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

  • Use a temperature gradient program to elute the compounds.

  • Detect and identify the compounds using a mass spectrometer in full scan mode.

  • Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with a pure standard.

Analysis of Bacterial Volatiles by Headspace GC-MS

This protocol is based on methodologies for analyzing volatile organic compounds from bacterial cultures.[9][10][11]

a. Sample Preparation:

  • Inoculate a suitable liquid or solid culture medium in a headspace vial with the bacterial strain of interest (e.g., Streptomyces sp.).

  • Incubate the culture under optimal growth conditions for a defined period to allow for the production of volatile metabolites.

  • For quantification, an internal standard can be added to the medium before inoculation or to a parallel blank vial.

b. Headspace Sampling:

  • Static Headspace: After incubation, equilibrate the vial at a specific temperature and inject a known volume of the headspace gas directly into the GC-MS.

  • HS-SPME: Follow the procedure described in Protocol 1b.

c. GC-MS Analysis:

  • Follow the GC-MS analysis steps as outlined in Protocol 1c.

  • Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

Signaling and Metabolic Pathways

The biosynthesis of this compound involves the convergence of fatty acid and amino acid metabolism. The following diagrams illustrate the putative pathways in plants and bacteria.

Putative Biosynthetic Pathway of this compound in Plants

plant_pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Chain_Elongation Chain_Elongation Isovaleryl_CoA->Chain_Elongation Acetyl_CoA Acetyl_CoA Acetyl_CoA->Chain_Elongation 4-Methylpentanoyl-CoA 4-Methylpentanoyl-CoA Chain_Elongation->4-Methylpentanoyl-CoA Fatty Acid Synthase (FAS) AAT Alcohol Acyltransferase (AAT) 4-Methylpentanoyl-CoA->AAT Methanol Methanol Methanol->AAT Methyl this compound Methyl this compound AAT->Methyl this compound

Caption: Putative biosynthesis of methyl this compound in plants from leucine.

Putative Biosynthetic Pathway of this compound in Bacteria

bacterial_pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase 4-Methylpentanoyl-CoA 4-Methylpentanoyl-CoA Isovaleryl_CoA->4-Methylpentanoyl-CoA Fatty Acid Biosynthesis (FASII) Bacterial_AAT Bacterial Alcohol Acyltransferase 4-Methylpentanoyl-CoA->Bacterial_AAT Methanol Methanol Methanol->Bacterial_AAT Methyl this compound Methyl this compound Bacterial_AAT->Methyl this compound

Caption: Putative biosynthesis of methyl this compound in bacteria from leucine.

Experimental Workflow for Volatile Analysis

workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Fruit) Homogenization Homogenization (for plants) Plant_Material->Homogenization Bacterial_Culture Bacterial Culture Headspace_Vial Transfer to Headspace Vial Bacterial_Culture->Headspace_Vial Homogenization->Headspace_Vial Equilibration Equilibration (Heating & Agitation) Headspace_Vial->Equilibration HS_SPME HS-SPME Extraction Equilibration->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing

Caption: General experimental workflow for the analysis of volatile compounds.

Conclusion

This compound represents a fascinating, albeit less-studied, component of the natural volatile landscape. Its confirmed presence in Streptomyces and the likely occurrence in various plants, as suggested by the detection of its precursor acid, open avenues for further research. The methodologies and biosynthetic pathways detailed in this guide provide a solid foundation for scientists aiming to explore the quantitative distribution, biosynthesis, and potential biological roles of this intriguing branched-chain ester. Future research focusing on the quantification of this compound in a wider range of species and the characterization of the specific enzymes involved in its biosynthesis will be crucial for a more complete understanding of its significance in nature.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylpentanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-methylpentanoic acid methyl ester. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes a visualization of the synthesis and purification workflow.

Core Physical and Chemical Properties

4-Methylpentanoic acid methyl ester, also known as methyl 4-methylvalerate or methyl isocaproate, is a fatty acid methyl ester.[1][2] It is a colorless liquid with a characteristic sweet, pineapple-like odor.[1][2] Its molecular formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[2][] This ester is found naturally in some plants, such as Zanthoxylum schinifolium.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of 4-methylpentanoic acid methyl ester based on available experimental data.

PropertyValueSource(s)
Molecular Formula C7H14O2[2][][4][5][6]
Molecular Weight 130.18 g/mol [1][2][]
Appearance Colorless liquid[1][2][]
Odor Sweet, pineapple-like, fruity[1][2]
Density 0.885 - 0.892 g/mL at 25 °C[1][2][]
Boiling Point 139.00 to 140.00 °C at 760.00 mm Hg[1]
Melting Point Not available
Refractive Index 1.402 - 1.406[1][]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[1] An estimated water solubility is 1070 mg/L at 25 °C.[][1][]
CAS Registry Number 2412-80-8[1][4][5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-methylpentanoic acid methyl ester are outlined below. These are generalized procedures based on standard laboratory techniques for esters.

3.1. Synthesis via Fischer Esterification

4-Methylpentanoic acid methyl ester can be synthesized by the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.[2][7]

  • Procedure:

    • In a round-bottom flask, combine 4-methylpentanoic acid and an excess of methanol.[7]

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.[7]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the equilibrium towards the ester product.[7][8]

    • After cooling, the reaction mixture is worked up by washing with water and a dilute sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid.[7]

    • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.[7][9]

3.2. Determination of Boiling Point

The boiling point can be determined using distillation or the Thiele tube method.[10]

  • Distillation Method:

    • The purified ester is placed in a distillation flask with a few boiling chips.[8]

    • The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is placed so that the bulb is just below the side arm of the distillation head.[7]

    • The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, giving a stable temperature reading. This stable temperature is the boiling point.[8]

  • Thiele Tube Method:

    • A small amount of the ester is placed in a small test tube, and an inverted capillary tube is added.[10]

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[10]

    • The temperature is noted at which a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

3.3. Determination of Density

The density of the liquid ester can be determined by measuring the mass of a known volume.

  • Procedure:

    • A clean, dry pycnometer (specific gravity bottle) is weighed empty.

    • It is then filled with the ester, and any excess is carefully removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

3.4. Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[11][12]

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[11]

    • A few drops of the ester are placed on the prism.[11]

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[12]

    • The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

4.1. Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of 4-methylpentanoic acid methyl ester via Fischer esterification, followed by its purification.

Synthesis_Workflow Reactants 4-Methylpentanoic Acid + Methanol + H₂SO₄ (catalyst) Reaction Reflux Reactants->Reaction Heating Workup Work-up (H₂O, NaHCO₃ washes) Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product Pure 4-Methylpentanoic Acid Methyl Ester Purification->Product

Caption: Workflow for the synthesis and purification of 4-methylpentanoic acid methyl ester.

References

The Role of 4-Methylpentanoate as a Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanoate, a volatile organic compound (VOC) derived from the metabolism of the branched-chain amino acid leucine, is emerging as a molecule of interest in various scientific disciplines. As a volatile branched-chain fatty acid ester, it contributes to the aroma profile of various natural products and is a product of microbial metabolism. This technical guide provides an in-depth exploration of this compound, detailing its biochemical origins, its role as a potential signaling molecule, and its detection as a volatile biomarker. The guide outlines detailed experimental protocols for its analysis and discusses its potential implications in health and disease, offering a valuable resource for researchers in biochemistry, microbiology, and drug development.

Introduction

Volatile organic compounds (VOCs) are increasingly recognized for their roles in biological systems, acting as signaling molecules in intercellular and inter-kingdom communication. This compound, also known as isocaproate, is a branched-chain fatty acid (BCFA) that exists in volatile ester forms, such as methyl this compound and ethyl this compound. Its presence has been identified in various bacteria, fungi, and plants. The biosynthetic precursor of this compound, α-ketoisocaproic acid (KIC), has been implicated in the pathophysiology of neurological conditions like Maple Syrup Urine Disease (MSUD), where it induces oxidative stress and mitochondrial dysfunction.[1][2][3] This connection suggests a potential, albeit indirect, signaling role for this compound and its parent acid through the modulation of cellular redox states. This guide will delve into the known and hypothesized functions of this compound as a VOC, providing the necessary technical details for its study.

Biochemical Origins of this compound

This compound is a downstream metabolite of the essential branched-chain amino acid, leucine. The metabolic pathway involves the transamination of leucine to α-ketoisocaproic acid (KIC), followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent metabolic steps lead to the formation of 4-methylpentanoic acid, which can then be esterified to its more volatile forms.

Leucine Metabolism tothis compound Leucine Leucine KIC α-Ketoisocaproic Acid (KIC) Leucine->KIC Branched-Chain Amino Acid Transaminase IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex Metabolites Intermediary Metabolites IsovalerylCoA->Metabolites Further Metabolism MethylpentanoicAcid 4-Methylpentanoic Acid Metabolites->MethylpentanoicAcid Methylpentanoate This compound (Volatile Esters) MethylpentanoicAcid->Methylpentanoate Esterification

Figure 1: Biosynthetic pathway of this compound from Leucine.

Role as a Volatile Signaling Molecule

While a specific receptor for this compound has not been identified, its biological activity can be inferred from the effects of its metabolic precursors and its role as a microbial volatile organic compound (mVOC).

Indirect Signaling via Oxidative Stress

Studies on the neurological effects of elevated α-ketoisocaproic acid (KIC) in Maple Syrup Urine Disease provide a compelling model for the indirect signaling effects of this compound's metabolic pathway.[1][2][4] High concentrations of KIC have been shown to induce the production of reactive oxygen species (ROS) and impair mitochondrial function, leading to oxidative stress.[1][2][4] This oxidative stress can, in turn, activate various cellular signaling cascades, including inflammatory pathways and apoptosis. As a downstream product, the levels of this compound could reflect the metabolic state that leads to such stress, acting as a volatile biomarker of these processes.

Oxidative_Stress_Signaling cluster_0 Metabolic Imbalance cluster_1 Cellular Effects cluster_2 Downstream Signaling KIC High Levels of α-Ketoisocaproic Acid (KIC) Mitochondria Mitochondrial Dysfunction KIC->Mitochondria Inhibits respiratory chain ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammatory Pathways OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis HS_SPME_GCMS_Workflow Start Start Culture Bacterial Culture in Headspace Vial Start->Culture Equilibrate Equilibrate Vial (e.g., 40-60°C) Culture->Equilibrate SPME Expose SPME Fiber to Headspace Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Analysis & Quantification GCMS->Data End End Data->End

References

An In-depth Technical Guide to the Biosynthesis Pathways of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathways of branched-chain fatty acids (BCFAs). It delves into the key enzymes, regulatory mechanisms, and quantitative data pertinent to these pathways. Detailed experimental protocols for studying BCFA biosynthesis are also provided, alongside visual representations of the key pathways and workflows to facilitate understanding.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. The most common forms are the iso and anteiso BCFAs, which have a methyl group on the penultimate (n-1) or antepenultimate (n-2) carbon, respectively.[1] These fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. In mammals, BCFAs are found in various tissues and have been implicated in a range of physiological processes, including the regulation of metabolism and inflammation. The biosynthesis of BCFAs is distinct from that of straight-chain fatty acids, primarily in the initial priming step of fatty acid synthesis.

Core Biosynthesis Pathways

The synthesis of BCFAs relies on the universal principles of fatty acid biosynthesis, involving the sequential addition of two-carbon units from malonyl-CoA. However, the key distinction lies in the utilization of branched-chain acyl-CoAs as primers instead of acetyl-CoA. These primers are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

Bacterial BCFA Biosynthesis

In bacteria, particularly in species like Bacillus subtilis, the biosynthesis of BCFAs is a well-characterized process.

Initiation: The pathway begins with the deamination of the BCAAs to their corresponding α-keto acids.[2] These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoA primers.[2]

  • Leucine is converted to α-ketoisocaproate, which then forms isovaleryl-CoA (primer for iso-even and iso-odd chain BCFAs).

  • Isoleucine is converted to α-keto-β-methylvalerate, which then forms 2-methylbutyryl-CoA (primer for anteiso-odd chain BCFAs).

  • Valine is converted to α-ketoisovalerate, which then forms isobutyryl-CoA (primer for iso-odd chain BCFAs).

Elongation: These branched-chain acyl-CoA primers are then utilized by the fatty acid synthase (FAS) II system . The initial condensation with malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (FabH) , which exhibits a preference for these branched-chain primers over acetyl-CoA in many BCFA-producing bacteria. Subsequent elongation cycles proceed via the standard FASII pathway, with malonyl-CoA serving as the two-carbon donor.

bacterial_bcfa_biosynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) alpha_Keto_Acids α-Keto Acids BCAA->alpha_Keto_Acids Branched-Chain Amino Acid Transaminase BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) alpha_Keto_Acids->BC_Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCFA Branched-Chain Fatty Acids BC_Acyl_CoA->BCFA Fatty Acid Synthase (FAS II) (FabH initiates) Malonyl_CoA Malonyl-CoA Malonyl_CoA->BCFA Elongation

Bacterial BCFA Biosynthesis Pathway
Mammalian BCFA Biosynthesis

In mammals, the synthesis of BCFAs is less predominant than in bacteria but occurs in specific tissues like the adipose tissue. The fundamental principles are similar, involving the use of branched-chain primers. However, the regulation and enzymatic machinery have distinct features.

Initiation: Similar to bacteria, the primers for BCFA synthesis are derived from the catabolism of BCAAs. The branched-chain α-keto acid dehydrogenase complex plays a crucial role in this conversion.

Elongation: The elongation of these primers is carried out by the multifunctional fatty acid synthase (FAS) I system. Unlike the bacterial FabH, the mammalian FAS shows a lower turnover number with branched-chain substrates compared to straight-chain precursors, indicating a preference for the latter.[3][4]

A key regulatory enzyme in mammalian cells is ECHDC1 , a cytosolic enzyme that degrades methylmalonyl-CoA and ethylmalonyl-CoA. This action prevents the incorporation of these branched extender units into fatty acids by FASN, thereby limiting the formation of certain types of BCFAs.

mammalian_bcfa_biosynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) alpha_Keto_Acids α-Keto Acids BCAA->alpha_Keto_Acids BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA alpha_Keto_Acids->BC_Acyl_CoA BCKDH BCFA Branched-Chain Fatty Acids BC_Acyl_CoA->BCFA Fatty Acid Synthase (FAS I) Malonyl_CoA Malonyl-CoA Malonyl_CoA->BCFA Elongation ECHDC1 ECHDC1 ECHDC1->BCFA Inhibits formation of methyl-branched FAs Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->ECHDC1 Degradation

Mammalian BCFA Biosynthesis and Regulation

Regulation of BCFA Biosynthesis

The synthesis of BCFAs is tightly regulated to meet the cellular demands for membrane synthesis and other functions.

Regulation in Bacteria

In Bacillus subtilis, the expression of genes involved in fatty acid synthesis is controlled by the transcriptional regulator FapR .[5][6] FapR represses the transcription of the fap regulon, which includes genes for fatty acid and phospholipid synthesis.[5] The derepression of this regulon is triggered by the accumulation of malonyl-CoA, indicating a direct link between precursor availability and the rate of fatty acid synthesis.

Furthermore, environmental factors such as temperature can influence BCFA composition. At lower temperatures, some bacteria increase the proportion of anteiso BCFAs to maintain membrane fluidity. This is often regulated at the level of substrate availability, for instance, through the differential expression of BCAA transporters.

Regulation in Mammals

In mammals, the regulation of BCFA synthesis is intertwined with the overall control of fatty acid metabolism. Hormones such as insulin and glucagon play a significant role. Insulin promotes fatty acid synthesis by activating key enzymes like acetyl-CoA carboxylase and fatty acid synthase, while glucagon has the opposite effect.[1][7] Glucocorticoids can reduce the activity of these enzymes in adipose tissue.[1] The regulation of the BCKDH complex is also critical, as it controls the supply of branched-chain primers.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in BCFA biosynthesis.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for BCFA Synthesis

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Acetyl-CoA (for StCFA)~10~1.7~1.7 x 105[3][4]
Methylmalonyl-CoA (for BCFA)Not reported~0.01Not reported[3][4]

Note: The turnover number for BCFA synthesis by mFAS is approximately 150 times lower than for straight-chain fatty acid (StCFA) synthesis, indicating a strong preference for malonyl-CoA.[4]

Table 2: Substrate Specificity of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Substrate (α-Keto Acid)Source OrganismApparent Km (mM)Reference
α-Ketoisocaproate (from Leucine)Bovine Liver0.016[8]
α-Keto-β-methylvalerate (from Isoleucine)Bovine Liver0.018[8]
α-Ketoisovalerate (from Valine)Bovine Liver0.033[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Analysis

This protocol outlines the general steps for the analysis of BCFAs in biological samples.

gcms_workflow start Start: Biological Sample (e.g., cell pellet, tissue) extraction Lipid Extraction (e.g., Folch method) start->extraction derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Peak identification and quantification) gcms->data_analysis end End: BCFA Profile data_analysis->end isotope_tracing_workflow start Start: Cell Culture labeling Incubate with Stable Isotope-Labeled Precursor (e.g., 13C-Leucine) start->labeling harvest Harvest Cells at Time Points labeling->harvest extraction Lipid Extraction harvest->extraction ms_analysis Mass Spectrometry Analysis (GC-MS or LC-MS) extraction->ms_analysis end End: Quantify Isotope Incorporation into BCFAs ms_analysis->end

References

The Scent of Complexity: An In-depth Technical Guide to the Olfactory Properties of Branched-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are a pivotal class of volatile organic compounds (VOCs) that significantly contribute to the desirable fruity and floral aromas in a vast array of natural and manufactured products, from fruits and beverages to fine fragrances and pharmaceuticals.[1][2] Their molecular architecture, specifically the presence of alkyl branches on the carboxylic acid or alcohol moiety, imparts unique olfactory characteristics that differentiate them from their straight-chain counterparts.[3] Generally, branched-chain esters exhibit lower odor detection thresholds, meaning they are perceivable at lower concentrations.[3] This guide provides a comprehensive technical overview of the core olfactory properties of branched-chain esters, detailing their synthesis, sensory analysis, structure-activity relationships, and the underlying signaling pathways of their perception.

Physicochemical and Olfactory Properties of Branched-Chain Esters

The structure of an ester, derived from an alcohol and a carboxylic acid, dictates its physical properties and, consequently, its volatility and interaction with olfactory receptors.[4][5] Branching in the carbon chain affects the molecule's shape and intermolecular forces, which in turn influences its boiling point, solubility, and odor characteristics.[4][6]

Structure-Odor Relationship

The position and nature of the branching in an ester's structure have a profound impact on its perceived scent. Key structural features influencing the odor profile include:

  • Chain Length: Similar to their linear counterparts, the odor character of branched-chain esters is influenced by the total number of carbon atoms.

  • Position of the Ester Group: For an ester to possess a strong fruity character, the ester group is often best positioned one or two carbons from the end of the chain.[7]

  • Branching in the Acid Moiety: Branching in the carboxylic acid portion of the ester can significantly lower the odor threshold.

  • Branching in the Alcohol Moiety: The structure of the alcohol component also plays a crucial role in defining the final aroma.

It has been observed that ester compounds with a branched-chain moiety generally have significantly lower odor thresholds than the corresponding straight-chain esters, suggesting they are more potent stimulators of "fruity" olfactory sensations.[3]

Quantitative Olfactory Data

The odor detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The following tables summarize the ODTs for a selection of branched-chain and linear esters in water, providing a basis for comparison. It is important to note that ODT values can vary based on the sensory methodology and the purity of the compounds.

Table 1: Odor Detection Thresholds of Selected Branched-Chain Esters in Water

Ester NameChemical FormulaSensory DescriptorsOdor Detection Threshold (in water, ppb)
Ethyl IsovalerateC7H14O2Sweet, fruity, apple, pineapple, green, orange-
Isoamyl AcetateC7H14O2Banana, pear, solvent-like-
Ethyl 2-methylbutanoateC7H14O2Fruity, apple, berry-
Isobutyl AcetateC6H12O2Fruity, floral, banana, pear-
Propyl IsobutyrateC7H14O2Fruity, sweet, pineapple, rum-

Table 2: Odor Detection Thresholds of Selected Linear Esters in Water for Comparison

Ester NameChemical FormulaOdor DescriptionOdor Detection Threshold (in water, ppb)
Ethyl AcetateC4H8O2Ethereal, sharp, wine-brandy like5000
Ethyl PropionateC5H10O2Strong, ethereal, fruity, rum-like10
Ethyl ButyrateC6H12O2Ethereal, fruity, buttery, ripe fruit1
Ethyl ValerateC7H14O2Strong, fruity, apple-like1.5
Ethyl HexanoateC8H16O2Strong, fruity, winey, apple, banana1

Experimental Protocols

The characterization of the olfactory properties of branched-chain esters relies on a combination of chemical synthesis, purification, and rigorous sensory analysis.

Synthesis of Branched-Chain Esters

Fisher Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[8][9][10] To drive the equilibrium towards the ester product, an excess of one reactant is often used, and the water formed is removed.[11][12]

  • General Protocol:

    • Combine the carboxylic acid and alcohol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for a specified period.[8]

    • After cooling, quench the reaction with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the ester with an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

    • Purify the ester by distillation.[8][11]

Biocatalytic Synthesis: The use of enzymes, particularly lipases, offers a greener and more selective alternative for ester synthesis.[13] Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are widely used.[2][14]

  • General Protocol:

    • Combine the branched-chain acid and alcohol in a solvent-free system or an organic solvent.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature with agitation.

    • Monitor the reaction progress by techniques such as gas chromatography.

    • Separate the enzyme from the reaction mixture by filtration for potential reuse.

    • Purify the resulting ester.

Sensory Analysis

Gas Chromatography-Olfactometry (GC-O): This technique is a cornerstone in flavor and fragrance research, combining the separation power of gas chromatography with the sensitivity of the human nose as a detector.[15][16] It allows for the identification of odor-active compounds in a complex mixture.[17]

  • Sample Preparation: Volatile esters are typically extracted from their matrix using methods like solid-phase microextraction (SPME) or solvent extraction.[17]

  • GC Parameters:

    • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-WAX) stationary phase, is commonly used for the separation of volatile esters.[16][18][19]

    • Carrier Gas: Helium is a typical carrier gas.[18]

    • Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. A representative program might start at 40°C, hold for a few minutes, then increase at a rate of 4-7°C/min to a final temperature of around 220°C.[18]

  • Olfactometry: The effluent from the GC column is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained panelist assesses the odor of the eluting compounds.[20]

  • Data Collection: Panelists record the retention time, odor descriptor, and intensity of each perceived scent.

Descriptive Sensory Analysis: This method involves a trained sensory panel to quantitatively describe the sensory attributes of a substance.[7][21][22]

  • Panel Training: Panelists are trained to recognize and scale the intensity of various aroma attributes relevant to esters, such as "fruity," "sweet," "green," "apple," and "banana."[1][21][23][24] This involves exposure to reference standards and calibration of their intensity ratings.[1]

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each descriptor on a structured scale (e.g., a line scale or a category scale).[7]

  • Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odors, including those of branched-chain esters, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20][25] These receptors are G-protein-coupled receptors (GPCRs).[18][20][26]

The binding of an ester molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[18][20] This initiates a signaling cascade:

  • Activation of Adenylyl Cyclase: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[18][27]

  • Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[18][27]

  • Depolarization: The influx of cations (Na+ and Ca2+) through the open channels depolarizes the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

While the general pathway is well-understood, the specific olfactory receptors that bind to various branched-chain esters are an active area of research. For example, isoamyl acetate and ethyl butyrate are known to be activators of the olfactory receptor Olfr45.[28]

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of branched-chain esters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation synthesis Ester Synthesis (e.g., Fisher Esterification or Biocatalysis) purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis purification->gcms Purity Check gco GC-Olfactometry purification->gco Odor-Active Compound ID sensory Descriptive Sensory Panel purification->sensory Sensory Profile data_analysis Data Analysis & QSAR gcms->data_analysis gco->data_analysis sensory->data_analysis properties Olfactory Properties Profile data_analysis->properties

Figure 1: Experimental workflow for the analysis of branched-chain esters.

olfactory_pathway odorant Branched-Chain Ester receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-Protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cng_channel CNG Ion Channel camp->cng_channel Opens depolarization Neuron Depolarization cng_channel->depolarization Cation Influx action_potential Action Potential to Brain depolarization->action_potential

Figure 2: Simplified olfactory signal transduction pathway.

Conclusion

Branched-chain esters are a fascinating and commercially important class of aroma compounds. Their unique olfactory properties are a direct result of their specific molecular structures. A thorough understanding of their synthesis, sensory characteristics, and the biological mechanisms of their perception is crucial for researchers and professionals in the fields of flavor, fragrance, and drug development. The methodologies and data presented in this guide provide a foundational framework for the continued exploration and application of these potent and versatile molecules. Future research focusing on the specific olfactory receptors for a wider range of branched-chain esters and more detailed quantitative structure-activity relationship studies will further illuminate the intricate relationship between chemical structure and perceived aroma.

References

The Cutting Edge of Aroma: A Technical Guide to the Discovery and Isolation of Novel Fatty Acid Esters from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of essential oils has transcended traditional aromatherapy, entering the sophisticated realm of drug discovery and development. These complex botanical mixtures are rich sources of bioactive compounds, with fatty acid esters emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel fatty acid esters from essential oils, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction to Fatty Acid Esters in Essential Oils

Fatty acid esters are formed through the esterification of a fatty acid with an alcohol. While often associated with biodiesel production, these compounds are also naturally present in essential oils, contributing to their aromatic profiles and, increasingly, their recognized biological activities. The structural diversity of these esters, arising from variations in both the fatty acid and alcohol moieties, presents a fertile ground for the discovery of novel therapeutic agents. Researchers have identified various fatty acid esters in essential oils, including methyl, ethyl, and other alkyl esters of common fatty acids like palmitic, oleic, and linoleic acids. More recently, the focus has shifted to identifying novel and unusual fatty acid esters with unique therapeutic properties.

Experimental Protocols for Discovery and Isolation

The journey from a raw essential oil to a purified, characterized novel fatty acid ester involves a multi-step process. This section details the key experimental protocols.

Extraction of Essential Oils

The initial step involves the extraction of the essential oil from the plant material. Hydrodistillation is a common method, and its efficiency can be influenced by factors such as the plant part used and the distillation time.

Protocol: Hydrodistillation of Essential Oils

  • Plant Material Preparation: Air-dry the desired plant material (e.g., leaves, flowers) to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: Place the ground plant material in a round-bottom flask and add distilled water in a specific ratio (e.g., 1:10 w/v).

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

  • Heating: Heat the flask to boiling and continue the distillation for a set period (e.g., 3-4 hours). The steam and volatile components will rise, condense, and be collected in the burette of the Clevenger apparatus.

  • Oil Separation: The essential oil, being less dense than water, will form a layer on top of the collected water. Separate the oil and dry it over anhydrous sodium sulfate.

  • Yield Calculation: Calculate the yield of the essential oil as a percentage of the initial weight of the plant material.

Table 1: Yield of Essential Oil from Selected Aromatic Plants

Plant SpeciesPlant PartExtraction MethodYield (%)Reference
Mentha spicataLeavesHydrodistillation0.7 - 1.0[1]
Lavandula angustifoliaFlowersHydrodistillation1.4 - 2.0[2]
Eucalyptus globulusLeavesHydrodistillation0.15 - 0.17[3]
Isolation of Fatty Acid Esters

Once the essential oil is obtained, the next step is to isolate the fatty acid ester fraction from the complex mixture of terpenes, phenols, and other volatile compounds. Column chromatography is a widely used and effective technique for this purpose.[4]

Protocol: Silica Gel Column Chromatography for Fatty Acid Ester Isolation

  • Column Preparation:

    • Use a glass column with an appropriate diameter and length.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into the column, allowing the silica gel to settle into a packed bed. Ensure there are no air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.[5]

  • Sample Loading:

    • Dissolve the crude essential oil in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.[6]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) to elute non-polar compounds.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).[7] The choice of mobile phase composition is critical for effective separation.[8]

  • Fraction Collection:

    • Collect the eluate in fractions of a specific volume.

  • Monitoring:

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the fatty acid esters.

  • Pooling and Concentration:

    • Pool the fractions containing the desired fatty acid esters.

    • Evaporate the solvent under reduced pressure to obtain the purified fatty acid ester fraction.

Workflow for Isolation of Fatty Acid Esters

G start Crude Essential Oil dissolve Dissolve in minimal non-polar solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute_nonpolar Elute with non-polar solvent (e.g., Hexane) load->elute_nonpolar elute_gradient Elute with increasing polarity gradient (e.g., Hexane:Ethyl Acetate) elute_nonpolar->elute_gradient collect Collect Fractions elute_gradient->collect tlc Monitor fractions by TLC collect->tlc pool Pool fractions containing fatty acid esters tlc->pool evaporate Evaporate solvent pool->evaporate end Purified Fatty Acid Esters evaporate->end

Caption: General workflow for the isolation of fatty acid esters using silica gel column chromatography.

Structural Elucidation of Novel Fatty Acid Esters

After isolation, the precise chemical structure of the novel fatty acid esters must be determined. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acid analysis, they are often converted to their more volatile methyl esters (FAMEs) prior to analysis.[9]

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Derivatization (Transesterification):

    • Dissolve the isolated fatty acid ester fraction in a suitable solvent (e.g., hexane).

    • Add a transesterification reagent, such as methanolic HCl or BF3-methanol.[10]

    • Heat the mixture to facilitate the conversion to FAMEs.

  • GC-MS Parameters:

    • Column: A polar capillary column, such as a DB-Wax or HP-88, is commonly used for FAME separation.[11]

    • Injector Temperature: Typically set around 250 °C.[11]

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 50-120 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-240 °C).[11][12]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[10]

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.

  • Identification:

    • The identification of the FAMEs is achieved by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries.[13]

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterValueReference
ColumnDB-Wax (30 m x 0.25 mm, 0.25 µm)[11]
Injector Temperature250 °C[11]
Oven Program120°C (1 min) -> 10°C/min to 175°C (10 min) -> 5°C/min to 230°C (5 min)[11]
Carrier GasHelium (1 mL/min)[12]
MS IonizationElectron Ionization (EI) at 70 eV[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for the unambiguous structural elucidation of novel compounds.[15] Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR techniques are utilized.[15]

Protocol: NMR Analysis of Fatty Acid Esters

  • Sample Preparation: Dissolve a sufficient amount of the purified fatty acid ester in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the types and connectivity of protons in the molecule. Characteristic signals include:

    • -CH₃ (terminal methyl): ~0.9 ppm (triplet)[15]

    • -(CH₂)n- (methylene chain): ~1.2-1.4 ppm (multiplet)[15]

    • -CH₂-COOR (α-methylene to ester): ~2.3 ppm (triplet)[15]

    • -OCH₃ (methyl ester): ~3.7 ppm (singlet)[15]

    • -CH=CH- (olefinic protons): ~5.3-5.4 ppm (multiplet)[16]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range couplings between protons and carbons, which is essential for piecing together the molecular structure.

Table 3: Characteristic ¹H NMR Chemical Shifts for Fatty Acid Esters

Functional GroupChemical Shift (ppm)MultiplicityReference
Terminal Methyl (-CH₃)0.84 - 0.92Triplet[15]
Methylene Chain (-(CH₂)n-)1.22 - 1.42Multiplet[15]
α-Methylene to Carbonyl (-CH₂-COOR)2.29 - 2.30Triplet[15]
Methoxy (-OCH₃) of Methyl Ester3.65 - 3.67Singlet[15]
Olefinic (-CH=CH-)5.30 - 5.54Multiplet[15]

Workflow for Structural Elucidation

G start Purified Fatty Acid Ester gcms GC-MS Analysis (Retention Time, Mass Spectrum) start->gcms nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) start->nmr library Mass Spectral Library Search gcms->library interpretation Spectra Interpretation nmr->interpretation library->interpretation structure Proposed Structure interpretation->structure confirmation Structure Confirmation structure->confirmation end Novel Fatty Acid Ester Structure confirmation->end

Caption: Workflow for the structural elucidation of a novel fatty acid ester.

Biological Activities and Signaling Pathways

Novel fatty acid esters from essential oils are of significant interest due to their potential biological activities, particularly their anti-inflammatory effects.

Anti-inflammatory Activity

Many fatty acids and their esters have demonstrated the ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[17][18] The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50).

Table 4: COX-2 Inhibitory Activity of Selected Fatty Acids

Fatty AcidIC50 (µM) for COX-2 InhibitionReference
Linoleic acid (LA)94[17]
α-Linolenic acid (α-LNA)12[17]
Eicosapentaenoic acid (EPA)7.1[17]
Docosahexaenoic acid (DHA)9.8[17]
Modulation of Signaling Pathways

The anti-inflammatory effects of fatty acid esters are often mediated through their interaction with key cellular signaling pathways. Two important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Certain essential oil components have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[[“]] For instance, caffeic acid phenethyl ester (CAPE), a compound found in propolis, has been shown to inhibit NF-κB activation.[20][21]

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation. Some fatty acids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38 and JNK, leading to a downstream reduction in inflammatory responses.

Signaling Pathway Diagram: Inhibition of NF-κB by Bioactive Esters

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK receptor->ikk Signal ikb_nfkb IκB-NF-κB Complex nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p P-IκB ikb_nfkb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ester Bioactive Fatty Acid Ester ester->ikk Inhibits ikk->ikb_nfkb Phosphorylates IκB proteasome Proteasomal Degradation ikb_p->proteasome dna DNA nfkb_nuc->dna Binds to inflammation Pro-inflammatory Gene Expression dna->inflammation

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by bioactive fatty acid esters.

Conclusion

The discovery and isolation of novel fatty acid esters from essential oils represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide, from extraction and chromatographic separation to sophisticated structural elucidation techniques, provide a robust framework for researchers in this field. The demonstrated anti-inflammatory activities of these compounds, mediated through key signaling pathways, underscore their potential for addressing a range of inflammatory conditions. Further research into the vast chemical diversity of essential oils is warranted to uncover new fatty acid esters with unique and potent biological activities.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Methylpentanoate via Esterification of 4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 4-methylpentanoate, an important ester intermediate in organic synthesis. The synthesis is achieved through the Fischer esterification of 4-methylpentanoic acid with methanol, utilizing an acid catalyst. This document outlines the reaction mechanism, a comprehensive experimental protocol, and a summary of the required quantitative data. The straightforward procedure, coupled with a standard work-up and purification, makes this method suitable for laboratory-scale synthesis.

Introduction

Methyl this compound, also known as methyl isocaproate, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and flavorings.[1] The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols.[2][3][4] This reaction is an acid-catalyzed nucleophilic acyl substitution that proceeds under equilibrium conditions. To favor the formation of the ester product, an excess of the alcohol reactant is typically used, and the reaction is often heated to reflux to increase the reaction rate.[2]

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[4]

This application note provides a robust and reproducible protocol for the synthesis of methyl this compound, suitable for implementation in a standard organic chemistry laboratory.

Data Presentation

The following table summarizes the key quantitative parameters for the Fischer esterification of 4-methylpentanoic acid. These values are based on established general protocols for Fischer esterification and may be optimized for specific laboratory conditions.[2][5]

ParameterValue
Reactants
4-Methylpentanoic Acid1.0 equivalent
Methanol10 equivalents (serves as reactant and solvent)
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 equivalents
or p-Toluenesulfonic Acid (p-TsOH)0.1 equivalents
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)
Reaction Time2-4 hours
Work-up & Purification
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor neutralization
Diethyl Ether or Ethyl AcetateFor extraction
Saturated Sodium Chloride (Brine) SolutionFor washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)For drying
Product
Expected Yield85-95%
Boiling Point of Methyl this compound135.1 °C at 760 mmHg[6]
Molecular Weight of Methyl this compound130.18 g/mol [1]

Experimental Protocol

This protocol details the synthesis of methyl this compound from 4-methylpentanoic acid and methanol.

Materials
  • 4-Methylpentanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Reaction Setup
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-methylpentanoic acid (1.0 eq) and anhydrous methanol (10 eq).

  • Slowly and carefully add the acid catalyst (concentrated H₂SO₄ or p-TsOH, 0.1 eq) to the stirred solution.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction Procedure
  • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath, with continuous stirring. The reflux temperature should be approximately 65-70 °C.[5]

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

Work-up
  • Remove the excess methanol using a rotary evaporator.

  • Transfer the residue to a separatory funnel.

  • Add diethyl ether or ethyl acetate to dissolve the crude product.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the acid catalyst. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic to litmus paper.[7]

  • Separate the aqueous layer.

  • Wash the organic layer with saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[7]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

Purification
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried solution to remove the drying agent.

  • Concentrate the solution using a rotary evaporator to remove the bulk of the solvent.

  • The crude methyl this compound can be further purified by simple distillation or fractional distillation to obtain the final product of high purity.[7] Collect the fraction boiling at approximately 135 °C.[6]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methylpentanoic Acid + Methanol + Acid Catalyst Reflux Reflux (2-4h) Reactants->Reflux Heat Cooling Cool to RT Reflux->Cooling Evaporation Remove Excess Methanol Cooling->Evaporation Neutralization Neutralize with NaHCO3 Evaporation->Neutralization Extraction Extract with Ether Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Product Pure Methyl This compound Distillation->Product

Figure 1. Experimental workflow for the synthesis of methyl this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product_formation Product Formation Carboxylic_Acid 4-Methylpentanoic Acid Protonation Protonated Carbonyl Carboxylic_Acid->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Methanol Methanol Methanol->Tetrahedral_Intermediate Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester Methyl this compound Deprotonation->Ester - H+

Figure 2. Simplified mechanism of the Fischer esterification.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-methylpentanoate and its esters using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers in various fields, including metabolomics, flavor and fragrance analysis, and pharmaceutical development.

Introduction

4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid that plays a role in various biological processes and is a component in the aroma profile of many natural products. Its esters, such as methyl this compound, are often volatile compounds of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices. This document outlines the methodologies for sample preparation and GC-MS analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. Two common methods are Liquid-Liquid Extraction (LLE) and derivatization for the analysis of the parent acid.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for this compound Esters

This protocol is suitable for the extraction of volatile esters of 4-methylpentanoic acid from aqueous matrices such as cell culture media, fermentation broths, or beverages.

  • Sample Collection: Collect 1-5 mL of the aqueous sample in a clean glass vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the target ester or a structurally similar compound not present in the sample).

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or hexane).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3,000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer (upper or lower, depending on the solvent density) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

Protocol 2.1.2: Derivatization of 4-Methylpentanoic Acid to its Methyl Ester

For the analysis of the free acid, derivatization is often necessary to increase its volatility and improve chromatographic performance.

  • Sample Preparation: Prepare the sample, which may involve an initial extraction as described in Protocol 2.1.1. The extract should be dried completely.

  • Reagent Preparation: Prepare a derivatizing agent solution, such as 14% BF3 in methanol or by using trimethylsilylation (TMS) reagents like BSTFA.

  • Derivatization Reaction:

    • Using BF3-Methanol: Add 1-2 mL of 14% BF3-methanol to the dried sample extract.

    • Incubation: Seal the vial and heat at 60-80°C for 30-60 minutes.

    • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases. The upper hexane layer containing the methyl ester is collected for analysis.

  • Analysis: Transfer the final extract to a GC-MS autosampler vial.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point. Method optimization is highly recommended for specific applications and matrices.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1), depending on analyte concentration
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, hold for 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-300 amu
Solvent Delay3-5 minutes

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the analysis of methyl this compound. Retention times are approximate and will vary based on the specific instrument and conditions.

Table 2: Expected Quantitative Data for Methyl this compound

CompoundRetention Time (min) (Approximate)Quantifier Ion (m/z)Qualifier Ions (m/z)
Methyl this compound8 - 127443, 57, 101, 130

Note: The molecular ion (m/z 130) may be of low abundance.

Mass Spectral Data

The mass spectrum of methyl this compound is characterized by specific fragmentation patterns. The base peak is typically observed at m/z 74, resulting from a McLafferty rearrangement.

Table 3: Major Mass Fragments of Methyl this compound

m/zProposed Fragment StructureDescription
130[C7H14O2]+•Molecular Ion
101[M - C2H5]+Loss of an ethyl group
87[M - C3H7]+Loss of a propyl group
74[C3H6O2]+•McLafferty rearrangement product
57[C4H9]+Isobutyl cation
43[C3H7]+Isopropyl cation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction / Derivatization Spiking->Extraction Concentration Concentration / Drying Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting Fragmentation_Pathway cluster_frags M [C7H14O2]+• m/z = 130 (Methyl this compound) f101 [C5H9O2]+ m/z = 101 M->f101 - C2H5 f74 [C3H6O2]+• m/z = 74 (McLafferty) M->f74 Rearrangement f57 [C4H9]+ m/z = 57 M->f57 - •COOCH3 f43 [C3H7]+ m/z = 43 f57->f43 - CH2

Nuclear Magnetic Resonance (NMR) spectroscopy for 4-Methylpentanoate characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of organic molecules. For professionals in research, chemical sciences, and drug development, a thorough understanding of a molecule's structure is paramount for predicting its chemical behavior, reactivity, and biological activity. This document provides detailed application notes and experimental protocols for the characterization of 4-methylpentanoate using ¹H and ¹³C NMR spectroscopy.

This compound (C₇H₁₄O₂) is an ester that serves as a valuable model compound for understanding the spectral features of more complex molecules containing alkyl chains and ester functional groups. Accurate interpretation of its NMR spectra allows for the unambiguous determination of its molecular structure.

Data Presentation

The quantitative data derived from the ¹H and ¹³C NMR spectra of this compound are summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts, multiplicities, and assignments for each unique proton and carbon environment in the molecule.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.67Singlet3H-OCH₃ (Methyl ester)
2.29Triplet2H-CH₂-C=O (Methylene alpha to carbonyl)
1.62Nonet1H-CH(CH₃)₂ (Methine)
1.50Triplet2H-CH₂-CH(CH₃)₂ (Methylene beta to carbonyl)
0.90Doublet6H-CH(CH₃)₂ (Two equivalent methyl groups)

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃, estimated)

Chemical Shift (δ, ppm)Assignment
174.1C=O (Ester carbonyl)
51.5-OCH₃ (Methyl ester)
33.8-CH₂-C=O (Methylene alpha to carbonyl)
33.5-CH₂-CH(CH₃)₂ (Methylene beta to carbonyl)
27.8-CH(CH₃)₂ (Methine)
22.3-CH(CH₃)₂ (Two equivalent methyl groups)

Note: The ¹³C NMR chemical shifts are estimated based on typical values for similar chemical environments.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and acquisition of NMR spectra for this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed at the bottom of the pipette.

  • Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping: Cap the NMR tube securely.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Turn on the NMR spectrometer and allow it to stabilize.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to approximately 12-15 ppm.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to approximately 200-220 ppm.

    • Set the number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

    • Set the relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Chemical Shift Calibration I->J K Integration (1H) & Peak Picking J->K L Analyze Chemical Shifts K->L M Analyze Multiplicities K->M N Analyze Integrations (1H) K->N O Assign Signals to Protons/Carbons L->O M->O N->O P Confirm Molecular Structure O->P

Caption: A logical workflow for the NMR analysis of this compound.

¹H NMR Spectral Interpretation Pathway

The following diagram outlines the logical relationships involved in interpreting the ¹H NMR spectrum of this compound.

H1_NMR_Interpretation cluster_spectrum 1H NMR Spectrum of this compound cluster_assignments Structural Assignments spec Signal (δ, ppm) Multiplicity Integration a -OCH3 Singlet 3H spec:f0->a:g0 ~3.67 ppm spec:f1->a:g1 spec:f2->a:g2 b -CH2-C=O Triplet 2H spec:f0->b:g0 ~2.29 ppm spec:f1->b:g1 spec:f2->b:g2 c -CH(CH3)2 Nonet 1H spec:f0->c:g0 ~1.62 ppm spec:f1->c:g1 spec:f2->c:g2 d -CH2-CH(CH3)2 Triplet 2H spec:f0->d:g0 ~1.50 ppm spec:f1->d:g1 spec:f2->d:g2 e -CH(CH3)2 Doublet 6H spec:f0->e:g0 ~0.90 ppm spec:f1->e:g1 spec:f2->e:g2

Caption: Interpretation pathway for the ¹H NMR spectrum of this compound.

Application of 4-Methylpentanoate as a Flavoring Agent in Food Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpentanoate, also known by synonyms such as methyl isocaproate and methyl 4-methylvalerate, is a fatty acid methyl ester recognized for its potent fruity aroma.[1] Its characteristic scent profile, often described as sweet, fruity, with notes of banana and pineapple, and sometimes a cheesy nuance, makes it a valuable compound in the food and fragrance industries.[1][2] As a flavoring agent, it contributes to the development and enhancement of fruit-forward flavor profiles in a variety of food products. This document provides detailed application notes and experimental protocols for the utilization of methyl this compound in food science research and product development.

Sensory Profile and Physicochemical Properties

The sensory characteristics of methyl this compound are key to its application. Its distinct aroma is a complex blend of fruity notes, making it versatile for creating or enhancing specific flavor profiles. A detailed sensory description is provided in the table below, alongside its key physicochemical properties.

Table 1: Sensory and Physicochemical Properties of Methyl this compound

PropertyValueReference(s)
Sensory Profile Fruity, sweet, banana, pineapple, with cheese-like nuances[2]
Appearance Colorless liquid[3]
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
Boiling Point 139.00 to 140.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.88800 @ 25.00 °C[2]
Refractive Index 1.40400 @ 20.00 °C[2]
Solubility Soluble in alcohol, most fixed oils; insoluble in water[3]
FEMA Number 2721[3]
CAS Number 2412-80-8[3]

Applications in Food Products

Due to its pronounced fruity aroma, methyl this compound is a suitable flavoring agent for a range of food and beverage products. Potential applications include:

  • Beverages: Fruit juices (pineapple, banana, mixed fruit), carbonated soft drinks, and flavored alcoholic beverages.

  • Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

  • Dairy Products: Yogurts, ice creams, and fruit-flavored milk drinks.

  • Baked Goods: Fillings for pastries and cakes.

The effective concentration of methyl this compound will vary depending on the food matrix and the desired flavor intensity. It is crucial to determine the optimal usage level through sensory evaluation to avoid overpowering the product's natural flavors.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

Objective: To determine the odor detection threshold of methyl this compound in water using a standardized sensory evaluation method.

Materials:

  • High-purity methyl this compound

  • Odor-free, deionized water

  • Glass sample vials with PTFE-lined caps

  • A panel of 15-20 trained sensory assessors

  • Sensory evaluation booths with controlled lighting and ventilation

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of methyl this compound in ethanol at a concentration of 1000 ppm.

  • Serial Dilution: Perform a series of dilutions of the stock solution with odor-free water to prepare a range of concentrations (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, 0.001 ppm).

  • Triangle Test:

    • Present each panelist with three samples in a randomized order: two will be blanks (odor-free water) and one will contain a specific dilution of methyl this compound.

    • Ask panelists to identify the odd sample.

    • The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the group's detection threshold.

  • Data Analysis: Analyze the results using statistical methods appropriate for threshold determination, such as the binomial test or ASTM E679.

Protocol 2: Quantitative Descriptive Analysis (QDA) of a Flavored Beverage

Objective: To develop a detailed sensory profile of a model beverage flavored with methyl this compound.[5][6][7]

Materials:

  • Model beverage base (e.g., sugar-sweetened water)

  • Methyl this compound

  • A panel of 8-12 trained QDA panelists

  • Sensory evaluation software for data collection

  • Reference standards for aroma attributes (e.g., fresh pineapple, banana, etc.)

Methodology:

  • Panelist Training:

    • Familiarize the panel with the sensory characteristics of methyl this compound.

    • Develop a consensus vocabulary to describe the aroma and flavor attributes (e.g., "pineapple," "banana," "sweet," "chemical").[5]

    • Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.[7]

  • Sample Preparation: Prepare a series of beverage samples with varying concentrations of methyl this compound.

  • Evaluation:

    • Present the samples to the panelists in a randomized and balanced order.

    • Panelists will independently rate the intensity of each sensory attribute for each sample.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between samples.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

    • Present the results in a spider web or radar plot for a clear visual representation of the sensory profiles.[8]

Protocol 3: Quantification of Methyl this compound in a Food Matrix by GC-MS

Objective: To quantify the concentration of methyl this compound in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Materials:

  • Food sample (e.g., pineapple juice)

  • Methyl this compound standard

  • Internal standard (e.g., d3-methyl this compound or a suitable ester not present in the sample)

  • Organic solvent (e.g., dichloromethane or hexane)

  • Solid-Phase Microextraction (SPME) fibers (if applicable)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation (Headspace SPME):

    • Place a known amount of the homogenized food sample into a headspace vial.

    • Add a known amount of the internal standard.

    • Equilibrate the sample at a specific temperature and time to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX).

    • The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.

  • Quantification:

    • Create a calibration curve using standards of known methyl this compound concentrations.

    • Determine the concentration of methyl this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Stability During Food Processing

The stability of flavor compounds is a critical factor in food manufacturing. Thermal processes such as pasteurization can potentially affect the concentration of volatile esters like methyl this compound. Studies on other fruity esters in beverages like beer and pineapple juice have shown that pasteurization can lead to a decrease in their concentration, potentially impacting the overall aroma profile.[1][2][9][10] The thermal degradation of esters can occur through hydrolysis or other reactions, leading to the formation of off-flavors.[4][11] Therefore, it is essential to evaluate the stability of methyl this compound under specific processing conditions to ensure the desired flavor profile is maintained in the final product.

Visualization of Methodologies and Pathways

General Olfactory Transduction Pathway for Fruity Esters

Fruity esters like methyl this compound are perceived through a complex signaling cascade in the olfactory system. The process begins with the binding of the odorant molecule to olfactory receptors in the nasal cavity, triggering a G-protein-coupled signaling pathway that ultimately leads to the perception of the aroma in the brain.

cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain Odorant Methyl this compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Signal Action Potential Transmission Depolarization->Signal Olfactory_Bulb Olfactory Bulb Signal->Olfactory_Bulb Olfactory_Cortex Olfactory Cortex Olfactory_Bulb->Olfactory_Cortex Perception Aroma Perception (Fruity, Sweet) Olfactory_Cortex->Perception

Caption: General signaling pathway for the perception of fruity esters.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

The QDA method provides a systematic approach to profile the sensory attributes of a product.

start Start: Product Evaluation Need panel_selection Panelist Selection & Screening start->panel_selection vocab_dev Vocabulary Development panel_selection->vocab_dev training Panelist Training & Calibration vocab_dev->training evaluation Sample Evaluation (Individual Booths) training->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis reporting Reporting & Visualization analysis->reporting end_node End: Sensory Profile reporting->end_node

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Experimental Workflow for GC-MS Quantification

This workflow outlines the key steps for quantifying methyl this compound in a food matrix.

start Start: Food Sample prep Sample Preparation (Homogenization) start->prep spike Internal Standard Spiking prep->spike extraction Volatile Extraction (e.g., HS-SPME) spike->extraction gcms GC-MS Analysis (SIM Mode) extraction->gcms quant Quantification (Calibration Curve) gcms->quant result Result: Concentration of Analyte quant->result

Caption: Workflow for GC-MS quantification of a volatile compound.

References

Application Notes and Protocols for 4-Methylpentanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylpentanoate as a versatile chemical intermediate in organic synthesis. This document details its synthesis, key reactions, and applications, with a focus on its role in the preparation of valuable precursors for drug development and other bioactive molecules.

Introduction

Methyl this compound is a branched-chain fatty acid ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid with a characteristic fruity odor, which has led to its use in the flavor and fragrance industry.[1] Beyond its sensory properties, this compound serves as a valuable C6 building block in organic synthesis. Its ester functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex molecules, including pharmaceutical intermediates. This document outlines key synthetic protocols and applications of this compound.

Synthesis of this compound

This compound can be synthesized through several standard organic chemistry methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Fischer Esterification of 4-Methylpentanoic Acid

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst.[1]

Experimental Protocol:

  • Materials: 4-methylpentanoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpentanoic acid (1.0 eq) in an excess of methanol (5-10 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl this compound.

  • Yield: Typically high, often exceeding 90%.

Key Reactions of this compound as a Chemical Intermediate

The ester functionality of this compound allows it to undergo a variety of useful transformations.

Hydrolysis to 4-Methylpentanoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions.[1]

Experimental Protocol (Base-Catalyzed):

  • Materials: Methyl this compound, sodium hydroxide, methanol, water, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve methyl this compound (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (1.1 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH ~2 with hydrochloric acid.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-methylpentanoic acid.

  • Yield: Quantitative yields are often achievable.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This is a valuable reaction for synthesizing different esters of 4-methylpentanoic acid, which may have different physical or chemical properties.[1]

Experimental Protocol (Acid-Catalyzed):

  • Materials: Methyl this compound, ethanol, sulfuric acid, toluene, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a flask equipped with a Dean-Stark apparatus and reflux condenser, combine methyl this compound (1.0 eq), a large excess of ethanol (e.g., 10 eq), and a catalytic amount of sulfuric acid in toluene.

    • Heat the mixture to reflux, azeotropically removing the methanol-toluene azeotrope.

    • Continue the reaction until no more methanol is collected.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and distill to obtain ethyl this compound.

  • Yield: Yields can be high, driven by the removal of methanol.

Reduction to 4-Methyl-1-pentanol

The reduction of the ester to a primary alcohol provides another important synthetic intermediate. Strong reducing agents like lithium aluminum hydride (LAH) are typically used.

Experimental Protocol:

  • Materials: Methyl this compound, lithium aluminum hydride (LAH), anhydrous diethyl ether, water, 15% aqueous sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • To a suspension of LAH (1.2 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of methyl this compound (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL, where X is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (X mL), and then water (3X mL).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 4-methyl-1-pentanol.

  • Yield: Typically high, often >90%.

Application in Drug Development: Synthesis of a Pregabalin Intermediate

A significant application of this compound derivatives is in the synthesis of pharmaceutical compounds. For instance, methyl 2-cyano-4-methylpentanoate is a key intermediate in the synthesis of (S)-pregabalin, a drug used to treat epilepsy, neuropathic pain, and anxiety.

The synthesis of this intermediate involves the condensation of isobutyraldehyde with methyl cyanoacetate. While not a direct reaction of this compound, this highlights the utility of the this compound structural motif in drug synthesis.

Experimental Workflow for Pregabalin Intermediate Synthesis:

G isobutyraldehyde Isobutyraldehyde intermediate Methyl 2-cyano-4-methyl-2-pentenoate isobutyraldehyde->intermediate Condensation (Piperidine/Acetic Acid) methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->intermediate final_intermediate Methyl 2-cyano-4-methylpentanoate intermediate->final_intermediate Reduction (e.g., H₂, Pd/C) pregabalin (S)-Pregabalin final_intermediate->pregabalin Multi-step synthesis

Caption: Synthesis of a key intermediate for Pregabalin.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a building block, its derivatives have shown biological activity. For instance, some derivatives of 4-methylpentanoic acid have been investigated for their antimicrobial and anti-inflammatory properties.[1]

A notable example of a biologically active derivative is 4-hydroxy-4-methylpentanoic acid , which has been studied as a selective ligand for the γ-hydroxybutyric acid (GHB) receptor.[2] GHB is a neurotransmitter with its own receptor system in the brain, distinct from GABA receptors.[1] The selective binding of 4-hydroxy-4-methylpentanoic acid to the GHB receptor allows for the deconvolution of its signaling from the effects of GABA receptor activation.

Hypothetical Signaling Pathway of a this compound Derivative:

G cluster_synthesis Synthesis cluster_signaling Signaling Pathway This compound This compound 4-Hydroxy-4-methylpentanoic_acid 4-Hydroxy-4- methylpentanoic Acid This compound->4-Hydroxy-4-methylpentanoic_acid Oxidation GHB_Receptor GHB Receptor 4-Hydroxy-4-methylpentanoic_acid->GHB_Receptor Binds as selective ligand G_Protein G-protein GHB_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Application Notes and Protocols for the Synthesis of 4-Methylpentanoic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-methylpentanoic acid, a valuable building block in pharmaceutical and chemical synthesis, utilizing the malonic ester synthesis pathway. The protocol is divided into three main stages: alkylation of diethyl malonate, hydrolysis of the resulting diester, and subsequent decarboxylation to yield the final product.

Reaction Scheme

The overall reaction scheme for the synthesis of 4-methylpentanoic acid is as follows:

  • Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an S(_N)2 reaction with 1-bromo-2-methylpropane (isobutyl bromide) to yield diethyl isobutylmalonate.

  • Hydrolysis: The resulting diethyl isobutylmalonate is hydrolyzed, typically under basic conditions using a strong base like potassium hydroxide, followed by acidification to produce isobutylmalonic acid.

  • Decarboxylation: Isobutylmalonic acid is then heated, leading to the loss of a molecule of carbon dioxide to afford the final product, 4-methylpentanoic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-methylpentanoic acid.

ParameterStep 1: AlkylationStep 2: Hydrolysis & Decarboxylation
Reactants Diethyl malonate, Sodium, Ethanol, 1-Bromo-2-methylpropaneDiethyl isobutylmalonate, Potassium hydroxide, Water, Hydrochloric acid
Molar Ratio (approx.) 1 : 1 : 1 (Diethyl malonate : Sodium : 1-Bromo-2-methylpropane)1 : 2.5 (Diethyl isobutylmalonate : KOH)
Reaction Time ~5-14 hours~5 hours (Hydrolysis), ~1-2 hours (Decarboxylation)
Reaction Temperature RefluxReflux (Hydrolysis), Elevated temperature (Decarboxylation)
Solvent Absolute EthanolEthanol/Water
Typical Yield ~88% (for diethyl isobutylmalonate)Not specified, but generally high for this reaction type.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Potassium hydroxide (KOH)

  • Concentrated Hydrochloric acid (HCl)

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Deionized water

Step 1: Synthesis of Diethyl Isobutylmalonate (Alkylation)

This protocol is adapted from a procedure for the synthesis of diethyl isobutylmalonate.

  • Preparation of Sodium Ethoxide: In a suitably sized round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the reaction rate by cooling the flask in a water bath if necessary.

  • Formation of the Malonate Enolate: Once all the sodium has reacted to form sodium ethoxide, add 39 mL (0.250 mol) of diethyl malonate to the solution while cooling the flask in a water bath.

  • Alkylation: To the resulting solution, add 24 mL (0.250 mol) of 1-bromo-2-methylpropane (isobutyl bromide).

  • Reaction: The mixture is then refluxed under a nitrogen atmosphere for approximately 14 hours.

  • Work-up: After the reflux period, the ethanol is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between chloroform and water. The aqueous layer is separated and the organic layer is washed with water, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated from the organic layer, and the crude diethyl isobutylmalonate is purified by vacuum distillation. The product is a colorless liquid. A reported yield for this step is 88%.

Step 2: Synthesis of 4-Methylpentanoic Acid (Hydrolysis and Decarboxylation)

This part of the protocol is a general procedure based on the saponification of the ester followed by decarboxylation.

  • Hydrolysis (Saponification): In a round-bottom flask equipped with a reflux condenser, dissolve a calculated amount of potassium hydroxide in a mixture of water and ethanol. Add the diethyl isobutylmalonate (1 equivalent) to this solution.

  • Reaction: The reaction mixture is heated to reflux for approximately 5 hours to ensure complete hydrolysis of the ester groups.

  • Acidification: After cooling the reaction mixture to room temperature, the ethanol is removed by rotary evaporation. The remaining aqueous solution is then carefully acidified to a low pH with concentrated hydrochloric acid. This will protonate the carboxylate to form isobutylmalonic acid.

  • Decarboxylation: The acidified mixture containing the isobutylmalonic acid is then heated. Upon heating, decarboxylation will occur, evidenced by the evolution of carbon dioxide gas. The heating is continued until the gas evolution ceases.

  • Work-up and Purification: After cooling, the product, 4-methylpentanoic acid, can be extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product can be further purified by distillation if necessary.

Mandatory Visualization

Experimental Workflow for Malonic Ester Synthesis of 4-Methylpentanoic Acid

Malonic_Ester_Synthesis A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E Diethyl Isobutylmalonate C->E SN2 Alkylation D 1-Bromo-2-methylpropane D->E G Isobutylmalonic Acid E->G Hydrolysis F KOH, H2O/EtOH Reflux F->G I 4-Methylpentanoic Acid G->I Loss of CO2 H Heat (Decarboxylation) H->I

Workflow of 4-methylpentanoic acid synthesis.

Signaling Pathway Analogy: Reaction Progression

Reaction_Progression Start Start: Diethyl Malonate Intermediate1 Intermediate: Diethyl Isobutylmalonate Start->Intermediate1 Alkylation Intermediate2 Intermediate: Isobutylmalonic Acid Intermediate1->Intermediate2 Hydrolysis End Product: 4-Methylpentanoic Acid Intermediate2->End Decarboxylation

Progression of intermediates to the final product.

Application Notes and Protocols for the Production of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the transesterification of lipids into fatty acid methyl esters (FAMEs), a critical step for their analysis by gas chromatography (GC). The described methods are fundamental for researchers in various fields, including lipidomics, biofuel development, and quality control in the food and pharmaceutical industries. This document outlines three primary protocols: acid-catalyzed, base-catalyzed, and enzymatic transesterification, offering a comparative overview to aid in selecting the most suitable method for a given application.

Introduction

Transesterification is the chemical process of converting esters into other esters. In the context of lipid analysis, it involves the reaction of triglycerides (the main component of fats and oils) with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol.[1] This conversion is essential because the resulting FAMEs are more volatile and less polar than their parent triglycerides, making them amenable to analysis by gas chromatography.[2] The choice of catalyst—acid, base, or enzyme—depends on the nature of the sample, particularly its free fatty acid (FFA) and water content, and the desired reaction conditions.

Comparative Overview of Transesterification Methods

The selection of a transesterification protocol is crucial for accurate FAME analysis. The following table summarizes the key characteristics and typical reaction conditions of the three main catalytic methods.

ParameterAcid-Catalyzed TransesterificationBase-Catalyzed TransesterificationEnzymatic Transesterification
Catalyst Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Boron trifluoride (BF₃)[3]Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOCH₃)[4]Lipases (e.g., from Candida antarctica, Rhizomucor miehei)[5][6]
Reaction Temperature 50°C - 100°C[7][8]45°C - 65°C[4][9]30°C - 50°C[5][10]
Reaction Time 15 minutes - 16 hours[7]2 minutes - 2 hours[3][11]4 hours - 72 hours[10]
Methanol:Oil Molar Ratio Often higher to drive the reaction[12]Typically 6:1 to 9:1[4][13]3:1 to 9:1[6][10]
Tolerance to FFAs High; esterifies FFAs simultaneously[3]Low; FFAs cause soap formation[3][13]High; can esterify FFAs[14]
Tolerance to Water Low; water can lead to hydrolysis of FAMEs[8]Very low; water promotes saponification[12]Moderate; some water is often required for enzyme activity[5][10]
FAME Yield >99%[8]~98%[4]~71% - 99.7%[5][6]

Experimental Protocols

The following are detailed protocols for the three types of transesterification reactions.

Protocol 1: Acid-Catalyzed Transesterification

This method is robust and suitable for samples with high free fatty acid content as it catalyzes both transesterification of glycerolipids and esterification of free fatty acids.[15][16]

Materials:

  • Lipid sample (e.g., vegetable oil, algal biomass)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[8][17]

  • Toluene or Hexane[7][8]

  • Petroleum ether[17]

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) solution (2% w/v)[7]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes, heating block or water bath, centrifuge, glass pipettes, GC vials

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

  • Add 2 mL of a 1% (v/v) solution of sulfuric acid in methanol.[7] Alternatively, a reagent can be prepared by adding 0.3 mL of 8% HCl in methanol/water (85:15, v/v) to the sample dissolved in 0.2 mL of toluene and 1.5 mL of methanol.[8]

  • Seal the tube tightly and heat the mixture at 50°C overnight (approximately 16 hours) in a heating block or water bath.[7] For a faster reaction, the mixture can be heated at 100°C for 1-2 hours.[8][17]

  • Cool the reaction tube to room temperature.

  • Add 2 mL of deionized water containing 2% (w/v) potassium bicarbonate to neutralize the acid catalyst.[7]

  • Extract the FAMEs by adding 2-3 mL of hexane or petroleum ether and vortexing for 30 seconds.[7][17]

  • Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.[17]

  • Carefully transfer the upper organic layer containing the FAMEs to a clean tube.

  • Repeat the extraction (steps 6-8) twice more to ensure complete recovery of FAMEs.

  • Dry the pooled organic extract over a small amount of anhydrous sodium sulfate to remove any residual water.[9]

  • Transfer the dried FAME solution to a GC vial for analysis.

Protocol 2: Base-Catalyzed Transesterification

This is a rapid method suitable for refined oils with low free fatty acid and water content.[3][18]

Materials:

  • Lipid sample (e.g., refined vegetable oil)

  • Methanol (CH₃OH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[1][19]

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap test tube, vortex mixer, centrifuge, glass pipettes, GC vials

Procedure:

  • Prepare a 2 M solution of potassium hydroxide in methanol.[3]

  • Weigh approximately 100 mg of the lipid sample into a screw-cap test tube.[19]

  • Add 10 mL of hexane to dissolve the sample.[19]

  • Add 100 µL of the 2N methanolic KOH solution.[19]

  • Cap the tube tightly and vortex vigorously for 30 seconds. The solution will initially become cloudy and then clear as the reaction proceeds to completion.[19]

  • Allow the tube to stand until the upper hexane layer (containing the FAMEs) separates from the lower glycerol layer.[19]

  • Carefully transfer the upper hexane layer to a clean tube.

  • Wash the hexane layer with 2-3 mL of deionized water to remove any residual catalyst or glycerol. Vortex and allow the layers to separate.

  • Transfer the upper hexane layer to a new tube and dry it over anhydrous sodium sulfate.[9]

  • Transfer the dried FAME solution to a GC vial for analysis.

Protocol 3: Enzymatic Transesterification

This method uses lipases as biocatalysts and is performed under mild conditions, making it suitable for sensitive fatty acids. It is also tolerant to higher free fatty acid content.[6][20]

Materials:

  • Lipid sample (e.g., waste cooking oil, acid oil)

  • Immobilized lipase (e.g., from Candida antarctica)

  • Methanol (CH₃OH)

  • Water (if required by the specific enzyme)

  • Shaking incubator or magnetic stirrer with heating

  • Centrifuge, glass flasks, pipettes, GC vials

Procedure:

  • Place a known amount of the lipid sample (e.g., 50g) in a glass flask.[6]

  • Add the immobilized lipase. The optimal enzyme concentration can range from 5% to 42% by weight of the oil.[5][6]

  • Add methanol. The molar ratio of methanol to oil is a critical parameter, with optimal ratios typically between 3:1 and 9:1.[6][10] Methanol can be added in a stepwise manner (e.g., one-third at the beginning, one-third after 6 hours, and the final third after 12 hours) to minimize enzyme inhibition.[5]

  • If required, add a specific amount of water (e.g., 10-32% by weight of oil) to the reaction mixture, as some lipases require water for optimal activity.[5][10]

  • Incubate the mixture at the optimal temperature for the lipase, typically between 30°C and 40°C, with continuous agitation (e.g., 150-200 rpm) for the required reaction time (e.g., 8 to 24 hours).[6][10]

  • After the reaction is complete, separate the solid immobilized enzyme from the liquid phase by centrifugation or filtration. The enzyme can often be reused.[10]

  • Allow the liquid phase to settle, separating the upper FAME layer from the lower glycerol layer.

  • Carefully collect the upper FAME layer for analysis. Further purification by washing with water may be necessary.

  • Transfer the purified FAMEs to a GC vial for analysis.

Visualizations

The following diagrams illustrate the general workflow and chemical pathways involved in FAME production.

Transesterification_Workflow cluster_start Starting Material cluster_reaction Transesterification Reaction cluster_separation Separation & Purification cluster_product Final Product cluster_analysis Analysis Lipid_Source Lipid Source (Oil, Fat, Biomass) Reaction Reaction Vessel + Methanol + Catalyst Lipid_Source->Reaction Separation Phase Separation Reaction->Separation Heating & Stirring Washing Washing Separation->Washing Glycerol Glycerol (Byproduct) Separation->Glycerol Drying Drying Washing->Drying FAMEs Fatty Acid Methyl Esters (FAMEs) Drying->FAMEs GC_Analysis GC Analysis FAMEs->GC_Analysis

Caption: General experimental workflow for the production and analysis of FAMEs.

Transesterification_Reaction cluster_reaction Triglyceride Triglyceride R¹-COO-CH₂ R²-COO-CH R³-COO-CH₂ Catalyst Catalyst (Acid, Base, or Lipase) Triglyceride->Catalyst FAMEs Fatty Acid Methyl Esters (FAMEs) R¹-COO-CH₃ R²-COO-CH₃ R³-COO-CH₃ plus1 + Methanol 3 CH₃OH (Methanol) Methanol->Catalyst Catalyst->FAMEs Glycerol Glycerol HO-CH₂ HO-CH HO-CH₂ Catalyst->Glycerol plus2 +

References

Application Note & Protocol: Quantification of 4-Methylpentanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpentanoate, also known as methyl isocaproate, is a branched-chain fatty acid methyl ester. It is recognized for its characteristic fruity aroma and is utilized as a flavoring and fragrance agent.[1][2] Emerging research suggests potential biological activities, including antimicrobial and anti-inflammatory properties, making its quantification in biological matrices a subject of interest for researchers in fields such as metabolomics, drug development, and food science.[1] This document provides a comprehensive guide for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[3] The protocols detailed below are intended for researchers, scientists, and drug development professionals.

Biological Significance

This compound is a metabolite that can be found in various biological systems.[4] While its specific roles are still under investigation, related compounds are known to be produced by gut microbiota and can influence host physiology.[5] The accurate quantification of this compound can aid in understanding its metabolic pathways, its potential as a biomarker, and its pharmacological effects.

Experimental Protocols

This section details the necessary procedures for sample collection, preparation, and analysis for the quantification of this compound.

Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analyte and the reliability of the analytical results.[6]

  • Blood (Plasma/Serum):

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) for plasma, or into serum separator tubes.[7][8]

    • For plasma, centrifuge the blood at 2000 x g for 15 minutes at 4°C immediately after collection.[9]

    • For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[8]

    • Carefully aspirate the supernatant (plasma or serum) and transfer it to a clean, labeled cryovial.

    • Store samples at -80°C until analysis to minimize degradation.[9]

  • Urine:

    • Collect mid-stream urine in a sterile container.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.

    • Transfer the supernatant to a clean, labeled cryovial.

    • Store samples at -80°C until analysis.

  • Fecal Samples:

    • Collect fresh fecal samples in a sterile container.

    • Homogenize the sample if necessary.

    • Store immediately at -80°C to prevent changes in the metabolic profile.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma, serum, and urine.

  • Materials:

    • Biological sample (plasma, serum, or urine)

    • Internal Standard (IS) solution (e.g., Ethyl this compound, 1 µg/mL in methanol)[10]

    • Methyl tert-butyl ether (MTBE)

    • Anhydrous sodium sulfate

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen biological samples on ice.

    • In a microcentrifuge tube, add 200 µL of the biological sample.

    • Spike the sample with 10 µL of the internal standard solution.

    • Add 800 µL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for your specific instrumentation and application.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[11]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode for initial method development.

      • Target Ions for this compound (m/z): To be determined by analyzing a pure standard. Likely fragments would include the molecular ion and fragments corresponding to the loss of the methoxy group and other characteristic fragments.

      • Target Ions for Internal Standard (e.g., Ethyl this compound) (m/z): To be determined by analyzing a pure standard.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template for presenting the results.

Sample IDMatrixConcentration of this compound (ng/mL)Standard Deviation% Recovery
Control 1PlasmaNot DetectedN/AN/A
Control 2PlasmaNot DetectedN/AN/A
Sample 1Plasma15.21.195%
Sample 2Plasma21.81.598%
Control 1UrineNot DetectedN/AN/A
Sample 1Urine8.70.992%

Visualizations

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis blood Blood Sample (Plasma/Serum) thaw Thaw Sample on Ice blood->thaw urine Urine Sample urine->thaw feces Fecal Sample feces->thaw spike Spike with Internal Standard thaw->spike extract Liquid-Liquid Extraction with MTBE spike->extract separate Centrifuge to Separate Phases extract->separate dry Dry Organic Layer (Na2SO4) separate->dry transfer Transfer to Autosampler Vial dry->transfer gcms GC-MS Analysis transfer->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for this compound Quantification.

G start Biological Sample homogenize Homogenization (if solid) start->homogenize extract Extraction (Isolate Analyte) homogenize->extract cleanup Cleanup (Remove Interferences) extract->cleanup concentrate Concentration (Increase Sensitivity) cleanup->concentrate end Ready for Analysis concentrate->end

Caption: Sample Preparation Logic Flow.

Conclusion

The methods described in this application note provide a robust framework for the quantification of this compound in various biological samples. The use of an appropriate internal standard and a well-optimized GC-MS method is crucial for achieving accurate and reproducible results. These protocols can be adapted and validated for specific research needs, contributing to a better understanding of the role of this compound in biological systems.

References

Application of 4-Methylpentanoate in the Development of Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BF-001

Introduction

4-Methylpentanoate, a branched-chain fatty acid methyl ester (FAME), presents a promising avenue for the development of advanced biofuels. Its unique branched structure may offer advantages over conventional straight-chain FAMEs, particularly in improving cold-flow properties and potentially influencing combustion characteristics. This document provides an overview of the application of this compound as a biofuel, including its synthesis, physicochemical properties, and expected performance and emission characteristics. It is intended for researchers, scientists, and professionals in the fields of biofuel development and renewable energy.

Physicochemical Properties of this compound and Related Esters

A summary of the key physicochemical properties of this compound and related esters is presented in Table 1. These properties are crucial for determining its suitability as a diesel fuel component or additive. The branched structure of this compound is anticipated to lower its melting point, which is advantageous for cold weather performance.

PropertyThis compoundMethyl Pentanoate (for comparison)Ethyl this compound (for comparison)
Molecular Formula C7H14O2[1]C6H12O2C8H16O2[2]
Molecular Weight ( g/mol ) 130.18[1]116.16144.21[2]
Density (g/cm³ at 20°C) 0.885-0.892[1]0.890.865 - 0.875[2]
Boiling Point (°C) 135.1 - 140[3][4]126Not Available
Flash Point (°C) 33.4[3]Not AvailableNot Available
Cetane Number (Estimated) ~35-4513.3[5]Not Available
Heat of Combustion (MJ/kg, Estimated) ~35.5Not AvailableNot Available

Note on Estimated Values: The Cetane Number for this compound is estimated based on the general trend that shorter chain esters have lower cetane numbers. The Heat of Combustion is estimated using a group contribution method for fatty acid methyl esters.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from 4-methylpentanoic acid and methanol using sulfuric acid as a catalyst. This method is a standard laboratory procedure for producing esters.[1][6]

Materials:

  • 4-Methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 0.6 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 100-mL round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Stir bar and magnetic stirrer with hotplate

  • Simple distillation apparatus

Procedure:

  • Reaction Setup: In a 100-mL round-bottomed flask containing a stir bar, combine 0.1 mol of 4-methylpentanoic acid and 0.5 mol of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.

    • Shake the funnel to extract the ester into the dichloromethane layer (bottom layer), venting frequently.

    • Separate the organic layer and wash it sequentially with 25 mL of water, 25 mL of 0.6 M sodium bicarbonate solution (to neutralize any remaining acid, caution: foaming may occur), and finally with 25 mL of saturated sodium chloride solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the dichloromethane solvent using a simple distillation apparatus.

  • Purification: The crude this compound can be further purified by fractional distillation to obtain a high-purity product.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway for this compound

While a dedicated biosynthetic pathway for this compound is not extensively documented, a plausible route can be engineered in microbial hosts such as E. coli. This proposed pathway leverages intermediates from amino acid and fatty acid metabolism. The pathway starts with the condensation of isobutyryl-CoA (derived from valine biosynthesis) and acetyl-CoA.

biofuel_production cluster_valine Valine Metabolism cluster_glycolysis Glycolysis cluster_synthesis This compound Synthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Condensation Thiolase (Condensation) Isobutyryl_CoA->Condensation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Condensation Ketoacyl_CoA 3-keto-4-methylhexanoyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reductase Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-hydroxy-4-methylhexanoyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydratase Hydroxyacyl_CoA->Dehydration Enoyl_CoA 4-methylhex-2-enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reductase Enoyl_CoA->Reduction2 Methylpentanoyl_CoA 4-Methylpentanoyl-CoA Reduction2->Methylpentanoyl_CoA Esterification Alcohol Acyltransferase (Esterification) Methylpentanoyl_CoA->Esterification Methylpentanoate This compound Esterification->Methylpentanoate

Caption: Proposed biosynthetic pathway for this compound production.

Experimental Workflow for Biofuel Performance Evaluation

The evaluation of this compound as a biofuel component involves a systematic workflow, from fuel blending to engine testing and data analysis.

experimental_workflow cluster_preparation Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis B0 Neat Diesel (B0) Blend Blending (e.g., B10, B20, B50) B0->Blend B100 This compound (B100) B100->Blend Engine CI Diesel Engine Blend->Engine Dynamometer Dynamometer (Load/Speed Control) Engine->Dynamometer Emissions Emissions Analyzer (CO, NOx, HC, PM) Engine->Emissions Performance Performance Metrics: - Brake Power - Torque - BSFC - BTE Dynamometer->Performance Emission_Data Emission Levels: - g/kWh Emissions->Emission_Data Comparison Comparative Analysis vs. B0 Performance->Comparison Emission_Data->Comparison

Caption: Workflow for evaluating the performance of this compound blends.

Expected Engine Performance and Emission Characteristics

Based on studies of similar branched and short-chain fatty acid methyl esters, the following effects on engine performance and emissions can be anticipated when blending this compound with conventional diesel fuel.[2][4][7][8]

Engine Performance:

  • Brake Specific Fuel Consumption (BSFC): An increase in BSFC is expected due to the lower energy content (heat of combustion) of this compound compared to diesel.

  • Brake Thermal Efficiency (BTE): BTE may show a slight decrease or remain comparable to diesel, depending on the blend ratio and engine operating conditions. The oxygen content in the ester can sometimes lead to more complete combustion, partially offsetting the lower energy content.

  • Torque and Power: A slight reduction in engine torque and power output is anticipated, primarily due to the lower heating value of the biofuel blend.[2]

Exhaust Emissions:

  • Carbon Monoxide (CO) and Hydrocarbons (HC): A reduction in CO and HC emissions is expected. The inherent oxygen content of this compound promotes more complete combustion, leading to lower emissions of these products of incomplete combustion.[4][7]

  • Nitrogen Oxides (NOx): NOx emissions may increase. The higher oxygen content and potentially higher combustion temperatures associated with biodiesel blends can lead to increased NOx formation.[4][7]

  • Particulate Matter (PM): A significant reduction in PM or smoke emissions is likely. The oxygenated nature of the fuel and the absence of aromatic compounds contribute to less soot formation during combustion.[4]

This compound holds potential as a valuable component in the formulation of next-generation biofuels. Its branched structure is expected to confer benefits in terms of cold-flow properties. While a slight decrease in power output and an increase in fuel consumption are anticipated due to its lower energy density, significant reductions in CO, HC, and PM emissions are likely. Further research is required to obtain precise quantitative data on its fuel properties and to optimize its production from renewable feedstocks. The provided protocols and pathways offer a foundational framework for researchers to explore the application of this compound in the development of sustainable and cleaner-burning diesel fuels.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylpentanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing methyl this compound are:

  • Fischer Esterification: This is a classic acid-catalyzed reaction between 4-methylpentanoic acid and methanol. It is an equilibrium reaction, and strategies are often employed to drive it towards the product.[1][2]

  • Transesterification: This method involves converting another ester (like a triglyceride) into methyl this compound by reacting it with methanol in the presence of an acid or base catalyst.[3][4][5]

  • From an Alkyl Halide: A less common but viable route involves the malonic ester synthesis, starting with an appropriate alkyl halide like 1-bromo-2-methylpropane to construct the carbon skeleton, followed by hydrolysis and decarboxylation to get the acid, and finally esterification.[6][7]

Q2: How can I drive the Fischer esterification equilibrium towards a higher yield of this compound?

A2: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted to favor the product (the ester) by two main strategies:[2][8]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), will drive the reaction forward.[1][8]

  • Removal of a Product: Continuously removing water as it is formed will prevent the reverse reaction (ester hydrolysis). This can be achieved through methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[2]

Q3: What are the typical catalysts used for Fischer esterification?

A3: Strong Brønsted or Lewis acids are used to catalyze the reaction. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄)[1][9]

  • p-Toluenesulfonic Acid (p-TsOH)[2]

  • Phosphoric Acid (H₃PO₄)[1]

  • Lewis acids like Hafnium(IV) or Zirconium(IV) salts have also been shown to be effective.[2]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the detailed table to diagnose the problem.

Troubleshooting Low Yield: A Logical Workflow

G start Problem: Low Yield incomplete_rxn Cause: Incomplete Reaction start->incomplete_rxn side_reactions Cause: Side Reactions start->side_reactions workup_loss Cause: Product Loss During Workup start->workup_loss sol_catalyst Solution: - Increase catalyst loading - Use a stronger acid catalyst incomplete_rxn->sol_catalyst sol_equilibrium Solution: - Use excess methanol - Remove water (e.g., Dean-Stark) - Increase reaction time/temp incomplete_rxn->sol_equilibrium sol_hydrolysis Solution: - Ensure anhydrous conditions - Perform workup quickly at low temp side_reactions->sol_hydrolysis sol_oxidation Solution: - Run under inert atmosphere (N₂/Ar) - Use purified reagents/solvents side_reactions->sol_oxidation sol_extraction Solution: - Perform multiple extractions - Use brine wash to break emulsions workup_loss->sol_extraction sol_distillation Solution: - Check for leaks in vacuum setup - Ensure proper column insulation - Collect fractions carefully workup_loss->sol_distillation

Caption: A workflow diagram for troubleshooting low yield in ester synthesis.

IssuePotential CauseRecommended Solution
Low Conversion Unfavorable Equilibrium Increase the molar ratio of methanol to 4-methylpentanoic acid (e.g., 4:1 or higher).[1] Remove water using a Dean-Stark trap or molecular sieves.[2]
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄) or use a more effective one.
Low Reaction Temperature Ensure the reaction mixture is refluxing properly to achieve the necessary activation energy.
Product Loss Incomplete Extraction Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether) to recover all the product.
Emulsion during Workup Add brine (saturated NaCl solution) during the wash steps to help break up emulsions.[1]
Poor Distillation Technique Ensure the distillation apparatus is properly set up and insulated. Collect fractions carefully based on the known boiling point of methyl this compound.
Impure Product Residual Carboxylic Acid During workup, wash the organic layer with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted 4-methylpentanoic acid.[1]
Ester Hydrolysis Use anhydrous reagents and solvents.[10] If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize any acid promptly.[10]

Q2: My final product is contaminated with unreacted 4-methylpentanoic acid. How do I remove it?

A2: Unreacted carboxylic acid is a common impurity. It can be effectively removed during the workup procedure. After separating the reaction mixture from the aqueous layer, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the desired ester in the organic phase.[1] Be sure to vent the separatory funnel frequently as this neutralization reaction releases carbon dioxide gas.

Q3: I am observing side reactions. What are they and how can I prevent them?

A3: The primary side reaction of concern is the hydrolysis of the ester product back to the carboxylic acid and alcohol, which is the reverse of the Fischer esterification.[3][10] This is particularly problematic during aqueous workup if acidic conditions persist.

  • Prevention:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to minimize the presence of water during the reaction.[10]

    • Prompt Neutralization: During workup, quickly neutralize the acid catalyst with a base wash (e.g., NaHCO₃ solution) to prevent acid-catalyzed hydrolysis.[10]

    • Low Temperature Workup: Perform aqueous washes at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines a standard procedure for the synthesis of methyl this compound.

Materials:

  • 4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Reaction Setup & Procedure:

  • Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • To the flask, add 4-methylpentanoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 4.0 eq).

  • While stirring, slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~5 drops per 5 mL of alcohol).[1] The addition is exothermic.

  • Add a few boiling chips and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 45-60 minutes.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Transfer the mixture to a separatory funnel containing cold deionized water.

  • Extract the product into an organic solvent like diethyl ether. Collect the organic layer.

  • Extract the aqueous layer two more times with the organic solvent, combining all organic layers.

  • Wash the combined organic layers with 5% aqueous NaHCO₃ solution to remove unreacted acid.[1] Vent the funnel frequently.

  • Wash the organic layer with brine to remove residual water and help break any emulsions.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude ester by fractional distillation to obtain pure methyl this compound.

Visualizing the Process

Fischer Esterification Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation a Carboxylic Acid (C=O) b Protonated Carbonyl (Enhanced Electrophile) a->b + H⁺ c Methanol (R-OH) attacks Carbonyl C d Tetrahedral Intermediate c->d e Proton moves from -OR to -OH group f Intermediate with -OH₂⁺ leaving group e->f g Water (H₂O) departs h Protonated Ester g->h i Final Ester Product h->i - H⁺ j Catalyst (H⁺) Regenerated i->j

Caption: The five key steps of the acid-catalyzed Fischer esterification mechanism.[2][9]

General Experimental Workflow

G setup 1. Reaction Setup (Flask, Condenser) reagents 2. Add Reagents (Acid, Alcohol, Catalyst) setup->reagents reflux 3. Heat to Reflux reagents->reflux cool 4. Cool Reaction reflux->cool extract 5. Extraction & Wash (H₂O, Ether, NaHCO₃) cool->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate 7. Evaporate Solvent (Rotovap) dry->evaporate distill 8. Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: A step-by-step workflow for the synthesis and purification of an ester.

References

Technical Support Center: Purification of Crude 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-methylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route employed. For this compound synthesized via Fischer esterification of 4-methylpentanoic acid and methanol, common impurities include:

  • Unreacted Starting Materials: Residual 4-methylpentanoic acid and methanol.

  • Catalyst: Traces of the acid catalyst used (e.g., sulfuric acid).

  • Water: A byproduct of the esterification reaction.

  • Side Products: Potential for small amounts of byproducts from side reactions, depending on the reaction conditions.

Q2: What are the recommended primary purification methods for crude this compound?

A2: The most effective purification strategies for crude this compound typically involve a combination of the following methods:

  • Liquid-Liquid Extraction: An initial aqueous workup is crucial to remove water-soluble impurities like unreacted methanol, the acid catalyst, and some salts.[1]

  • Fractional Distillation: This is a highly effective method for separating this compound from less volatile impurities, such as residual carboxylic acid, and more volatile components like methanol.[2]

  • Flash Chromatography: For achieving very high purity, particularly for removing structurally similar, non-volatile impurities, flash chromatography is a suitable option.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity by separating volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure of the ester and can be used to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of impurities like carboxylic acids (O-H stretch).

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction
ProblemPotential CauseTroubleshooting Steps
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously.[1]
High concentration of acidic or basic impurities.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[1]
Poor Phase Separation Densities of the organic and aqueous layers are similar.Add more of the organic solvent or brine to the aqueous layer to increase the density difference.[1]
Product Loss in Aqueous Layer The ester has some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Troubleshooting Fractional Distillation
ProblemPotential CauseTroubleshooting Steps
Poor Separation of Components Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the fractionating column.[3]
Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[3]
Bumping/Unstable Boiling Uneven heating.Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the heating mantle is properly sized and in good contact with the flask.
Product Decomposition (Discoloration) Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester.
Presence of acidic impurities.Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the initial liquid-liquid extraction.[1]
Troubleshooting Flash Chromatography
ProblemPotential CauseTroubleshooting Steps
Poor Separation (Co-elution) Inappropriate solvent system.Optimize the mobile phase polarity. A common starting point for esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate).[4]
Column overloading.Reduce the amount of crude sample loaded onto the column.
Peak Tailing Strong interaction of polar impurities with the silica gel.Ensure that acidic impurities like 4-methylpentanoic acid have been removed by a preliminary basic wash.
Low Recovery Irreversible adsorption of the product onto the column.If the product is slightly polar, a less polar stationary phase (e.g., alumina) could be considered, or a different solvent system might be needed.

Quantitative Data

PropertyValueReference
Boiling Point 139-140 °C (at 760 mmHg)[5]
Molecular Weight 130.18 g/mol [5]
Density ~0.888 g/mL[6]
Solubility in Water Insoluble[5][7]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, diethyl ether, hexane, ethyl acetate).[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acid Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 4-methylpentanoic acid and the acid catalyst.[8] Vent the separatory funnel frequently to release the CO₂ gas produced.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the majority of the dissolved water.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Fractional Distillation for Final Purification
  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column of appropriate length and efficiency.

  • Charging the Flask: Add the partially purified this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate in separate fractions. The first fraction will likely contain any remaining low-boiling impurities. Collect the main fraction at the boiling point of this compound (139-140 °C at atmospheric pressure). Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

Protocol 3: Flash Chromatography for High-Purity Isolation
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 98:2 hexane:ethyl acetate). The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude this compound lle Liquid-Liquid Extraction crude->lle distillation Fractional Distillation lle->distillation Partially Purified Ester chromatography Flash Chromatography lle->chromatography For Very High Purity impurities1 Aqueous Impurities (Acid, Methanol) lle->impurities1 pure Pure this compound distillation->pure High Purity Ester impurities2 Volatile/Non-Volatile Impurities distillation->impurities2 chromatography->pure impurities3 Closely Related Impurities chromatography->impurities3

Caption: General purification workflow for crude this compound.

TroubleshootingDistillation start Poor Separation in Fractional Distillation cause1 Distillation Rate Too Fast? start->cause1 cause2 Insufficient Column Efficiency? cause1->cause2 No solution1 Reduce Heating Rate cause1->solution1 Yes solution2 Use Longer or More Efficient Column cause2->solution2 Yes end Improved Separation cause2->end No, check other factors solution1->end solution2->end

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Optimizing GC-MS for Isomeric Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of isomeric esters. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the GC-MS analysis of isomeric esters.

Issue: Poor or no separation of isomeric esters (co-elution).

Question: My isomeric esters are co-eluting as a single peak or a poorly resolved shoulder. How can I improve their separation?

Answer: Co-elution of isomers is a common challenge due to their similar physicochemical properties.[1] To achieve separation, you need to optimize the selectivity and efficiency of your chromatographic system. Here are the steps to troubleshoot this issue:

  • Optimize the GC Column (Stationary Phase): The choice of the stationary phase is the most critical factor for separating isomers.[2][3]

    • Problem: Using a non-polar or low-polarity column. Non-polar columns separate compounds primarily by boiling point, which is often too similar for isomers.[3][4]

    • Solution: Employ a highly polar stationary phase. For fatty acid methyl ester (FAME) isomers, highly polar cyanopropyl phases are very effective.[5][6] For complex mixtures of cis and trans isomers, columns like the HP-88 are preferred.[5] Ionic liquid columns can also offer excellent selectivity for geometric isomers.[7]

  • Optimize the Oven Temperature Program: The temperature program directly influences retention and selectivity.[8][9][10][11]

    • Problem: The temperature ramp is too fast, or the initial temperature is too high.

    • Solution: A slower temperature ramp rate can significantly improve the separation of closely eluting peaks.[1][10] Lowering the initial oven temperature increases the retention of early-eluting compounds, which can also enhance resolution.[1][12] For every 15°C decrease in temperature, the retention time roughly doubles, which can lead to better separation.[10]

  • Adjust Carrier Gas Flow Rate: While not the primary tool for selectivity, optimizing the carrier gas flow rate can improve efficiency.

    • Problem: The flow rate is too high or too low, leading to band broadening.

    • Solution: Ensure your carrier gas is set to its optimal linear velocity. Hydrogen generally provides better efficiency at higher linear velocities compared to helium.[13]

  • Verify Derivatization: Incomplete or improper derivatization can lead to poor peak shape and apparent co-elution.

    • Problem: Free acids are present due to incomplete esterification, causing peak tailing.[14]

    • Solution: Ensure the derivatization reaction goes to completion. Use high-quality, low-moisture reagents, as water can hinder the esterification process.

Troubleshooting Workflow for Co-eluting Isomeric Esters

CoElution_Troubleshooting cluster_optimization Optimization Steps start Start: Co-eluting Isomeric Esters optimize_column Select Highly Polar GC Column (e.g., Cyanopropyl, Ionic Liquid) start->optimize_column optimize_temp Optimize Oven Temperature Program (Lower initial T, reduce ramp rate) optimize_column->optimize_temp Is resolution still insufficient? check_flow Adjust Carrier Gas Flow Rate (Optimize for efficiency) optimize_temp->check_flow verify_deriv Verify Derivatization Protocol (Ensure complete reaction) check_flow->verify_deriv resolution_achieved Resolution Achieved verify_deriv->resolution_achieved Is resolution now sufficient? further_dev Further Method Development Required verify_deriv->further_dev Still co-eluting?

Caption: A logical workflow for troubleshooting the co-elution of isomeric esters in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating cis and trans isomers of fatty acid methyl esters (FAMEs)?

A1: Highly polar columns are the best choice. Specifically, columns with a high cyanopropyl content, such as the HP-88 or DB-23, provide excellent separation for complex mixtures of cis and trans FAME isomers.[5] Polyethylene glycol (PEG) columns, like DB-Wax, can separate FAMEs by carbon number and degree of unsaturation but generally do not resolve cis and trans isomers.[5] For very challenging separations, ionic liquid capillary columns have shown superior performance in resolving geometric isomers of polyunsaturated fatty acids.[7]

Q2: How does the oven temperature program affect the separation of my ester isomers?

A2: The oven temperature program is a critical parameter for optimizing the separation of closely eluting isomers.[8][12]

  • Slower Ramp Rate: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.[10]

  • Lower Initial Temperature: A lower starting temperature increases the retention of more volatile isomers, leading to better separation at the beginning of the chromatogram.[1]

  • Isothermal vs. Programmed: While isothermal analysis (constant temperature) can be precise, a temperature program is often necessary for samples with a wide range of boiling points to ensure all components elute with good peak shape in a reasonable time.[8][10][11] It is estimated that a 30°C increase in temperature can cut the retention time in half.[8][11]

Q3: Why is derivatization necessary for analyzing some esters, and which method should I use?

A3: Derivatization is often performed on the precursor molecules, such as carboxylic acids or alcohols, to create esters that are more volatile and thermally stable, making them suitable for GC analysis.[15] This process improves chromatographic peak shape and reduces adsorption in the GC system.[16]

  • For Fatty Acids to FAMEs: The most common method is esterification . This can be achieved using reagents like boron trifluoride (BF3) in methanol or by using silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[14] Esterification with BF3-methanol is often preferred for generating FAMEs.[14]

  • Alkylation: This is a broader category that includes esterification and is used to modify compounds with acidic hydrogens, like carboxylic acids and phenols, to improve their chromatographic properties.[17]

Q4: My peaks are tailing. What could be the cause and how do I fix it?

A4: Peak tailing for esters, particularly FAMEs, is often caused by the presence of underivatized free fatty acids.[14] These polar carboxylic acid groups can interact strongly with active sites in the GC system.

  • Check Derivatization: Ensure your esterification/derivatization reaction has gone to completion.

  • Inert Flow Path: Use an inert inlet liner and ensure your GC column is of high inertness to minimize interactions.[18]

  • Column Contamination: Contaminants at the head of the column can also cause peak tailing. It may be necessary to bake out the column or trim the first few inches.[19]

Q5: Can I still get quantitative data if my isomeric esters are not fully separated?

A5: Yes, if you are using a mass spectrometer (MS) as your detector. If the co-eluting isomers have different fragmentation patterns in their mass spectra, you can use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to quantify each isomer individually.[20][21] By choosing unique ions for each isomer, you can generate chromatograms for each compound, even if they overlap in the total ion chromatogram (TIC).[20]

Experimental Protocols & Data

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

This protocol is adapted for the esterification of fatty acids prior to GC-MS analysis.[14]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trichloride-methanol solution (BCl3-Methanol, 12% w/w) or Boron trifluoride-methanol solution (BF3-Methanol, 14%)

  • Hexane (GC grade)

  • Saturated NaCl water solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro reaction vessel (5-10 mL)

  • Vortex mixer

  • Centrifuge

  • Incubator or oven

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in a solvent, evaporate to dryness first.

  • Add 2 mL of BCl3-Methanol (or 50 µL of 14% BF3-Methanol for a 100 µL sample).[14]

  • Cap the vessel tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 10-60 minutes. The optimal time may vary depending on the specific fatty acids.[14]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameter Tables for Isomeric Ester Separation

The following tables summarize starting GC-MS parameters for the separation of FAME isomers based on different column polarities. These should be considered as starting points for method development.

Table 1: Parameters for Highly Polar Cyanopropyl Columns (e.g., HP-88, DB-23) [5]

ParameterSetting
GC Column HP-88, 100 m x 0.25 mm ID, 0.20 µm film
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 or 100:1
Oven Program Start at 120°C, hold for 1 min, ramp 10°C/min to 175°C, hold for 10 min, ramp 5°C/min to 210°C, hold 5 min, ramp 5°C/min to 230°C, hold 5 min.
MS Transfer Line 240 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range m/z 40-550

Table 2: Parameters for Mid-Polarity Columns (e.g., DB-225MS) [7]

ParameterSetting
GC Column DB-225MS, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Start at 70°C, hold 2 min, ramp 10°C/min to 180°C, hold 10 min, ramp 4°C/min to 230°C, hold 10 min.
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range m/z 40-500

General GC-MS Optimization Workflow

GCMS_Optimization_Workflow start Goal: Separate Isomeric Esters step1 Step 1: Column Selection Choose a highly polar stationary phase. start->step1 step2 Step 2: Initial Method Setup Set standard inlet/detector temps, carrier gas flow. step1->step2 step3 Step 3: Temperature Program Optimization Start with a generic gradient (e.g., 10°C/min). Analyze results for peak shape and resolution. step2->step3 decision1 Are isomers co-eluting? step3->decision1 step4 Refine Temperature Program: - Decrease initial temperature - Reduce ramp rate decision1->step4 Yes decision2 Is resolution sufficient? decision1->decision2 No step4->decision2 step5 Step 4: Fine-Tuning - Optimize carrier gas flow rate - Adjust split ratio decision2->step5 No final Final Method Achieved decision2->final Yes step5->final

Caption: A systematic workflow for developing a GC-MS method for isomeric ester separation.

References

Technical Support Center: Preventing Hydrolysis of 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Methylpentanoate to prevent degradation via hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1][2] For an ester like this compound, hydrolysis splits the molecule into its parent carboxylic acid (4-methylpentanoic acid) and alcohol (methanol).[3] This degradation is a significant concern as it reduces the purity of the sample, introduces impurities that can interfere with experiments, and leads to inaccurate quantification and lower reaction yields.

Q2: What are the primary factors that cause the hydrolysis of this compound?

A2: The primary factors that promote the hydrolysis of esters are:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[2][4]

  • Acidic or Basic Conditions: The reaction is significantly catalyzed by the presence of acids (H+) or bases (OH-).[1][5][6] Basic hydrolysis, also known as saponification, is irreversible and generally faster than acid-catalyzed hydrolysis.[1][2][5]

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[7][8]

Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and inert environment. The ideal conditions involve storing the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, at refrigerated temperatures (2-8°C).[9][10] The inclusion of a desiccant is highly recommended to scavenge any residual moisture.[7]

Q4: How can I detect if my sample of this compound has started to hydrolyze?

A4: Degradation can be detected by using stability-indicating analytical methods.[10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are effective.[11][12] In the chromatogram, you would observe a decrease in the peak area of the parent compound (this compound) and the appearance of a new peak corresponding to the degradation product, 4-methylpentanoic acid.

Q5: Is refrigeration alone sufficient to prevent hydrolysis?

A5: While refrigeration slows down the chemical reaction rate, it is not sufficient on its own. Freezers and refrigerators can be humid environments, which can introduce moisture if the container is not perfectly sealed or is opened frequently.[7] Therefore, refrigeration must be combined with proper moisture control, such as using tightly sealed containers and desiccants.[7][10]

Q6: When should I use an inert atmosphere for storage?

A6: Using an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage or for high-purity reference standards where even minimal degradation is unacceptable.[13][14] This practice displaces both atmospheric moisture and oxygen, providing the best possible protection against hydrolysis and potential oxidation.[13]

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Actions
Unexpected peaks appear in my analytical chromatogram (GC-MS, HPLC). The sample may have undergone hydrolysis. The new peaks could correspond to 4-methylpentanoic acid or other degradation byproducts.1. Analyze a fresh, unopened vial of this compound to use as a control. 2. If available, analyze a standard of 4-methylpentanoic acid to confirm the identity of the degradation peak by comparing retention times. 3. Review your storage conditions to identify potential exposure to moisture or contaminants.[10]
The purity of my this compound standard is decreasing over time. Improper storage conditions are leading to gradual degradation.1. Review the recommended storage conditions in Table 1 . 2. Ensure your container seal is airtight. Replace the cap/septum if necessary. 3. Store the vial inside a desiccator, even if refrigerated.[7] 4. For long-term storage, flush the vial headspace with an inert gas before sealing.[14]
My reaction yields are consistently lower than expected. The effective concentration of the this compound starting material is lower than assumed due to hydrolysis.1. Use a fresh vial of this compound for the reaction. 2. Re-assay the purity of your stored sample using a validated analytical method (see Protocol 1) to determine its actual concentration before use. 3. Ensure that reaction solvents and reagents are anhydrous to prevent hydrolysis during the experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerator)[9][10]2-8°C (Refrigerator)
Atmosphere Tightly sealed container.Inert atmosphere (Argon or Nitrogen).[7][13]
Container Tightly sealed glass vial with a PTFE-lined cap.Ampulized under inert gas or a vial with a Sure/Seal™ cap.[14]
Moisture Control Store in a desiccator.Store in a desiccator. Add a small amount of molecular sieves to the vial if compatible.[7]

Table 2: Qualitative Influence of Environmental Factors on Hydrolysis Rate

TemperaturepH ConditionMoisture LevelRelative Rate of Hydrolysis
Low (2-8°C)NeutralDry (Desiccated)Very Low (Optimal)
Low (2-8°C)NeutralAmbient HumidityLow
Ambient (~25°C)NeutralDry (Desiccated)Low to Moderate
Ambient (~25°C)Acidic / BasicAmbient HumidityHigh
High (>40°C)NeutralAmbient HumidityHigh
High (>40°C)Acidic / BasicHigh HumidityVery High (Worst Case)

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol outlines a general method to determine the purity of this compound and detect the presence of its primary hydrolysis product, 4-methylpentanoic acid.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a calibration standard of 4-methylpentanoic acid in the same solvent.

    • Create a solvent blank.

  • Instrumentation (Example GC-MS Parameters):

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 15°C/min to 250°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Inject the solvent blank to identify any system-related peaks.

    • Inject the this compound sample. Identify the main peak and integrate its area.

    • Search the chromatogram for a peak corresponding to the retention time of the 4-methylpentanoic acid standard.

    • Calculate purity by dividing the peak area of this compound by the total area of all peaks (Area % method).

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol is used to intentionally degrade the sample to understand its stability profile under stress conditions.[10][12]

  • Sample Preparation:

    • Control: Dissolve this compound in a neutral, dry solvent. Store at 2-8°C in the dark.

    • Acid Hydrolysis: Dissolve in a solution of 0.1 M HCl.

    • Base Hydrolysis: Dissolve in a solution of 0.1 M NaOH.

    • Thermal Stress: Store a neat or dissolved sample in an oven at a controlled temperature (e.g., 60°C).

  • Experimental Procedure:

    • Place all samples (Control, Acid, Base, Thermal) in their respective stress conditions.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.

    • Dilute all samples to the same final concentration with a suitable solvent.

  • Analysis:

    • Analyze all samples from each time point using the GC-MS method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Quantify the percentage of this compound remaining and the percentage of 4-methylpentanoic acid formed over time for each condition.

Mandatory Visualizations

Hydrolysis_Pathway Ester Methyl this compound Acid 4-Methylpentanoic Acid Ester->Acid Hydrolysis Alcohol Methanol Ester->Alcohol Water Water (H₂O) Water->Ester Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Ester  catalyzes / reacts with

Caption: The hydrolysis pathway of Methyl this compound.

Troubleshooting_Workflow decision Is a fresh, unopened standard available? node_run_fresh Analyze fresh standard and stored sample via GC-MS decision->node_run_fresh Yes node_order_new Order new standard. Store correctly. decision->node_order_new No start_node Symptom: Unexpected Peaks or Low Purity Detected start_node->decision end_node Problem Resolved decision2 Does fresh standard confirm degradation? node_run_fresh->decision2 node_review_storage Review and correct storage procedures per Table 1. Use a fresh vial for future experiments. decision2->node_review_storage Yes node_other_issue Issue is not hydrolysis. Check analytical method or other contamination sources. decision2->node_other_issue No node_review_storage->end_node

Caption: Troubleshooting workflow for suspected sample hydrolysis.

Stability_Assessment_Workflow process process result result node_start Obtain this compound Sample node_prep Prepare Samples: - Control - Acidic Stress - Basic Stress - Thermal Stress node_start->node_prep node_incubate Incubate under Respective Conditions node_prep->node_incubate node_sample Withdraw Aliquots at Defined Time Intervals (t=0, 4, 8, 24h...) node_incubate->node_sample node_analyze Analyze All Samples Using Validated GC-MS Method node_sample->node_analyze node_compare Compare Stressed Samples to Control node_analyze->node_compare node_result Assess Stability: - Calculate % Degradation - Identify Degradants node_compare->node_result

Caption: Experimental workflow for a forced degradation stability study.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during esterification reactions.

Frequently Asked questions (FAQs)

Q1: My esterification reaction has a low yield. What are the most common causes?

Low conversion in esterification reactions is a frequent issue, primarily due to the reversible nature of the reaction. The key factors contributing to low yield include:

  • Equilibrium Limitations: Esterification is an equilibrium process where the forward reaction (ester formation) and the reverse reaction (hydrolysis) occur simultaneously.[1][2] Without intervention, the reaction will reach equilibrium, limiting the final product yield.[3]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[1][4]

  • Sub-optimal Reactant Concentrations: The molar ratio of the alcohol to the carboxylic acid is a critical parameter. An insufficient excess of one reactant (usually the more cost-effective or easily removable one) can limit the extent to which the equilibrium is shifted towards the products.[2][3]

  • Catalyst Issues: The catalyst may be inactive, used in an insufficient amount, or may have deactivated over time.[5] Catalyst deactivation can occur through poisoning, fouling, or thermal degradation.[6]

  • Impurities in Reactants: The presence of impurities in the carboxylic acid or alcohol can interfere with the reaction or poison the catalyst, leading to lower conversion rates.

  • Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can prevent the reaction from reaching completion.[7] Higher temperatures generally increase the reaction rate but can also lead to side reactions or reactant/product degradation.[5]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired ester.[8]

Q2: How can I shift the equilibrium to favor product formation and increase my yield?

According to Le Châtelier's principle, the equilibrium of the esterification reaction can be shifted towards the product side by either using an excess of one of the reactants or by removing one of the products as it is formed.[4][7]

  • Using Excess Reactant: Increasing the concentration of either the alcohol or the carboxylic acid will drive the reaction forward.[2] Typically, the less expensive or more volatile reactant is used in excess to make its removal after the reaction easier.[7]

  • Removing Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[1][4] This can be achieved using several techniques:

    • Dean-Stark Apparatus: This is a common laboratory technique where the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene or benzene). The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent and is collected in a trap, while the solvent returns to the reaction flask.[4]

    • Drying Agents: Adding a desiccant, such as molecular sieves, can absorb the water produced during the reaction.[5]

    • Vapor Permeation/Pervaporation: In industrial settings, membrane-based techniques can be used to selectively remove water from the reaction mixture.[1]

Q3: What is the role of the catalyst, and how do I choose the right one?

A catalyst's primary role in esterification is to increase the rate at which the reaction reaches equilibrium; it does not change the position of the equilibrium itself.[3] Common catalysts include:

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used homogeneous catalysts.[2] They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][9]

  • Solid Acid Catalysts: Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated zirconia offer advantages in terms of easier separation from the reaction mixture and potential for reuse.[5][10]

  • Organometallic Catalysts: Compounds of tin, titanium, and zirconium are also used, particularly in industrial processes.[11]

The choice of catalyst depends on the specific reactants, reaction conditions, and the desired purity of the product. For sensitive substrates, milder catalysts may be required to avoid side reactions.

Q4: Can impurities in my starting materials affect the reaction?

Yes, the purity of reactants is crucial. Impurities can:

  • Introduce Water: Solvents or reactants that have not been properly dried can introduce water, which, as discussed, adversely affects the reaction equilibrium.

  • Poison the Catalyst: Certain impurities can bind to the active sites of the catalyst, reducing its activity.

  • Lead to Side Reactions: Impurities may be reactive under the reaction conditions, leading to the formation of undesired byproducts and complicating purification.

It is highly recommended to purify both the carboxylic acid and the alcohol before use, for example, by recrystallization for solid acids and distillation for liquid alcohols.

Q5: How do I monitor the progress of my esterification reaction?

Monitoring the reaction progress is essential to determine the optimal reaction time and to ensure the reaction has gone to completion. Common analytical techniques include:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the volatile components of the reaction mixture, including the reactants and the ester product.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the non-volatile carboxylic acid or the appearance of the ester product.[13]

  • Infrared (IR) Spectroscopy: In-line IR spectroscopy can be used for real-time monitoring of the reaction by tracking the disappearance of the carboxylic acid's O-H stretch or the appearance of the ester's C=O stretch.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze samples from the reaction mixture to determine the relative concentrations of reactants and products.

Data Presentation

Table 1: Effect of Alcohol to Carboxylic Acid Molar Ratio on Ester Conversion.

This table summarizes the impact of varying the molar ratio of alcohol to carboxylic acid on the final conversion to the ester. The data illustrates Le Châtelier's principle, showing that increasing the excess of the alcohol drives the reaction towards higher product yield.

Alcohol:Carboxylic Acid Molar RatioApproximate Ester Yield (%)
1:1~65%[2]
3:1>85%[15][16]
5:1>90%[17]
10:1~97%[2]
15:1>95%[17]

Note: Yields can vary depending on the specific reactants, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization

This protocol describes a general procedure for purifying a solid carboxylic acid to remove soluble and insoluble impurities.

Materials:

  • Impure solid carboxylic acid

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the carboxylic acid is completely dissolved.[18]

  • Hot Filtration (if insoluble impurities are present): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[20]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Procedure for Fischer Esterification with a Dean-Stark Trap

This protocol outlines a typical laboratory setup for carrying out a Fischer esterification reaction with continuous water removal.

Materials:

  • Carboxylic acid

  • Alcohol (in excess)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)

  • Solvent that forms an azeotrope with water (e.g., toluene)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add the carboxylic acid, the alcohol (in excess), the azeotropic solvent (e.g., toluene), and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by using an appropriate analytical technique (e.g., TLC, GC).

  • Work-up: Once the reaction is complete (no more water is collected or analysis indicates completion), cool the reaction mixture to room temperature.

  • Purification: The crude ester is then typically isolated and purified. This often involves:

    • Washing the organic layer with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash.[21]

    • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Removing the solvent under reduced pressure.

    • Purifying the ester by distillation.[21]

Mandatory Visualization

Troubleshooting_Workflow start Low Ester Conversion check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Start Troubleshooting shift_equilibrium Shift Equilibrium check_equilibrium->shift_equilibrium Yes check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No increase_reactant Increase excess of one reactant shift_equilibrium->increase_reactant remove_water Remove water (e.g., Dean-Stark) shift_equilibrium->remove_water end Improved Ester Conversion increase_reactant->end remove_water->end catalyst_issue Address Catalyst Issue check_catalyst->catalyst_issue No check_purity Are reactants pure? check_catalyst->check_purity Yes increase_catalyst Increase catalyst loading catalyst_issue->increase_catalyst replace_catalyst Use fresh/different catalyst catalyst_issue->replace_catalyst increase_catalyst->end replace_catalyst->end purify_reactants Purify reactants (distillation/recrystallization) check_purity->purify_reactants No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_reactants->end optimize_conditions Optimize temperature and time check_conditions->optimize_conditions No check_conditions->end Yes optimize_conditions->end Esterification_Equilibrium cluster_shift Shifting the Equilibrium Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Products Ester + Water Products->Equilibrium RemoveWater ↓ [Water] Equilibrium->Products Reverse Forward IncreaseReactants ↑ [Reactants]

References

Strategies to minimize byproduct formation in 4-Methylpentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methylpentanoate, with a focus on minimizing byproduct formation.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via Fischer esterification of 4-methylpentanoic acid and methanol.

Question 1: My reaction yield is low, and I have significant amounts of starting material (4-methylpentanoic acid and methanol) remaining. How can I improve the conversion rate?

Answer:

Low conversion in Fischer esterification is often due to the reversible nature of the reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the equilibrium conversion.[1][2] To drive the reaction towards the product, you can employ Le Chatelier's principle:

  • Use an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), will shift the equilibrium to favor the formation of this compound.[2][3]

  • Remove Water as it Forms: This is a highly effective strategy.[1][2][4]

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap can be used to physically remove water from the reaction mixture during reflux.[1][2]

    • Dehydrating Agents: Adding a dehydrating agent, such as 3Å molecular sieves, to the reaction mixture can sequester the water as it is produced.[1][4]

Question 2: After the workup, my final product is contaminated with 4-methylpentanoic acid. How can I effectively remove this acidic impurity?

Answer:

Residual carboxylic acid is a common impurity. An incomplete reaction or exposure to moisture during workup can be the cause. To remove it:

  • Aqueous Bicarbonate Wash: During the liquid-liquid extraction phase of your workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][5] The basic solution will react with the acidic 4-methylpentanoic acid to form its sodium salt, which is soluble in the aqueous layer and can be separated. Be cautious, as this neutralization reaction produces carbon dioxide (CO₂) gas, which can cause pressure buildup in the separatory funnel.[3]

  • Purification: If the acid contamination is significant, purification by distillation is recommended. This compound has a lower boiling point than 4-methylpentanoic acid, allowing for their separation.

Question 3: My final product appears cloudy or contains water. How can I ensure my product is anhydrous?

Answer:

Water is a byproduct of the reaction and is also introduced during the aqueous workup. It is crucial to remove it before final purification to prevent hydrolysis of the ester.

  • Brine Wash: After the aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine).[3][5] This helps to draw residual water out of the organic phase.

  • Drying Agent: Dry the separated organic layer over an anhydrous inorganic salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before distillation.[1][3] The drying agent should be filtered off before heating the mixture for distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[6][7]

Q2: What are the primary byproducts to be concerned about in this compound synthesis?

A2: In a typical Fischer esterification, the main byproduct is water, which affects the reaction equilibrium.[8][9] Other significant impurities are typically unreacted starting materials (4-methylpentanoic acid and methanol). Side reactions are generally minimal under standard esterification conditions but can occur at excessively high temperatures.

Q3: Can I use a different alcohol or carboxylic acid?

A3: Yes, the Fischer esterification is a general method. For example, reacting isoamyl alcohol with acetic acid will produce isoamyl acetate, another common ester.[8][10] The principles for minimizing byproducts remain the same.

Q4: Is it possible to use a non-acidic catalyst?

A4: Yes, enzymatic catalysis using lipases is an alternative that operates under milder conditions.[11] This method can offer high selectivity and reduce the formation of byproducts associated with strong acid catalysts.[11]

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield

This table illustrates how using an excess of one reactant can improve the yield of the ester, based on studies of similar Fischer esterification reactions.[2]

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:165%
10:197%
100:199%

Table 2: Influence of Reaction Temperature on Byproduct Formation

This table provides a qualitative overview of the effect of temperature on the reaction.

TemperatureReaction RatePotential for Byproducts (e.g., dehydration of alcohol)
Low (e.g., 70°C)SlowerLow
Moderate (e.g., 80-90°C)FasterModerate
High (e.g., >100°C)Very FastIncreased risk of side reactions[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Water Removal

This protocol describes a standard procedure for synthesizing this compound using a Dean-Stark apparatus to remove the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add 4-methylpentanoic acid (1.0 mole equivalent), methanol (1.2 mole equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene, approx. 2-3 mL per gram of carboxylic acid), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).[1]

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.[2]

  • Reaction Monitoring: Continue the reflux until no more water collects in the trap (typically 4-6 hours).[1] The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the methanol and sulfuric acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize and remove any unreacted 4-methylpentanoic acid.[1][3]

    • Wash with brine to remove residual water.[1][3]

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation.

Visualizations

FischerEsterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products 4-Methylpentanoic_Acid 4-Methylpentanoic Acid Methanol Methanol H+ H+ (Acid Catalyst) Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol This compound This compound Tetrahedral_Intermediate->this compound - H2O, - H+ Water Water (Byproduct) Tetrahedral_Intermediate->Water

Caption: Fischer esterification pathway for this compound synthesis.

Byproduct_Minimization Start Esterification Reaction (Acid + Alcohol <=> Ester + Water) Equilibrium Equilibrium Limits Conversion Start->Equilibrium Strategy1 Strategy 1: Increase Reactant Concentration Equilibrium->Strategy1 Strategy2 Strategy 2: Remove Water Byproduct Equilibrium->Strategy2 Action1 Use Excess Methanol Strategy1->Action1 Action2a Use Dean-Stark Trap Strategy2->Action2a Action2b Add Molecular Sieves Strategy2->Action2b Outcome Equilibrium Shifts to Products (Higher Yield) Action1->Outcome Action2a->Outcome Action2b->Outcome

Caption: Logical workflow for minimizing byproducts by shifting reaction equilibrium.

Purification_Workflow Start Crude Reaction Mixture Wash1 Wash with Water (Removes excess acid/alcohol) Start->Wash1 Wash2 Wash with NaHCO3(aq) (Removes residual carboxylic acid) Wash1->Wash2 Wash3 Wash with Brine (Removes bulk water) Wash2->Wash3 Dry Dry with Anhydrous MgSO4 (Removes trace water) Wash3->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Rotary Evaporation (Removes solvent) Filter->Evaporate Distill Fractional Distillation Evaporate->Distill End Pure this compound Distill->End

Caption: Standard experimental workflow for the purification of this compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Biodiesel Production from Branched-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in biodiesel production from branched-chain lipids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges associated with catalyst deactivation when using these feedstocks.

Troubleshooting Guide

This guide addresses common issues encountered during the transesterification of branched-chain lipids and provides systematic steps to identify and resolve them.

Problem/Observation Potential Cause Troubleshooting/Solution
Low Biodiesel Yield or Slow Reaction Rate Steric Hindrance: The branched structure of the lipids can physically block access to the catalyst's active sites.- Increase Reaction Temperature: This can help overcome the activation energy barrier increased by steric hindrance. Monitor for potential side reactions at higher temperatures.- Use a Catalyst with Larger Pores: For heterogeneous catalysts, selecting a material with a larger pore size can improve accessibility for bulky branched-chain molecules.- Increase Catalyst Loading: A higher concentration of catalyst can increase the probability of successful reactant-catalyst interaction.
Rapid Decrease in Catalyst Activity Coke Formation: Branched-chain molecules can be precursors to specific types of coke that block catalyst pores and active sites.- Optimize Reaction Temperature: Avoid excessively high temperatures that can promote the formation of coke.- Feedstock Pre-treatment: Remove impurities that can act as coke promoters.- Catalyst Regeneration: Implement a regeneration cycle involving calcination to burn off coke deposits.
Soap Formation (with base catalysts) High Free Fatty Acid (FFA) Content: Branched-chain lipid feedstocks may have a high FFA content, which reacts with base catalysts to form soap.[1]- Two-Step Process: Use an acid-catalyzed esterification pre-treatment to convert FFAs to esters before the base-catalyzed transesterification.[2]
Catalyst Poisoning Impurities in Feedstock: The feedstock may contain sulfur, nitrogen, or phosphorus compounds that can poison the catalyst.[3][4]- Feedstock Characterization and Purification: Analyze the feedstock for common catalyst poisons and implement appropriate purification steps.- Use of Guard Beds: A pre-reactor bed of adsorbent material can remove poisons before they reach the main catalyst bed.
Inconsistent Product Quality Incomplete Conversion: This can be due to a combination of steric hindrance and catalyst deactivation.- Monitor Reaction Progress: Use techniques like gas chromatography to track the conversion of triglycerides and identify when the reaction stalls.- Re-evaluate Reaction Conditions: Adjust temperature, catalyst loading, and reaction time based on monitoring results.

Frequently Asked Questions (FAQs)

1. Why is catalyst deactivation a more significant concern with branched-chain lipids compared to straight-chain lipids?

Catalyst deactivation is more pronounced with branched-chain lipids primarily due to steric hindrance. The bulky, branched structure of the fatty acid chains can make it difficult for the triglyceride molecules to access the active sites of the catalyst, especially with microporous heterogeneous catalysts. This can lead to lower reaction rates and incomplete conversion.[5] Furthermore, the branched structure can influence the mechanism of coke formation, potentially leading to faster deactivation.

2. What are the primary mechanisms of catalyst deactivation when processing branched-chain lipids?

The main deactivation mechanisms include:

  • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking pores and active sites. The structure of branched-chain lipids may lead to the formation of specific coke precursors.[4]

  • Poisoning: Impurities in the feedstock, such as sulfur, phosphorus, and nitrogen compounds, can chemically bind to the active sites, rendering them inactive.[3][4]

  • Leaching: Active components of the catalyst can dissolve into the reaction medium, which is a common issue with some solid catalysts.

3. How can I determine if my catalyst is deactivated?

You can assess catalyst deactivation through:

  • Performance Monitoring: A noticeable decrease in biodiesel yield or reaction rate under consistent process conditions is a primary indicator.

  • Characterization of Spent Catalyst: Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited on the catalyst.[6] Surface area analysis (e.g., BET) can show a reduction in surface area due to pore blockage.

4. What is the most effective way to regenerate a catalyst deactivated by branched-chain lipid processing?

The most common and effective method for regenerating catalysts deactivated by coking is calcination . This involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the carbonaceous deposits.[7] For catalysts deactivated by poisoning, a chemical treatment to remove the poison may be necessary, though this is often more complex.

5. Can I use the same catalyst for both straight-chain and branched-chain lipids?

While it is possible, it may not be optimal. For branched-chain lipids, catalysts with larger pore sizes and high accessibility to active sites are preferable to mitigate steric hindrance. It is advisable to screen different catalysts to find one that provides the best performance and stability with your specific feedstock.

Data on Catalyst Performance

The following table summarizes hypothetical comparative data on catalyst performance when using straight-chain versus branched-chain lipids. This data is intended to illustrate the potential impact of feedstock structure on catalyst deactivation.

Parameter Straight-Chain Lipids Branched-Chain Lipids Reference
Initial Biodiesel Yield (%) 9892Hypothetical
Catalyst Lifespan (hours) 10060Hypothetical
Deactivation Rate (% activity loss/hour) 0.51.2Hypothetical
Coke Formation (wt% on catalyst) 2.56.8Hypothetical

Key Experimental Protocols

1. Protocol for Evaluating Catalyst Deactivation

This protocol outlines a method for quantifying the loss of catalyst activity over time.

  • Objective: To measure the decrease in biodiesel yield as a function of reaction time or catalyst reuse cycles.

  • Materials: Branched-chain lipid feedstock, methanol, catalyst, reactor setup, gas chromatograph (GC).

  • Procedure:

    • Set up the transesterification reaction under optimized conditions (temperature, methanol-to-oil ratio, catalyst loading).

    • At regular time intervals (e.g., every hour), take a sample of the reaction mixture.

    • Analyze the sample using GC to determine the fatty acid methyl ester (FAME) content, which corresponds to the biodiesel yield.

    • If testing reusability, after each reaction cycle, recover the catalyst, wash it with a suitable solvent (e.g., hexane or methanol), dry it, and reuse it in a new batch of reactants.

    • Plot the biodiesel yield against reaction time or the number of reuse cycles to visualize the deactivation profile.

2. Protocol for Characterizing Coked Catalysts using Thermogravimetric Analysis (TGA)

This protocol describes how to quantify the amount of coke deposited on a spent catalyst.

  • Objective: To determine the weight percentage of coke on a deactivated catalyst.

  • Materials: Spent catalyst, fresh catalyst (as a reference), TGA instrument.

  • Procedure:

    • Place a small, accurately weighed amount of the spent catalyst in the TGA sample pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed volatiles (e.g., 150 °C).

    • Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating to a high temperature (e.g., 800 °C) to burn off the coke.[6]

    • The weight loss observed during the second heating phase in the oxidizing atmosphere corresponds to the amount of coke deposited on the catalyst.

    • Analyze a sample of the fresh catalyst under the same conditions to establish a baseline.

Visualizations

Troubleshooting_Catalyst_Deactivation Troubleshooting Logic for Catalyst Deactivation Start Low Biodiesel Yield or Rapid Deactivation Observed Check_FFA High Free Fatty Acid Content? Start->Check_FFA Check_Steric_Hindrance Suspect Steric Hindrance? Check_FFA->Check_Steric_Hindrance No Solution_FFA Implement Two-Step Acid-Base Catalysis Check_FFA->Solution_FFA Yes Check_Coking Evidence of Coking (e.g., from TGA)? Check_Steric_Hindrance->Check_Coking No Solution_Steric_Hindrance Increase Temperature or Use Larger Pore Catalyst Check_Steric_Hindrance->Solution_Steric_Hindrance Yes Check_Poisoning Feedstock Impurities Present? Check_Coking->Check_Poisoning No Solution_Coking Optimize Temperature and Implement Regeneration (Calcination) Check_Coking->Solution_Coking Yes Solution_Poisoning Purify Feedstock or Use Guard Bed Check_Poisoning->Solution_Poisoning Yes End Improved Catalyst Performance Check_Poisoning->End No Solution_FFA->End Solution_Steric_Hindrance->End Solution_Coking->End Solution_Poisoning->End

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms Primary Catalyst Deactivation Pathways Branched_Lipid Branched-Chain Lipid Feedstock Steric_Hindrance Steric Hindrance Branched_Lipid->Steric_Hindrance Coking Coke Formation Branched_Lipid->Coking Forms coke precursors Poisoning Catalyst Poisoning Branched_Lipid->Poisoning Contains impurities Deactivated_Catalyst Deactivated Catalyst Steric_Hindrance->Deactivated_Catalyst Blocks active sites Coking->Deactivated_Catalyst Blocks pores and active sites Poisoning->Deactivated_Catalyst Chemically alters active sites

Caption: Mechanisms of catalyst deactivation with branched-chain lipids.

Experimental_Workflow Experimental Workflow for Investigating Deactivation Start Select Branched-Chain Lipid Feedstock and Catalyst Reaction Perform Transesterification Reaction Start->Reaction Characterize_Fresh Characterize Fresh Catalyst (BET, etc.) Start->Characterize_Fresh Monitor Monitor Reaction Kinetics (GC Analysis) Reaction->Monitor Characterize_Spent Characterize Spent Catalyst (TGA, BET, etc.) Reaction->Characterize_Spent Analyze Analyze Results and Optimize Process Monitor->Analyze Compare Compare Fresh and Spent Catalyst Properties Characterize_Fresh->Compare Characterize_Spent->Compare Regenerate Attempt Catalyst Regeneration (e.g., Calcination) Compare->Regenerate Deactivation Observed Test_Regenerated Test Activity of Regenerated Catalyst Regenerate->Test_Regenerated Test_Regenerated->Analyze

Caption: Workflow for studying catalyst deactivation.

References

Improving the resolution of 4-Methylpentanoate from other volatile compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of 4-methylpentanoate from other volatile compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the gas chromatography (GC) analysis of this compound.

Problem 1: Poor resolution and co-elution with other volatile compounds.

  • Question: My this compound peak is co-eluting with another compound. How can I improve the separation?

  • Answer: Co-elution occurs when two or more compounds are not sufficiently separated by the GC column and elute at the same time, leading to overlapping peaks.[1] To improve resolution, you can modify several GC parameters. The primary factors controlling chromatographic resolution are efficiency (N), selectivity (α), and the retention factor (k).[2][3]

    • Optimize the Temperature Program: A slower oven temperature ramp rate can increase the separation between peaks, although it will also increase the analysis time.[4] Conversely, a faster ramp rate can decrease analysis time but may reduce resolution.[4]

    • Change the Column: If optimizing the temperature program is insufficient, consider a column with a different stationary phase to alter selectivity.[1] A longer column increases efficiency and can improve resolution, but at the cost of longer run times.[2] Alternatively, a column with a smaller internal diameter or thinner film can also enhance efficiency.[2][4]

    • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.[2] Using hydrogen as a carrier gas instead of helium can sometimes reduce analysis time while maintaining resolution.[5][6]

Problem 2: Poor peak shape (tailing or fronting).

  • Question: The peak for this compound is showing significant tailing/fronting. What could be the cause and how can I fix it?

  • Answer: Asymmetrical peaks can indicate several issues within your GC system.

    • Tailing Peaks: This is often caused by active sites in the GC system, such as in the injection port liner or at the head of the column, which can interact with the analyte.[7] Ensure you are using a deactivated liner and that the column is properly installed.[8] Contamination in the inlet can also lead to tailing; regular maintenance, including changing the septum and liner, is crucial.[9][10]

    • Fronting Peaks: This is most commonly a result of column overload.[8][11] To address this, you can reduce the injection volume, dilute the sample, or increase the split ratio.[8][11]

Problem 3: Low signal intensity or no peak detected.

  • Question: I am injecting my sample, but the peak for this compound is very small or not appearing at all. What should I check?

  • Answer: A lack of signal can be due to a variety of issues, from sample preparation to instrument settings.

    • Check the Injection: Ensure the syringe is functioning correctly and not blocked.[9] Verify that the sample is actually in the vial and that the autosampler is injecting into the correct inlet.[9]

    • System Leaks: A leak in the system, particularly at the injector, can lead to sample loss.[8] Regularly check for leaks using an electronic leak detector.[12]

    • Detector Settings: Confirm that the detector is appropriate for your analyte and that the parameters, such as temperature and gas flows, are set correctly.[5][9] For mass spectrometry (MS) detectors, ensure the vacuum is stable and the instrument has been tuned.[9]

    • Sample Integrity: Verify the concentration of your this compound standard and check for any potential degradation.[8]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What type of GC column is best for separating volatile esters like this compound?

  • Answer: The choice of GC column is critical for good separation. Stationary phase selection is the most important factor as it has the greatest impact on resolution.[3] For general-purpose separation of volatile compounds, a non-polar or mid-polarity column is often a good starting point. For instance, a column with a 5% phenyl-methylpolysiloxane stationary phase is widely used. If co-elution is an issue, switching to a column with a different stationary phase, such as one with a higher percentage of cyanopropylphenyl, can provide different selectivity and improve separation.[1]

  • Question: How do I choose between split and splitless injection for my analysis?

  • Answer: The choice between split and splitless injection depends on the concentration of your analyte.

    • Split Injection: This mode is used for concentrated samples. A portion of the injected sample is vented, allowing only a small amount to enter the column, which prevents overloading.[12]

    • Splitless Injection: This is suitable for trace analysis where nearly all of the analyte needs to be transferred to the column to achieve sufficient sensitivity.[12] For splitless injections, optimizing parameters like the initial oven temperature and splitless hold time is crucial for obtaining sharp peaks.[13]

Data Presentation

Table 1: GC Column Parameter Effects on Resolution

ParameterHow to ModifyEffect on ResolutionPotential Trade-off
Stationary Phase Change columnAlters selectivity (α), has the largest impact on resolution.[2][3]Requires purchasing a new column.
Column Length Increase lengthIncreases efficiency (N), leading to better resolution.[2][4]Longer analysis time.[4]
Column I.D. Decrease diameterIncreases efficiency (N), improving resolution.[2][4]Lower sample loading capacity.[4]
Film Thickness Decrease thicknessIncreases efficiency, can improve resolution and speed up analysis.[2][4]Reduced retention for very volatile compounds.

Table 2: Example GC-MS Parameters for Volatile Compound Analysis

ParameterSettingRationale
Column 30 m x 0.25 mm I.D., 0.25 µm film thicknessA standard dimension for good efficiency and sample capacity.
Stationary Phase 5% Phenyl-methylpolysiloxaneA versatile, non-polar phase suitable for a wide range of volatile compounds.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm I.D. column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.[13]
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column for high sensitivity.[12]
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/minA starting point that can be optimized for specific compound mixtures.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Mass Range 35-350 amuCovers the expected mass fragments of many volatile organic compounds.

Experimental Protocols

Protocol: Optimizing GC Separation for this compound

  • Initial Setup:

    • Install a suitable GC column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

    • Set the GC parameters as outlined in Table 2 as a starting point.

    • Prepare a standard solution of this compound and other relevant volatile compounds at a known concentration.

  • Injection and Initial Analysis:

    • Inject the standard solution.

    • Evaluate the resulting chromatogram for peak shape and resolution.

  • Optimization of Oven Temperature Program:

    • If co-elution is observed, decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) and re-analyze. This should increase the separation between peaks.[4]

    • If the analysis time is too long and resolution is more than adequate, a faster ramp rate can be tested.[4]

  • Optimization of Carrier Gas Flow:

    • Adjust the carrier gas flow rate (or linear velocity) to find the optimal efficiency for your column. This can be done by performing a series of runs at different flow rates and observing the effect on peak width and resolution.

  • Column Selection (if necessary):

    • If co-elution persists despite optimizing the temperature program and flow rate, a column with a different stationary phase (e.g., a mid-polarity phase) should be considered to alter the selectivity of the separation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Result start Prepare Standard Mix setup Initial GC-MS Setup start->setup inject Inject Standard setup->inject evaluate Evaluate Resolution & Peak Shape inject->evaluate resolution_check Resolution Adequate? evaluate->resolution_check optimize_temp Adjust Oven Temp Program resolution_check->optimize_temp No final_method Final Optimized Method resolution_check->final_method Yes optimize_temp->inject optimize_flow Adjust Carrier Gas Flow optimize_temp->optimize_flow optimize_flow->inject change_column Select Column with Different Stationary Phase optimize_flow->change_column change_column->setup

Caption: Workflow for optimizing GC separation of this compound.

troubleshooting_tree start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes no_peak Low/No Signal? resolution->no_peak No coelution_causes Solutions: - Slower Oven Ramp - Adjust Carrier Gas Flow - Change GC Column resolution->coelution_causes Yes (Co-elution) tailing_causes Check for: - Active Sites - Inlet Contamination - Column Installation tailing_fronting->tailing_causes Tailing fronting_causes Check for: - Column Overload tailing_fronting->fronting_causes Fronting end Consult Instrument Manual no_peak->end No no_peak_causes Check for: - System Leaks - Syringe/Injection Issue - Detector Settings no_peak->no_peak_causes Yes

Caption: Troubleshooting decision tree for common GC issues.

References

Methods for removing residual acid catalyst from ester products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual acid catalysts from ester products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual acid catalyst from my ester product?

A1: Residual acid catalyst can lead to several issues, including:

  • Product Degradation: The acidic environment can promote the reverse reaction (hydrolysis), reducing the yield and purity of the desired ester.[1]

  • Side Reactions: The catalyst can promote unintended side reactions, leading to the formation of impurities.

  • Downstream Interference: The presence of acid can interfere with subsequent reactions or applications of the ester.

  • Corrosion: Acidic residues can be corrosive to storage containers and equipment.[2]

Q2: What are the most common methods for removing residual acid catalysts?

A2: The primary methods for removing residual acid catalysts are:

  • Neutralization and Washing: This involves neutralizing the acid with a weak base, followed by washing with water or brine to remove the resulting salt and other water-soluble impurities.[1][3]

  • Adsorption: The crude ester is passed through a solid adsorbent, such as silica gel, activated carbon, or an ion-exchange resin, which retains the acid catalyst.[2][4]

  • Distillation: This method is effective for separating volatile esters from non-volatile acid catalysts. For high-boiling point esters, vacuum distillation is employed to prevent thermal decomposition.[1]

Q3: How do I choose the best purification method for my specific ester and catalyst?

A3: The choice of purification method depends on several factors, including the properties of the ester (e.g., boiling point, stability), the type of acid catalyst used, and the desired final purity. The decision tree below can guide your selection process.

Q4: I've noticed an emulsion forming during the washing step. What causes this and how can I resolve it?

A4: Emulsion formation is a common issue, often caused by the presence of unreacted starting materials or byproducts that act as surfactants. To resolve this, you can:

  • Add Brine: Washing with a saturated sodium chloride (brine) solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[3]

  • Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate.

  • Centrifugation: For small-scale experiments, centrifuging the mixture can effectively separate the layers.

  • Dilution: Adding more of the organic solvent can sometimes help to break the emulsion.[3]

Q5: My final ester product is discolored. What could be the cause and how can I fix it?

A5: Discoloration can result from thermal decomposition during the reaction or distillation, or from the presence of colored impurities. To decolorize your product, you can try:

  • Adsorption: Treating the ester with activated carbon can effectively remove colored impurities.

  • Distillation: Careful distillation, particularly under vacuum for high-boiling point esters, can separate the ester from non-volatile colored impurities.[3]

Troubleshooting Guides

Method 1: Neutralization and Washing
Problem Potential Cause Recommended Solution
Persistent Acidity after Washing Insufficient amount of base used for neutralization.Add more of the weak base solution and monitor the pH of the aqueous layer until it is neutral or slightly basic.
Inefficient mixing during washing.Ensure vigorous but careful mixing in the separatory funnel, with frequent venting to release any pressure buildup.
Low Product Yield Hydrolysis of the ester during the basic wash.Use a mild base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) to minimize saponification.[3]
Dissolution of the ester in the aqueous layer.If the ester has some water solubility, minimize the volume of washing water and perform multiple smaller washes instead of one large one.
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.[3]
Presence of soap-like byproducts.Add a small amount of brine to the separatory funnel to help break the emulsion.[3]
Method 2: Adsorption
Problem Potential Cause Recommended Solution
Catalyst Breakthrough (Acid Detected in Eluate) Column overloading.Use a larger amount of adsorbent or a smaller amount of crude product.
Channeling in the column.Ensure the adsorbent is packed evenly in the column to prevent channels from forming.
Inappropriate adsorbent.Select an adsorbent with a higher affinity for the specific acid catalyst being used.
Low Product Recovery Adsorption of the ester onto the adsorbent.Choose a less polar eluting solvent to minimize ester retention on the column.
Product trapped in the adsorbent bed.After eluting the product, wash the column with a small amount of a more polar solvent to recover any retained ester.
Slow Column Flow Rate Adsorbent particles are too fine.Use an adsorbent with a larger particle size.
Clogging of the column frit.Ensure the crude product is free of particulate matter before loading it onto the column.
Ion-Exchange Resin Inefficiency Resin fouling with organic molecules or suspended solids.Pre-filter the crude ester. Clean the resin with appropriate solvents or surfactants as recommended by the manufacturer.[5][6]
Resin oxidation by strong oxidizing agents.Avoid exposing the resin to oxidizing agents. If necessary, use a pre-treatment step to remove them.[6]
Incomplete regeneration.Follow the manufacturer's recommended regeneration protocol, ensuring the correct regenerant concentration, contact time, and flow rate are used.[7][8]
Method 3: Distillation
Problem Potential Cause Recommended Solution
Bumping or Uncontrolled Boiling Uneven heating.Use a heating mantle and a stir bar to ensure even heating and smooth boiling. Boiling chips are not effective under vacuum.[3]
High vacuum applied too quickly.Gradually reduce the pressure to allow for controlled boiling of volatile components.
Product Decomposition (Darkening of Residue) Distillation temperature is too high.Use a vacuum to lower the boiling point of the ester.[3]
Presence of residual acid catalyst.Neutralize and wash the crude ester before distillation to remove the acid catalyst.
Poor Separation of Ester and Impurities Boiling points are too close.Use a fractional distillation column to improve separation efficiency.
Inefficient condenser.Ensure a good flow of cold water through the condenser.

Data Presentation

Table 1: Comparison of Catalyst Removal Methods

Method Advantages Disadvantages Best Suited For
Neutralization & Washing Simple, low-cost, effective for a wide range of catalysts.Can lead to emulsion formation, potential for ester hydrolysis, generates aqueous waste.General-purpose removal of common acid catalysts like H₂SO₄ and p-TsOH.
Adsorption High selectivity, no aqueous waste, can be regenerated.[2]Adsorbent cost, potential for product loss on the column, may require solvent for elution.Removal of trace amounts of catalyst, purification of sensitive esters.
Distillation Can provide very high purity product, removes non-volatile impurities.Not suitable for thermally sensitive esters, high energy consumption, not effective for removing volatile catalysts.Purification of volatile esters from non-volatile catalysts.

Table 2: Adsorption Capacity of Selected Adsorbents for Acid Catalysts

Adsorbent Acid Catalyst Adsorption Capacity (mg/g) Conditions
Activated CarbonAcetic AcidHigh (Qualitative)[9]General
Activated CarbonSulfuric AcidHigh (Qualitative)[10]General
Silica Gelp-Toluenesulfonic AcidEffective (Qualitative)[11]Organic Solvents
Ion-Exchange Resin (Amberlite FPA-53)Acetate213Aqueous, pH ~3-7, 25-55 °C
Ion-Exchange Resin (Amberlite IRA-67)Acetate202Aqueous, pH ~3-7, 25-55 °C

Note: Quantitative adsorption data in organic media is often system-specific and may require experimental determination.

Experimental Protocols

Protocol 1: Neutralization and Washing
  • Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Transfer: Transfer the cooled mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate separation.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the separatory funnel. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.[3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with saturated brine solution to remove residual salts and water.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude ester.

Protocol 2: Adsorption using a Silica Gel Column
  • Column Preparation: Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).[12]

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.[13]

  • Elution: Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The less polar ester will typically elute before the more polar acid catalyst.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Solvent Removal: Combine the fractions containing the pure ester and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased to maintain a good seal. Use a stir bar for smooth boiling.[3]

  • Crude Product Preparation: Ensure the crude ester has been neutralized and dried before distillation to prevent decomposition and bumping.

  • Applying Vacuum: Connect the apparatus to a vacuum source and gradually reduce the pressure.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Distillate Collection: Collect the ester distillate in a receiving flask. Monitor the temperature and pressure throughout the distillation.[3]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualizations

experimental_workflow Workflow for Neutralization and Washing start Start: Crude Ester Mixture transfer Transfer to Separatory Funnel start->transfer neutralize Add NaHCO₃ Solution & Vent transfer->neutralize separate_aq1 Separate Aqueous Layer neutralize->separate_aq1 wash_water Wash with Water separate_aq1->wash_water separate_aq2 Separate Aqueous Layer wash_water->separate_aq2 wash_brine Wash with Brine separate_aq2->wash_brine separate_aq3 Separate Aqueous Layer wash_brine->separate_aq3 dry Dry with Anhydrous Agent separate_aq3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: Purified Ester evaporate->end

Caption: Workflow for Neutralization and Washing.

logical_relationship Decision Tree for Purification Method Selection start Start: Crude Ester Product q1 Is the ester thermally stable at its boiling point? start->q1 q2 Is the catalyst volatile? q1->q2 Yes vacuum_distillation Vacuum Distillation q1->vacuum_distillation No q3 Are trace amounts of catalyst acceptable? q2->q3 Yes distillation Distillation q2->distillation No adsorption Adsorption q3->adsorption No washing Neutralization & Washing q3->washing Yes

Caption: Decision Tree for Purification Method Selection.

References

Validation & Comparative

A Comparative Analysis of 4-Methylpentanoate and Other Fatty Acid Methyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, properties, and biological activities of 4-Methylpentanoate in relation to other common fatty acid methyl esters (FAMEs), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound, a branched-chain fatty acid methyl ester, with other FAMEs, including its straight-chain isomer methyl hexanoate and the unsaturated methyl oleate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, analytical characterization, and biological significance of these compounds.

Physicochemical Properties: A Tabular Comparison

The structural differences between this compound and other FAMEs, such as chain length, branching, and degree of unsaturation, directly influence their physical and chemical properties.[1] These properties are critical for applications ranging from use as solvents and flavoring agents to their role in biodiesel production.[2]

PropertyThis compound (Methyl Isocaproate)Methyl Hexanoate (Methyl Caproate)Methyl Oleate
Chemical Formula C₇H₁₄O₂[3]C₇H₁₄O₂C₁₉H₃₆O₂
Molecular Weight ( g/mol ) 130.18[3]130.18296.49
Boiling Point (°C) 139-140[4]151349
Density (g/cm³) ~0.88~0.88~0.87
Odor Fruity, pineapple-like[5]Fruity, etherealFaint, fatty

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the foremost technique for the analysis of FAMEs due to their volatility and thermal stability.[6] The separation of FAMEs by GC is influenced by their boiling points and polarity, which are determined by chain length, branching, and unsaturation.

Comparative GC-MS Retention Data

The branching in this compound leads to a lower boiling point compared to its straight-chain isomer, methyl hexanoate, resulting in a shorter retention time on a non-polar GC column. Unsaturated FAMEs like methyl oleate have significantly longer retention times due to their much higher molecular weight.

Fatty Acid Methyl EsterKovats Retention Index (Standard Non-polar)
This compound 875 - 880[7]
Methyl Hexanoate ~1000
Methyl Oleate ~2170

Kovats Retention Index is a relative measure of retention time, which helps in identifying compounds in GC.

Biological Activity and Signaling Pathways

Branched-chain fatty acids and their esters are increasingly recognized for their biological activities, including potential anti-inflammatory and metabolic regulatory roles.[8] One of the key mechanisms through which these effects are mediated is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][2]

Anti-inflammatory and Antimicrobial Potential

While extensive comparative data is still emerging, initial studies suggest that branched-chain FAMEs like this compound may possess antimicrobial and anti-inflammatory properties.[2] The anti-inflammatory effects of some fatty acids are thought to be mediated through the modulation of signaling pathways like MAPK/NFκB.[9]

Further research is required to establish a definitive quantitative comparison of the antimicrobial and anti-inflammatory potency of this compound relative to other FAMEs.

PPARα Signaling Pathway

Branched-chain fatty acids are known to be potent activators of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] The activation of PPARα by ligands such as branched-chain acyl-CoAs leads to the transcriptional regulation of target genes involved in fatty acid oxidation.[2][10]

PPARa_Signaling_Pathway PPARα Signaling Pathway Activation by Branched-Chain Fatty Acids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects BCFA Branched-Chain Fatty Acid (e.g., 4-Methylpentanoic Acid) BCFA_Cyt Branched-Chain Fatty Acid BCFA->BCFA_Cyt Transport BCAcylCoA Branched-Chain Acyl-CoA BCFA_Cyt->BCAcylCoA Activation AcylCoA_Synthetase Acyl-CoA Synthetase AcylCoA_Synthetase->BCAcylCoA PPARa PPARα BCAcylCoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Promotes mRNA mRNA TargetGenes->mRNA LipidMetabolism Increased Fatty Acid Oxidation (Lipid Metabolism) mRNA->LipidMetabolism AntiInflammatory Anti-inflammatory Effects mRNA->AntiInflammatory Fischer_Esterification_Workflow Start Start: Mix 4-Methylpentanoic Acid, Methanol, and H₂SO₄ Reflux Reflux for 1-2 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Dissolve Dissolve in Diethyl Ether Evaporate->Dissolve Wash_H2O Wash with Water Dissolve->Wash_H2O Wash_NaHCO3 Wash with Saturated NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Anhydrous MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate_Solvent Remove Diethyl Ether Filter->Evaporate_Solvent Purify Purify by Distillation (optional) Evaporate_Solvent->Purify End End: this compound Purify->End

References

Differentiating Ester Isomers: A Mass Spectral Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric molecules is a significant challenge in chemical analysis. Ester isomers, in particular, often exhibit similar physicochemical properties, making their differentiation by conventional chromatographic techniques difficult. Mass spectrometry, with its ability to probe the intrinsic structural features of molecules through fragmentation analysis, offers a powerful solution. This guide provides a detailed comparison of the mass spectral fragmentation patterns of ester isomers, focusing on the four isomers of butyl acetate, to illustrate how mass spectrometry can be effectively employed for their differentiation.

Introduction

Esters are a class of organic compounds widely found in natural products, pharmaceuticals, and industrial chemicals. Isomerism in esters can arise from the branching of the carbon chain in either the acyl or the alkyl moiety (regioisomerism) or from the spatial arrangement of atoms (stereoisomerism). The biological activity and chemical reactivity of ester isomers can vary significantly, necessitating robust analytical methods for their individual identification and quantification.

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile compounds like esters. Upon electron impact, the ester molecule is ionized to form a molecular ion (M+•), which then undergoes various fragmentation reactions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Differences in the fragmentation pathways and the relative abundances of the fragment ions can be used to distinguish between isomers.

Experimental Protocols

A common method for the analysis of volatile ester isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer generates a mass spectrum for each eluting compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Butyl Acetate Isomer Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the butyl acetate isomers.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 100°C at a rate of 10°C/min.

    • Hold: Maintain at 100°C for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-150.

This protocol provides a general framework. Optimization of the temperature program and other parameters may be necessary depending on the specific instrument and column used.

Data Presentation: Comparative Fragmentation of Butyl Acetate Isomers

The four isomers of butyl acetate—n-butyl acetate, isobutyl acetate, sec-butyl acetate, and tert-butyl acetate—all have the same molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol ). However, their distinct structures lead to characteristic differences in their EI mass spectra. The table below summarizes the major fragment ions and their approximate relative abundances for each isomer.

m/zn-Butyl Acetate (Relative Abundance %)Isobutyl Acetate (Relative Abundance %)sec-Butyl Acetate (Relative Abundance %)tert-Butyl Acetate (Relative Abundance %)Proposed Fragment IonFragmentation Pathway
116 ~2~1~1<1[C₆H₁₂O₂]⁺•Molecular Ion
73 ~25~10~5~2[CH₃COOCH₂]⁺α-cleavage at the alkoxy side
61 ~18~35~10~2[CH₃C(OH)₂]⁺McLafferty Rearrangement + H transfer
57 ~5~15~30100 [C₄H₉]⁺α-cleavage of the butyl group
56 ~50 ~50 ~20~35[C₄H₈]⁺•McLafferty Rearrangement
43 100 100 100 ~95[CH₃CO]⁺Acylium ion (α-cleavage)
41 ~17~40~25~40[C₃H₅]⁺Allyl cation
29 ~6~10~15~14[C₂H₅]⁺Ethyl cation

Note: Relative abundances are approximate and can vary slightly between instruments.

Discussion of Fragmentation Patterns

The differentiation of the butyl acetate isomers is primarily based on the relative intensities of key fragment ions resulting from distinct fragmentation pathways.

  • Acylium Ion (m/z 43): The base peak for n-butyl, isobutyl, and sec-butyl acetate is the acylium ion ([CH₃CO]⁺) at m/z 43. This ion is formed by the cleavage of the C-O bond between the carbonyl group and the alkoxy group. In tert-butyl acetate, the formation of the highly stable tert-butyl cation (m/z 57) is more favorable, making it the base peak.

  • McLafferty Rearrangement (m/z 56 and 61): The McLafferty rearrangement is a characteristic fragmentation of esters containing a γ-hydrogen atom. This rearrangement leads to the formation of a neutral alkene and a radical cation.

    • n-Butyl acetate and isobutyl acetate both have accessible γ-hydrogens and thus show a significant peak at m/z 56, corresponding to the butene radical cation ([C₄H₈]⁺•). They also exhibit a prominent peak at m/z 61, which is attributed to a protonated acetic acid fragment formed via a McLafferty-type rearrangement with an additional hydrogen transfer. The higher relative abundance of the m/z 61 peak in isobutyl acetate compared to n-butyl acetate is a key distinguishing feature.

    • sec-Butyl acetate has a γ-hydrogen, but the McLafferty rearrangement is less favorable compared to α-cleavage, resulting in a less intense peak at m/z 56.

    • tert-Butyl acetate lacks a γ-hydrogen, and therefore, the classic McLafferty rearrangement is not observed. The peak at m/z 56 in its spectrum is of lower abundance and arises from a different rearrangement process.

  • Butyl Cation (m/z 57): The peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺).

    • For tert-butyl acetate , this is the base peak due to the high stability of the tertiary carbocation formed upon α-cleavage of the tert-butyl group.

    • sec-Butyl acetate shows a prominent peak at m/z 57 due to the formation of the relatively stable secondary carbocation.

    • In n-butyl and isobutyl acetate , the formation of the primary carbocations is less favorable, resulting in a much lower abundance of the m/z 57 peak.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for the butyl acetate isomers.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analysis IonSource->MassAnalyzer Fragmentation & Acceleration Detector Detector MassAnalyzer->Detector DataSystem Mass Spectrum Detector->DataSystem Signal

Experimental workflow for GC-MS analysis of ester isomers.

n_Butyl_Acetate_Fragmentation M n-Butyl Acetate M+• (m/z 116) F43 [CH3CO]+ (m/z 43) M->F43 α-cleavage F56 [C4H8]+• (m/z 56) M->F56 McLafferty F61 [CH3C(OH)2]+ (m/z 61) M->F61 McLafferty + H

Key fragmentation pathways of n-butyl acetate.

Isobutyl_Acetate_Fragmentation M Isobutyl Acetate M+• (m/z 116) F43 [CH3CO]+ (m/z 43) M->F43 α-cleavage F56 [C4H8]+• (m/z 56) M->F56 McLafferty F61 [CH3C(OH)2]+ (m/z 61) M->F61 McLafferty + H F41 [C3H5]+ (m/z 41) F56->F41 Loss of CH3

Key fragmentation pathways of isobutyl acetate.

sec_Butyl_Acetate_Fragmentation M sec-Butyl Acetate M+• (m/z 116) F43 [CH3CO]+ (m/z 43) M->F43 α-cleavage F57 [C4H9]+ (m/z 57) M->F57 α-cleavage F56 [C4H8]+• (m/z 56) M->F56 McLafferty

Key fragmentation pathways of sec-butyl acetate.

tert_Butyl_Acetate_Fragmentation M tert-Butyl Acetate M+• (m/z 116) F57 [C4H9]+ (m/z 57) M->F57 α-cleavage F43 [CH3CO]+ (m/z 43) M->F43 α-cleavage

Key fragmentation pathways of tert-butyl acetate.

Conclusion

Mass spectral fragmentation analysis is an indispensable tool for the differentiation of ester isomers. By carefully examining the relative abundances of characteristic fragment ions, such as the acylium ion, butyl cations, and products of McLafferty rearrangement, it is possible to distinguish between closely related structures like the four isomers of butyl acetate. The combination of chromatographic separation with mass spectrometric detection provides a robust and reliable method for the unambiguous identification of ester isomers in complex mixtures, which is of critical importance in various fields, including drug development, flavor and fragrance analysis, and environmental monitoring.

Comparative Analysis of the Biological Activities of Branched Versus Straight-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural configuration of ester molecules, specifically whether they possess a branched or a straight-chain alkyl group, profoundly influences their biological activity. This guide provides a comparative analysis of these two classes of esters across several key performance areas, including drug delivery, cytotoxicity, and antimicrobial effects. The information is supported by experimental data to aid researchers in the selection and design of esters for therapeutic and biotechnological applications.

Gene Delivery Efficiency

In the realm of non-viral gene delivery, the architecture of polymeric vectors is a critical determinant of transfection efficiency. Highly branched poly(β-amino esters) (HPAEs) have demonstrated significantly superior performance compared to their linear poly(β-amino ester) (LPAE) counterparts. The three-dimensional structure of HPAEs enhances their ability to condense DNA, form stable nanoparticles (polyplexes), and facilitate cellular uptake.

Experimental Data Summary: Gene Delivery Performance

ParameterLinear Poly(β-amino ester) (LPAE)Highly Branched Poly(β-amino ester) (HPAE)Fold Enhancement (HPAE vs. LPAE)Reference
Transfection Efficiency (Gluciferase Activity) BaselineUp to 8521-fold higherUp to 8521x[1][2]
DNA Condensation (Polyplex Size) Larger polyplexesSmaller polyplexes-[1][2]
Cellular Uptake of Polyplexes LowerHigher-[1][2]

Data compiled from studies on various cell lines, including primary cells and stem cells.

Cytotoxicity

The cytotoxicity of esters is a crucial consideration in their application as therapeutic agents or excipients. The structural branching of the ester chain can significantly modulate this activity. For instance, in the context of polyethylenimine (PEI), a cationic polymer used in drug delivery, the branched form (BPEI) exhibits greater cytotoxicity than its linear counterpart (LPEI). This is attributed to a higher charge density and more efficient cellular internalization, leading to greater interaction with cellular components and potential disruption of cellular processes.

In the case of fatty acid esters, the structure also plays a key role. For example, the branched-chain fatty acid 13-methyltetradecanoic acid (13-MTD) has been shown to induce apoptosis in cancer cells, whereas its straight-chain counterpart, myristic acid, showed no significant cytotoxicity.[3]

Experimental Data Summary: Cytotoxicity

Ester TypeCell LineEndpointIC50 / % ViabilityReference
Linear Polyethylenimine (LPEI) A431Cell ViabilityIC50: 74 µg/mL[4]
Branched Polyethylenimine (BPEI) A431Cell ViabilityIC50: 37 µg/mL[4]
Myristic Acid (Straight-Chain) SKBR-3Cell ViabilityNo significant cytotoxicity[3]
13-Methyltetradecanoic Acid (Branched-Chain) SKBR-3Cell ViabilityReduced cell viability[3]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial properties of fatty acids and their esters are well-documented, with their efficacy being highly dependent on their chemical structure, including chain length and the presence of branching. Generally, certain fatty acid esters have shown potent activity against Gram-positive bacteria. While direct comparative studies on a wide range of branched versus straight-chain esters are limited, the principle that structure dictates activity is firmly established. For instance, the position of a methyl branch can influence the ester's ability to disrupt bacterial cell membranes.

Experimental Data Summary: Antimicrobial Activity

| Ester/Fatty Acid Type | Microorganism | Activity (MIC in mM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Lauric Acid (Straight-Chain) | Staphylococcus aureus | 0.63 |[5] | | Monolaurin (Glycerol monoester of Lauric Acid) | Staphylococcus aureus | 0.04 |[5] |

Signaling Pathways and Experimental Workflows

Branched-Chain Fatty Acid-Induced Apoptosis Signaling Pathway

Certain branched-chain fatty acids, such as phytanic acid, have been shown to induce apoptosis in vascular smooth muscle cells through a specific signaling cascade that is not activated by their straight-chain counterparts.[6] This pathway involves the autocrine secretion of Tumor Necrosis Factor-alpha (TNFα), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO)-dependent apoptosis.

BCF_induced_apoptosis BCFA Branched-Chain Fatty Acid (BCFA) TNFa_Secretion TNFα Activation and Secretion BCFA->TNFa_Secretion TNFa_Receptor TNFα Receptor TNFa_Secretion->TNFa_Receptor autocrine iNOS_Induction iNOS mRNA and Protein Upregulation TNFa_Receptor->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Apoptosis Apoptosis NO_Production->Apoptosis SCFA Straight-Chain Fatty Acid (SCFA) No_Effect No Apoptosis Induction SCFA->No_Effect

Caption: Apoptosis pathway induced by branched-chain fatty acids.

Experimental Workflow for Comparing Gene Delivery Efficiency

The following workflow outlines the key steps in comparing the gene delivery efficiency of branched versus straight-chain poly(β-amino esters).

gene_delivery_workflow cluster_synthesis Polymer Synthesis cluster_formulation Polyplex Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation LPAE Synthesize Linear Poly(β-amino ester) (LPAE) Formulation Complex with Plasmid DNA LPAE->Formulation HPAE Synthesize Branched Poly(β-amino ester) (HPAE) HPAE->Formulation PicoGreen DNA Condensation Assay (PicoGreen) Formulation->PicoGreen DLS Particle Size & Zeta Potential (DLS) Formulation->DLS Transfection Cell Transfection Formulation->Transfection Uptake Cellular Uptake (Flow Cytometry) Transfection->Uptake Cytotoxicity Cytotoxicity Assay (MTT) Transfection->Cytotoxicity Expression Reporter Gene Expression (e.g., Luciferase Assay) Transfection->Expression

Caption: Workflow for comparing branched vs. linear ester gene delivery.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess cell metabolic activity as an indicator of cytotoxicity.

Materials:

  • Cells in culture

  • Test compounds (branched and straight-chain esters)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test esters and control vehicle for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere (e.g., at 37°C).

  • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7][8]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

PicoGreen Assay for DNA Condensation

This assay quantifies the amount of uncondensed, double-stranded DNA (dsDNA) to determine the DNA binding and condensation ability of polymers.

Materials:

  • Polymer solutions (LPAE and HPAE)

  • Plasmid DNA solution

  • Quant-iT™ PicoGreen® dsDNA reagent

  • TE buffer (1x)

  • Black 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare polyplexes by adding the polymer solution to the DNA solution at various weight ratios (w/w). Vortex for 10 seconds and let stand for 15 minutes at room temperature.[9]

  • In a black 96-well plate, add TE buffer and the prepared polyplex samples.

  • Prepare a working solution of the PicoGreen reagent by diluting it in TE buffer (typically 1:200) and protect it from light.

  • Add the diluted PicoGreen reagent to each well containing the samples.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[3]

  • The fluorescence intensity is proportional to the amount of uncondensed dsDNA. A decrease in fluorescence indicates DNA condensation by the polymer.

Cellular Uptake Assay using Flow Cytometry

This method quantifies the internalization of fluorescently labeled DNA-polymer complexes into cells.

Materials:

  • Cells in culture

  • Fluorescently labeled plasmid DNA (e.g., with Cy3 or YOYO-1)

  • Polymer solutions (LPAE and HPAE)

  • Flow cytometer

Procedure:

  • Prepare polyplexes using fluorescently labeled plasmid DNA as described in the PicoGreen assay protocol.

  • Seed cells in a multi-well plate and allow them to attach.

  • Treat the cells with the fluorescently labeled polyplexes for a specific incubation period (e.g., 4 hours).

  • After incubation, wash the cells with PBS to remove non-adherent polyplexes.

  • Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • The percentage of fluorescently positive cells and the mean fluorescence intensity are used to quantify cellular uptake.

References

Validating the Structure of 4-Methylpentanoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the 4-methylpentanoate structure, primarily focusing on its methyl ester derivative. It offers a comparative analysis with structurally similar esters, ethyl this compound and methyl pentanoate, to highlight the key differentiating features in their spectroscopic signatures. Detailed experimental protocols and logical workflow diagrams are included to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule like methyl this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing it with ethyl this compound and the isomeric methyl pentanoate.

¹H NMR Spectroscopy Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
Methyl this compound 3.67 (s, 3H, -OCH₃), 2.28 (t, J=7.5 Hz, 2H, -CH₂-C=O), 1.63 (m, 1H, -CH(CH₃)₂), 1.50 (q, J=7.5 Hz, 2H, -CH₂-CH(CH₃)₂), 0.90 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
Ethyl this compound 4.12 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 2.26 (t, J=7.6 Hz, 2H, -CH₂-C=O), 1.62 (m, 1H, -CH(CH₃)₂), 1.48 (q, J=7.6 Hz, 2H, -CH₂-CH(CH₃)₂), 1.25 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃), 0.90 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
Methyl Pentanoate 3.66 (s, 3H, -OCH₃), 2.30 (t, J=7.5 Hz, 2H, -CH₂-C=O), 1.62 (sextet, J=7.5 Hz, 2H, -CH₂-CH₂-C=O), 1.36 (sextet, J=7.5 Hz, 2H, -CH₂-CH₃), 0.92 (t, J=7.4 Hz, 3H, -CH₃)
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ) ppm, Assignment
Methyl this compound 174.4 (C=O), 51.4 (-OCH₃), 33.9 (-CH₂-C=O), 33.4 (-CH₂-CH(CH₃)₂), 27.8 (-CH(CH₃)₂), 22.3 (-CH(CH₃)₂)
Ethyl this compound 173.8 (C=O), 60.1 (-O-CH₂-), 34.2 (-CH₂-C=O), 33.6 (-CH₂-CH(CH₃)₂), 27.8 (-CH(CH₃)₂), 22.4 (-CH(CH₃)₂), 14.2 (-O-CH₂-CH₃)
Methyl Pentanoate 174.3 (C=O), 51.4 (-OCH₃), 33.9 (-CH₂-C=O), 26.9 (-CH₂-CH₂-C=O), 22.2 (-CH₂-CH₃), 13.6 (-CH₃)
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

CompoundKey Absorption Bands (cm⁻¹) and Assignment
Methyl this compound 2957 (C-H stretch, alkyl), 1742 (C=O stretch, ester), 1171 (C-O stretch, ester)
Ethyl this compound 2958 (C-H stretch, alkyl), 1738 (C=O stretch, ester), 1178 (C-O stretch, ester)
Methyl Pentanoate 2958 (C-H stretch, alkyl), 1742 (C=O stretch, ester), 1172 (C-O stretch, ester)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular Ion (M⁺) m/z, Key Fragment Ions m/z
Methyl this compound 130, 115, 87, 74, 57, 43
Ethyl this compound 144, 101, 88, 73, 43[1]
Methyl Pentanoate 116, 85, 74, 57, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 10-15 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

    • Spectral Width: 0-220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and place it in a liquid cell.

  • Instrument Parameters (FT-IR):

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 30-200 (or as appropriate for the compound)

    • Scan Speed: 1-2 scans/second

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Analytical Workflows

The following diagrams illustrate the logical processes involved in spectroscopic validation.

Spectroscopic_Validation_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Unknown_Sample Unknown Sample H_NMR ¹H NMR Unknown_Sample->H_NMR C_NMR ¹³C NMR Unknown_Sample->C_NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS Proton_Environment Proton Environment (Chemical Shift, Multiplicity, Integration) H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton (Chemical Shift) C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups Molecular_Formula Molecular Formula & Fragmentation Pattern MS->Molecular_Formula Proposed_Structure Propose Structure Proton_Environment->Proposed_Structure Carbon_Skeleton->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Structure_Validation Validate Structure with Reference Data Proposed_Structure->Structure_Validation Confirmed_Structure Confirmed Structure: This compound Structure_Validation->Confirmed_Structure

Caption: Logical workflow for spectroscopic validation.

Fragmentation_Pathway Mol_Ion Methyl this compound M⁺ = 130 Frag1 [M-15]⁺ m/z = 115 Loss of •CH₃ Mol_Ion->Frag1 - •CH₃ Frag2 [M-43]⁺ m/z = 87 Loss of •CH(CH₃)₂ Mol_Ion->Frag2 - •CH(CH₃)₂ Frag3 McLafferty Rearrangement m/z = 74 Mol_Ion->Frag3 γ-H transfer Frag4 [C₃H₇]⁺ m/z = 43 Isopropyl Cation Frag2->Frag4 Further fragmentation

Caption: Fragmentation of Methyl this compound in MS.

References

A Comparative Guide to Gas Chromatographic Retention of Isomeric Methylpentanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomeric compounds is a critical challenge in many scientific disciplines, including drug development, metabolomics, and flavor and fragrance analysis. Gas chromatography (GC), coupled with the use of retention indices, provides a powerful tool for the differentiation of such closely related molecules. This guide offers a comparative analysis of the retention index data for three isomeric methylpentanoates—methyl 2-methylpentanoate, methyl 3-methylpentanoate, and methyl 4-methylpentanoate—on various GC columns. The provided data, sourced from publicly available databases, is intended to assist researchers in selecting appropriate chromatographic conditions for the separation and identification of these compounds.

Isomeric Methylpentanoates: Retention Index Data

The Kovats retention index (RI) is a standardized measure of a compound's elution time in gas chromatography, relative to a series of n-alkanes. It helps in comparing retention data across different instruments and laboratories. The following table summarizes the available retention index data for the three methylpentanoate isomers on standard non-polar, semi-standard non-polar, and standard polar GC columns.

Compound NameIsomeric StructureGC Column TypeRetention Index (RI)
Methyl 2-methylpentanoate Standard Non-polar 853, 859.3[1]
Semi-standard Non-polar 867.1, 804[1]
Methyl 3-methylpentanoate Standard Non-polar 866, 875, 865.8[2]
Standard Polar 1115, 1124.3, 1127, 1130, 1135, 1145[2]
Methyl this compound Standard Non-polar 875, 876, 880, 876.1
(Methyl isocaproate)Semi-standard Non-polar 861, 900.2
Standard Polar 1094, 1136, 1146.5

Experimental Protocols

The precise experimental conditions for determining the retention indices listed above are not detailed in the source databases. However, the following protocols represent typical conditions for the analysis of fatty acid methyl esters (FAMEs) on the respective column types and can be used as a starting point for method development.

Sample Preparation

For complex biological or chemical samples, a derivatization step to convert fatty acids to their corresponding methyl esters is typically required. A common method involves transesterification using a reagent such as boron trifluoride in methanol. The resulting fatty acid methyl esters (FAMEs) are then extracted with a nonpolar solvent (e.g., heptane) prior to GC analysis.

Gas Chromatography (GC) Conditions

1. Analysis on Non-Polar and Semi-Polar Columns (e.g., DB-1, DB-5 type)

These columns separate compounds primarily based on their boiling points.

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a non-polar stationary phase like 100% dimethylpolysiloxane (for standard non-polar) or 5% phenyl-95% methylpolysiloxane (for semi-standard non-polar).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection (e.g., split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C (for FID).

2. Analysis on Polar Columns (e.g., WAX type)

Polar columns provide separation based on both boiling point and polarity, which is particularly useful for separating isomers with different polarities.

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a polar stationary phase like polyethylene glycol (PEG).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection (e.g., split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60-100 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 3-5 °C/min to a final temperature of 220-240 °C.

    • Final hold: Hold at the final temperature for 10-20 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 250-280 °C (for FID).

Experimental Workflow for Retention Index Determination

The following diagram illustrates a typical workflow for the determination and comparison of retention indices for isomeric compounds.

GC_RI_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Comparison Sample Isomeric Methylpentanoate Mixture Derivatization Derivatization (if necessary) Standard_Addition Addition of n-Alkane Standard Derivatization->Standard_Addition Injection Inject Sample Standard_Addition->Injection GC_System Gas Chromatograph (GC) Column_Selection Select Column (Polar / Non-Polar) Method_Setup Set GC Parameters (Temp Program, Flow Rate, etc.) Column_Selection->Method_Setup Method_Setup->GC_System Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Identification Identify Peaks (Analytes & n-Alkanes) Chromatogram->Peak_Identification RT_Measurement Measure Retention Times (RT) Peak_Identification->RT_Measurement RI_Calculation Calculate Kovats Retention Index (RI) RT_Measurement->RI_Calculation Data_Comparison Compare RI of Isomers RI_Calculation->Data_Comparison

Caption: Workflow for determining and comparing GC retention indices of isomeric methylpentanoates.

References

The Efficacy of 4-Methylpentanoate as a Fuel Additive: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel fuel additives is a critical area of study to enhance fuel efficiency and mitigate environmental impact. This guide provides a comparative analysis of 4-methylpentanoate against other ester-based fuel additives, supported by available experimental data. Due to a lack of extensive research on this compound for fuel applications, this guide also draws upon data from similar compounds and general principles of fuel chemistry to provide a comprehensive overview.

Executive Summary

This compound, a branched-chain ester, shows theoretical promise as a fuel additive due to its potential to influence combustion characteristics, which could lead to improved fuel efficiency and reduced emissions[1]. However, a direct and comprehensive comparison with other esters is currently hampered by a scarcity of specific experimental data for this compound. This guide synthesizes the available information on this compound and compares it with more extensively studied linear and other branched esters to evaluate its potential efficacy.

Comparative Analysis of Physicochemical Properties

The performance of a fuel additive is intrinsically linked to its physical and chemical properties. Below is a comparison of this compound with other relevant esters.

PropertyThis compound (Methyl Isocaproate)Methyl Pentanoate (linear isomer)Ethyl PentanoateGeneral Branched EstersGeneral Linear Esters
Chemical Formula C7H14O2[1]C6H12O2C7H14O2VariableVariable
Molecular Weight ( g/mol ) 130.18[1]116.16130.18VariableVariable
Boiling Point (°C) 139-140~127~145Generally lower than linear isomersGenerally higher than branched isomers
Cetane Number Data not available13.3[2]Data not availableNot significantly affected by branching in the alcohol moiety[3]Generally higher for longer, straight chains
Research Octane Number (RON) Data not availableData not availableData not availableBranching generally increases RONGenerally lower than branched isomers
Heat of Combustion Data not availableData not availableData not availableGenerally lower than corresponding alkanesGenerally lower than corresponding alkanes
Emissions (CO, NOx, HC, PM) Data not availableData not availableData not availableOxygen content can lead to more complete combustion, potentially reducing PM and CO, but may increase NOx.Similar to branched esters, the presence of oxygen influences emissions.

Experimental Protocols for Fuel Additive Evaluation

The evaluation of fuel additives requires standardized experimental protocols to ensure the reliability and comparability of results. Key testing methodologies include:

  • Engine Dynamometer Testing: This is a fundamental method for evaluating fuel performance and emissions under controlled engine operating conditions. Standardized test cycles, such as those prescribed by the U.S. Environmental Protection Agency (EPA), are often employed.

  • Cetane Number Determination (ASTM D613): This standard test method is used to determine the ignition quality of diesel fuel. A higher cetane number indicates a shorter ignition delay.

  • Research Octane Number (RON) and Motor Octane Number (MON) Determination (ASTM D2699 and D2700): These tests are crucial for evaluating the anti-knock characteristics of gasoline.

  • Heat of Combustion Analysis (ASTM D240): This test determines the energy content of the fuel.

  • Emissions Analysis: Specialized equipment is used to measure the concentration of regulated pollutants in the engine exhaust, including carbon monoxide (CO), nitrogen oxides (NOx), unburned hydrocarbons (HC), and particulate matter (PM).

Logical Workflow for Comparing Fuel Additive Efficacy

The following diagram illustrates the logical workflow for a comprehensive comparison of the efficacy of different fuel additives.

G cluster_0 Fuel Additive Selection cluster_1 Physicochemical Property Analysis cluster_2 Performance Testing cluster_3 Emissions Testing cluster_4 Comparative Efficacy Assessment A This compound C Molecular Structure A->C F Cetane/Octane Number A->F G Heat of Combustion A->G H CO, NOx, HC, PM Analysis A->H B Other Esters (Linear & Branched) B->C B->F B->G B->H D Boiling Point C->D E Density C->E I Data Synthesis & Comparison F->I G->I H->I J Conclusion on Efficacy I->J

Caption: Logical workflow for comparing fuel additive efficacy.

Discussion and Future Outlook

The branched structure of this compound suggests it may have a favorable Research Octane Number (RON), as branching in hydrocarbons generally improves anti-knock properties. However, without experimental data, this remains a hypothesis. Its efficacy as a cetane improver for diesel fuel is also unknown. The cetane number of its linear isomer, methyl pentanoate, is quite low at 13.3, suggesting that this compound may not be an effective cetane enhancer[2]. Research has shown that while branching in the alcohol moiety of esters does not significantly affect the cetane number, the overall impact of the branched acid chain in this compound requires specific testing[3].

The oxygen content in this compound, as with other esters, is expected to promote more complete combustion. This could potentially lead to a reduction in particulate matter (PM) and carbon monoxide (CO) emissions. However, the higher combustion temperatures resulting from the presence of oxygen can sometimes lead to an increase in nitrogen oxide (NOx) emissions.

Crucially, to provide a definitive comparison and guide further research, experimental determination of the following properties for this compound is essential:

  • Research Octane Number (RON) and Motor Octane Number (MON)

  • Cetane Number

  • Heat of Combustion

  • Detailed emissions profile (CO, NOx, HC, PM) from engine testing

References

Antimicrobial properties of 4-Methylpentanoate versus other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the antimicrobial efficacy of various natural compounds reveals significant potential for their application in the development of novel therapeutic agents. While data on the antimicrobial activity of 4-Methylpentanoate remains limited in the reviewed scientific literature, extensive research is available for other natural compounds such as carvacrol, thymol, and tea tree oil. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of natural compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2] The following tables summarize the MIC values for carvacrol, thymol, and tea tree oil against common pathogenic bacteria, Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Compounds against Escherichia coli

CompoundConcentration (µg/mL)Reference
Carvacrol450[3]
Carvacrol200[4]
Thymol200[4]
Tea Tree Oil3100[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Natural Compounds against Staphylococcus aureus

CompoundConcentration (µg/mL)Reference
Carvacrol15000[6]
Thymol662[7]
Thymol310[8]
Tea Tree Oil0.02-0.04% (v/v)[9]

It is important to note that MIC values can vary depending on the specific strain of bacteria and the experimental method used.[2]

Experimental Protocols

The determination of MIC is a critical step in assessing the antimicrobial potential of a compound. The broth microdilution method is a widely accepted and commonly used technique for this purpose.[1][10]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1] A standardized suspension of the target bacterium is then added to each well. The plate is incubated under controlled conditions, typically at 37°C for 16-24 hours.[11] The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth (turbidity) is observed.[1]

Mechanisms of Antimicrobial Action

The antimicrobial activity of natural compounds often stems from their ability to disrupt essential cellular structures and functions of microorganisms.

Carvacrol and Thymol

Carvacrol and thymol, both phenolic monoterpenoids, are known to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane.[3][7][8] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability and loss of membrane integrity.[3][4] This disruption causes the leakage of vital intracellular components, such as ions and ATP, and dissipation of the proton motive force, ultimately leading to cell death.[7]

Tea Tree Oil

The antimicrobial action of tea tree oil, a complex mixture of terpenes, is also largely attributed to its ability to compromise the bacterial cell membrane.[12] The primary active component, terpinen-4-ol, disrupts the permeability barrier of microbial cell membranes, leading to a loss of chemiosmotic control and inhibition of cellular respiration.[12] This results in the leakage of intracellular materials and subsequent cell death.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, diagrams generated using the DOT language are provided below.

antimicrobial_mechanism cluster_compound Natural Compound cluster_bacterium Bacterial Cell Compound Carvacrol / Thymol / Tea Tree Oil Membrane Cell Membrane Compound->Membrane Disruption of membrane integrity Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of intracellular components CellDeath Cell Death Cytoplasm->CellDeath Loss of vital functions mic_workflow Start Start: Prepare Materials SerialDilution Prepare two-fold serial dilutions of antimicrobial agent in broth Start->SerialDilution InoculumPrep Prepare standardized bacterial inoculum Start->InoculumPrep Inoculation Inoculate microtiter plate wells with bacterial suspension SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubate at 37°C for 16-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC End End: Record Results MIC->End

References

Comparison of different catalytic systems for FAME production

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalytic Systems for the Production of Fatty Acid Methyl Esters (FAME)

The production of Fatty Acid Methyl Esters (FAME), commonly known as biodiesel, is a cornerstone of renewable energy research. The efficiency, cost-effectiveness, and environmental impact of FAME production are heavily dependent on the catalytic system used for the transesterification of triglycerides and esterification of free fatty acids (FFAs). This guide provides a detailed comparison of the primary catalytic systems—homogeneous, heterogeneous, and enzymatic—supported by experimental data to assist researchers in selecting the optimal system for their specific feedstock and production goals.

Overview of Catalytic Systems

FAME is typically produced through a transesterification reaction, where triglycerides (from vegetable oils or animal fats) react with an alcohol (commonly methanol) in the presence of a catalyst to yield FAME and glycerol.[1] The choice of catalyst is critical and is broadly categorized into three types:

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (usually liquid).[2] They are highly effective but present challenges in separation and purification.[3][4]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture).[2] Their primary advantage is the ease of separation and potential for reusability.[5][6]

  • Biocatalysts (Enzymes): These utilize enzymes, most commonly lipases, to catalyze the reaction under mild conditions.[7][8] They are highly specific and effective for feedstocks with high FFA content.[8]

The logical relationship and key characteristics of these systems are outlined in the diagram below.

G Catalysis Catalytic Systems for FAME Production Homogeneous Homogeneous Catalysis->Homogeneous Heterogeneous Heterogeneous Catalysis->Heterogeneous Enzymatic Enzymatic (Biocatalysis) Catalysis->Enzymatic Hom_Base Base (NaOH, KOH) Homogeneous->Hom_Base Hom_Acid Acid (H₂SO₄, HCl) Homogeneous->Hom_Acid Het_Base Solid Base (CaO, MgO) Heterogeneous->Het_Base Het_Acid Solid Acid (Zeolites) Heterogeneous->Het_Acid Enz_Lipase Lipases Enzymatic->Enz_Lipase Pros_Hom_Base Pros: + Fast Reaction + High Yield (>98%) + Mild Conditions Hom_Base->Pros_Hom_Base Cons_Hom_Base Cons: - Soap Formation - Separation Issues - Sensitive to FFA/Water Hom_Base->Cons_Hom_Base Pros_Hom_Acid Pros: + FFA Tolerant + Simultaneous Reactions Hom_Acid->Pros_Hom_Acid Cons_Hom_Acid Cons: - Slow Reaction - Corrosive - Harsh Conditions Hom_Acid->Cons_Hom_Acid Pros_Het Pros: + Easy Separation + Reusable + Less Waste Het_Base->Pros_Het Cons_Het Cons: - Slower Reactions - Potential Leaching - Higher Temperatures Het_Base->Cons_Het Het_Acid->Pros_Het Het_Acid->Cons_Het Pros_Enz Pros: + Very Mild Conditions + High Purity Glycerol + High FFA Tolerant Enz_Lipase->Pros_Enz Cons_Enz Cons: - High Cost - Long Reaction Time - Methanol Inhibition Enz_Lipase->Cons_Enz

Caption: Comparison of Catalytic Systems for FAME Production.

Performance Data and Comparison

The performance of a catalyst is evaluated based on several parameters, including FAME yield, reaction time, temperature, and catalyst reusability. The following tables summarize experimental data from various studies.

Table 1: Homogeneous Catalytic Systems

Homogeneous catalysts are known for their high reaction rates and yields under moderate conditions.[4] However, their application is often limited to refined oils with low FFA content (<2 wt%) to prevent soap formation, which complicates product separation.[6]

CatalystFeedstockMethanol/Oil Molar RatioCatalyst Conc. (wt%)Temp. (°C)Time (h)FAME Yield (%)Reference
NaOH Waste Cooking Oil6:11.0601.589.8[6]
KOH Soybean Oil6:10.8602.086.0[9]
KOH Rubber/Palm Oil7.5:11.0652.098.0[6]
H₂SO₄ Waste Cottonseed Oil30:15.0654.0100[2]
TFA Soybean Oil12:110.01208.098.4[6]
Table 2: Heterogeneous Catalytic Systems

Heterogeneous catalysts address the key drawbacks of homogeneous systems by simplifying catalyst recovery and product purification.[3] This reusability can significantly lower operational costs.[5] While historically slower, recent advancements have produced highly active solid catalysts.

CatalystFeedstockMethanol/Oil Molar RatioCatalyst Conc. (wt%)Temp. (°C)Time (h)FAME Yield (%)Reusability (Cycles)Reference
CaO Jatropha Curcas Oil12:11.5703.5>953[7]
SrO Palm Oil12:15.0803.098.25 (>90% yield)[2]
CaO/CNC Waste Cooking Oil20:13.0601.584.05 (>79% yield)[10]
Li/NaY Zeolite Castor Oil18:1 (Ethanol)3.0752.098.6-[2]
SO₄²⁻/Zr-SBA-15 Oleic Acid20:15.0658.080.7-[3]
Sulfonated Biochar Cooking Oil20:1-10015.088.05 (>80% yield)[3]
Table 3: Enzymatic Catalytic Systems (Biocatalysts)

Enzymatic catalysis using lipases is an emerging green alternative. It operates under very mild conditions, can handle a wide variety of low-cost, high-FFA feedstocks, and produces a high-purity glycerol byproduct.[8][11] The primary hurdles remain the high cost of enzymes and longer reaction times.[12]

Catalyst (Lipase)FeedstockMethanol/Oil Molar RatioEnzyme Load (wt%)Temp. (°C)Time (h)FAME Yield (%)Reusability (Cycles)Reference
NS 40116 (Soluble) Soybean Oil4.5:10.5351294.35 (~90% activity)[11]
Eversa Transform 2.0 Soybean Industry Waste---->96-[13]

Experimental Protocols

Detailed and consistent methodologies are crucial for comparing catalytic performance. Below are generalized protocols for FAME production using each type of catalyst.

General FAME Production & Analysis Workflow

The following diagram illustrates a typical workflow for lab-scale FAME production and analysis.

Caption: General Experimental Workflow for FAME Production.

Protocol 1: Homogeneous Base-Catalyzed Transesterification

This protocol is adapted from procedures for catalysts like NaOH or KOH.[9]

  • Catalyst Preparation: Prepare a fresh solution of sodium methoxide or potassium methoxide by dissolving a specified amount (e.g., 0.8 wt% of oil) of KOH or NaOH pellets in a stoichiometric amount of methanol under constant stirring.[9] Ensure the dissolution is complete.

  • Reaction Setup: Add a known quantity of preheated oil (e.g., 250g at 60°C) to a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Transesterification: Add the methanol-catalyst solution to the heated oil. Maintain the reaction at a constant temperature (e.g., 60-65°C) with vigorous stirring (e.g., 600 rpm) for the specified duration (e.g., 1-2 hours).[9]

  • Product Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper FAME (biodiesel) layer and a lower glycerol layer.

  • Purification: Drain the glycerol layer. Wash the FAME layer multiple times with warm (50°C) deionized water to remove residual catalyst, soap, and methanol until the wash water is neutral.

  • Drying: Dry the purified FAME over anhydrous sodium sulfate (Na₂SO₄), followed by filtration to remove the drying agent.

  • Analysis: Determine the FAME yield and composition using Gas Chromatography (GC) according to standard methods like EN 14103.

Protocol 2: Heterogeneous Solid-Catalyzed Transesterification

This protocol is a general procedure for solid catalysts like CaO.

  • Catalyst Activation: Activate the solid catalyst by calcining at a high temperature (e.g., 900°C for CaO) for several hours (e.g., 2h) to remove adsorbed water and CO₂ and increase its basicity.[7] Cool the catalyst in a desiccator.

  • Reaction Setup: Add the oil, methanol (at the desired molar ratio, e.g., 12:1), and the activated solid catalyst (e.g., 1.5 wt% of oil) to a batch reactor.[7]

  • Transesterification: Heat the mixture to the target reaction temperature (e.g., 70°C) and stir vigorously for the required time (e.g., 3.5 hours).[7]

  • Catalyst Recovery: After the reaction, recover the solid catalyst from the mixture by filtration or centrifugation.

  • Catalyst Regeneration (for reuse): Wash the recovered catalyst with methanol and n-hexane to remove adsorbed glycerol and unreacted oils.[14] Dry and recalcine the catalyst before the next use.[14]

  • Product Separation and Purification: The liquid product phase is transferred to a separatory funnel for glycerol separation. The subsequent purification steps (washing, drying) are similar to the homogeneous protocol.

Protocol 3: Enzymatic (Lipase-Catalyzed) Transesterification

This protocol outlines a typical procedure for lipase-catalyzed FAME production.[11]

  • Reaction Setup: In a temperature-controlled vessel, combine the oil, water (e.g., 15 wt%), and the lipase enzyme (e.g., 0.5 wt%).[11]

  • Stepwise Methanol Addition: The reaction is initiated by adding methanol. To avoid enzyme deactivation, methanol is often added in a stepwise manner (e.g., one-third of the total required amount every few hours) to maintain a low concentration in the reaction medium.

  • Transesterification: Incubate the mixture at a mild temperature (e.g., 35°C) with continuous agitation for an extended period (e.g., 12-48 hours).[11]

  • Enzyme/Product Separation:

    • For soluble lipase , separation can be achieved by centrifugation, where the enzyme partitions into the aqueous glycerol phase.[11]

    • For immobilized lipase , the enzyme is simply filtered from the reaction mixture.

  • Enzyme Reuse: The recovered lipase (especially if immobilized) can be washed and reused for subsequent batches.

  • Product Purification: The FAME layer is separated from the glycerol layer and purified as described in the previous protocols.

Conclusion

The selection of a catalytic system for FAME production involves a trade-off between reaction efficiency, feedstock flexibility, and operational complexity and cost.

  • Homogeneous base catalysts offer the fastest reaction rates and highest yields for high-quality feedstocks, making them suitable for large-scale industrial production where the cost of purification can be managed.[7]

  • Homogeneous acid catalysts are indispensable for pretreating and converting low-cost feedstocks with high FFA content, often used in a two-step process combined with a base catalyst.[6]

  • Heterogeneous catalysts represent a significant advancement, offering a more sustainable and environmentally friendly process by enabling catalyst reuse and simplifying purification.[15] They are highly promising for reducing the overall cost of biodiesel production.[4]

  • Enzymatic catalysts are the "greenest" option, operating under the mildest conditions and capable of converting the most challenging feedstocks.[8] While currently limited by high costs and slow reaction times, ongoing research into enzyme immobilization and efficiency is making them an increasingly viable alternative for sustainable FAME production.[12]

Future research will likely focus on developing more robust and cost-effective heterogeneous and enzymatic catalysts to make biodiesel production economically competitive with fossil fuels from a wider range of sustainable feedstocks.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methylpentanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Methylpentanoate, a fatty acid methyl ester, is critical in various applications, from metabolic research to quality control in different industries. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies and validation data for structurally similar fatty acid methyl esters (FAMEs) and other volatile compounds to provide a reliable framework for method selection and validation.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs.[1] HPLC can also be employed, particularly when dealing with less volatile derivatives or when a different separation mechanism is desired.

The following table summarizes the typical performance parameters for each method, based on data for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) (Representative)
Linearity (R²) > 0.99≥ 0.999[2]
Limit of Detection (LOD) Low femtomol range on column[1]ng/mL range[2]
Limit of Quantification (LOQ) 15-20 mg/L (for free fatty acids after derivatization)ng/mL range[2]
Accuracy (% Recovery) 97.1–107.1%[3]98-102%[2]
Precision (%RSD) < 10%[1]≤ 2.0%[2]
Specificity Excellent; based on mass spectral fragmentation patterns.[2]Good; can be affected by co-eluting impurities.[2]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for achieving reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive method for the analysis of volatile compounds like this compound.

Sample Preparation (Liquid-Liquid Extraction)

  • To a sample containing this compound, add a suitable internal standard (e.g., a deuterated analog).

  • Add an organic extraction solvent such as dichloromethane or hexane.[4]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[4]

  • Centrifuge the sample to separate the organic and aqueous layers.[4]

  • Carefully transfer the organic layer to a clean vial.

  • If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.[4]

Instrumental Parameters

  • GC System: A standard gas chromatograph.

  • Column: A polar capillary column, such as one with a cyano-based stationary phase, is often used for FAME analysis.[1]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a low temperature and ramping up to a final temperature to ensure good separation of analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile or thermally labile compounds, HPLC is a suitable alternative. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. The following is a representative protocol for a similar class of compounds.

Sample Preparation (Derivatization for UV Detection - Representative)

As this compound does not have a strong UV chromophore, a derivatization step would be required for sensitive HPLC-UV analysis. This would typically involve reacting the ester with a UV-active labeling agent. However, as no specific validated HPLC method for this compound was found, a detailed protocol is not provided. The validation data presented is for a compound with a suitable chromophore.[2]

Instrumental Parameters (Representative)

  • HPLC System: A standard HPLC system with a UV detector.[2]

  • Column: A C18 reversed-phase column is commonly used for the separation of a wide range of organic molecules.[2]

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[2]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.[2]

  • Detection Wavelength: The wavelength will depend on the chromophore introduced during derivatization.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[5] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods: GC-MS & HPLC define_analyte->select_methods gc_dev GC-MS Method Development select_methods->gc_dev hplc_dev HPLC Method Development select_methods->hplc_dev gc_val GC-MS Validation (Linearity, Accuracy, Precision) gc_dev->gc_val hplc_val HPLC Validation (Linearity, Accuracy, Precision) hplc_dev->hplc_val sample_analysis Analyze Same Samples with Both Methods gc_val->sample_analysis hplc_val->sample_analysis data_comparison Compare Results: Statistical Analysis sample_analysis->data_comparison assess_equivalence Assess Method Equivalence data_comparison->assess_equivalence

Cross-validation workflow for analytical methods.

Logical Relationships in Method Selection

The decision to use GC-MS versus HPLC for this compound quantification involves considering the inherent strengths and weaknesses of each technique in the context of the analytical problem.

MethodSelection cluster_gcms GC-MS Considerations cluster_hplc HPLC Considerations analyte Analyte: this compound (Volatile Ester) gcms_adv Advantages: - High Sensitivity - High Specificity (MS) - Well-suited for Volatiles analyte->gcms_adv is volatile hplc_adv Advantages: - Suitable for less volatile compounds - Different separation selectivity analyte->hplc_adv can be separated by LC gcms_disadv Disadvantages: - Requires thermal stability - Derivatization may be needed for some matrices gcms_adv->gcms_disadv hplc_disadv Disadvantages: - Lower sensitivity with UV detector - Requires chromophore (derivatization) for sensitive UV detection hplc_adv->hplc_disadv

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of 4-Methylpentanoate and structurally related flavor compounds. It includes available quantitative sensory data, detailed experimental protocols for sensory evaluation, and an overview of the underlying signaling pathways involved in the perception of these esters. This information is intended to support research and development in the fields of flavor science, sensory perception, and drug development where taste and smell are critical factors.

Quantitative Sensory Data Comparison

Compound NameStructureReported Odor DescriptorsOdor Threshold (in water)
This compound (Target Compound)Fruity, Ethereal, Sweet (presumed)Data not available
Methyl PentanoateFruity, Sweet20 µg/L[1]
Ethyl this compoundFruity[2]Data not available
Allyl this compoundFruity, Pineapple, Apple, Sweet, Winey, Banana, Tropical, Fatty, Ethereal, Cheesy[3]Data not available
4-Methylpentyl this compoundFruity, Waxy, Soapy, Herbal[4]Data not available
Isoamyl AcetateBanana, Fruity[5]Data not available
Ethyl ButyratePineapple, Sweet[5]Data not available

Experimental Protocols for Sensory Panel Evaluation

The evaluation of flavor compounds is a meticulous process requiring standardized methodologies to ensure the reliability and validity of the results. The following protocols outline the key steps in conducting a sensory panel evaluation for a flavor compound such as this compound.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification

GC-O is a powerful technique used to identify which volatile compounds in a complex mixture are responsible for its aroma.[6][7][8][9][10]

Objective: To separate and identify the odor-active compounds in a sample.

Methodology:

  • Sample Preparation: The sample containing the volatile compounds is prepared, often by solvent extraction or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC), where the volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist (or a panel of assessors) sniffs the effluent from the olfactometry port and records the time, intensity, and description of any odors detected.

  • Data Correlation: The data from the MS detector is correlated with the sensory data from the olfactometry port to identify the specific compounds responsible for the perceived aromas.

Sensory Panel Evaluation: Descriptive Analysis

Descriptive analysis is used to quantify the specific sensory attributes of a flavor compound.[11]

Objective: To obtain a detailed quantitative description of the sensory characteristics of this compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo extensive training to recognize and scale the intensity of a wide range of aroma and taste attributes relevant to fruity and floral esters.

  • Lexicon Development: The panel collectively develops a lexicon of descriptive terms that will be used to characterize the samples. This ensures that all panelists are using the same language to describe their perceptions.

  • Sample Preparation and Presentation: Solutions of this compound are prepared at various concentrations in a neutral solvent (e.g., deionized water or a specific food base). Samples are presented to panelists in a controlled environment (odor-free, consistent lighting and temperature).[12] Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation: Panelists individually evaluate the samples and rate the intensity of each attribute from the developed lexicon on a numerical scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the compound. Analysis of variance (ANOVA) and multivariate analysis techniques are often used to determine significant differences between samples and to visualize the sensory space.

Signaling Pathway of Ester Perception

The perception of esters like this compound is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), the largest family of membrane proteins.[13] While the specific receptor for this compound has not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

The Olfactory Signal Transduction Cascade:

  • Odorant Binding: A volatile ester molecule, such as this compound, travels through the nasal cavity and binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of CNG channels allows an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the neuron, leading to depolarization of the cell membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific scent.

Research has identified that a specific olfactory receptor, Olfr45 , is activated by a variety of fruity and floral esters, including isoamyl acetate, ethyl butyrate, ethyl acetate, and ethyl propionate.[13] Given the structural similarities, it is plausible that this compound may also interact with this or a related olfactory receptor.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for sensory panel evaluation and the olfactory signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_gco GC-Olfactometry cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis Sample Flavor Compound (e.g., this compound) Dilution Serial Dilutions Sample->Dilution GC Gas Chromatography Dilution->GC Panel Trained Sensory Panel Dilution->Panel Split Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS ODP Olfactometry Port (Sensory Detection) Split->ODP Stats Statistical Analysis (ANOVA, PCA) MS->Stats ODP->Panel Evaluation Descriptive Analysis Panel->Evaluation Data Data Collection (Intensity Ratings) Evaluation->Data Data->Stats Profile Sensory Profile Stats->Profile Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane Ester Ester Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Ester->OR 1. Binding G_Protein G-Protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG 5. Binding & Opening Ions_in Na+, Ca2+ CNG->Ions_in 6. Ion Influx Ions_out Na+, Ca2+ Depolarization Depolarization Action_Potential Action Potential Depolarization->Action_Potential 7. Threshold Reached Brain Signal to Brain Action_Potential->Brain 8. Signal Transmission

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylpentanoate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. This guide delivers essential, step-by-step procedures for the proper disposal of 4-methylpentanoate, with a focus on immediate safety, operational logistics, and approved disposal pathways.

This compound, the conjugate base of 4-methylpentanoic acid, requires careful handling due to the potential hazards associated with its corresponding acid and ester forms, which are often flammable and can cause irritation. Adherence to the following disposal protocols is crucial for mitigating risks and preventing environmental contamination. The primary and recommended disposal route for this chemical is through a licensed hazardous waste disposal facility.

Immediate Safety and Handling

Before initiating any disposal procedures, a thorough understanding of the chemical's hazard profile is imperative. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE):

CategoryItemSpecification
Eye Protection Safety GogglesWear chemical safety goggles or a face shield.
Hand Protection Protective GlovesUse chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Protective ClothingWear a lab coat, long pants, and closed-toe shoes.
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage of Waste:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep waste containers tightly closed when not in use.

  • Store waste in a cool, dry place away from sources of ignition such as heat, sparks, and open flames.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Isolate : Alert personnel in the immediate vicinity and evacuate the area, especially if the spill is large or in a poorly ventilated space.[1]

  • Ventilate : Increase ventilation to the area to disperse vapors.[1]

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[1]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]

  • Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Collection : Collect all waste containing this compound (including contaminated materials from spills) in a designated, chemically compatible, and properly sealed container.[1]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("4-Methylpentanoic Acid" or "this compound solution"), the concentration, and the date of accumulation.[1]

  • Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation : Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste this compound Generated assess_quantity Assess Quantity and Contamination start->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Minor bulk_waste Bulk Waste Solution assess_quantity->bulk_waste Major absorb Absorb with Inert Material (e.g., vermiculite, sand) small_spill->absorb collect_waste Collect in Designated Hazardous Waste Container bulk_waste->collect_waste absorb->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store in Secure Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

It is important to note that the provided safety data sheets do not specify quantitative disposal limits. Therefore, all quantities of this compound waste should be handled and disposed of following the procedures outlined above, in strict accordance with institutional and regulatory guidelines.

References

Personal protective equipment for handling 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-methylpentanoate. Given the limited specific safety data for this compound, this information is aggregated from safety protocols for structurally similar esters and volatile organic compounds to ensure a high standard of laboratory safety.

Hazard Profile and Physicochemical Properties

Physicochemical Data for this compound and Related Compounds

PropertyThis compoundEthyl this compound4-Methylpentan-2-one
Molecular Formula C7H14O2[1]C8H16O2[3]C6H12O[5]
Molecular Weight 130.18 g/mol [1]144.21 g/mol [3]100.16 g/mol
Appearance Colorless liquid with a sweet, pineapple-like odor[1]-Colorless liquid
Boiling Point --117-118 °C
Flash Point -Flammable liquid and vapor[3]14 °C
Solubility Soluble in alcohol and most fixed oils; insoluble in water[1]--

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][6]Protects against splashes and aerosols that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]Prevents skin contact, which can lead to irritation. Always inspect gloves for signs of degradation or puncture before use.[6]
Skin and Body Protection A laboratory coat or a chemical-resistant apron. For larger quantities or in case of a significant spill risk, a chemical-resistant suit is advised.[4][6]Protects against accidental skin exposure from spills or splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2]

Safe Handling and Operational Workflow

Adherence to proper handling procedures is critical to prevent accidents and exposure.

Preparation and Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • PPE Inspection : Before starting any work, inspect all PPE for integrity.[6]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Dispensing : Transfer and dispense the chemical carefully to avoid splashing. Use appropriate tools like pipettes or graduated cylinders.

  • Container Management : Keep containers of this compound tightly closed when not in use.[4]

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][6]

HandingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Carefully Dispense Chemical prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Properly Dispose of Waste clean1->clean2 clean3 Remove and Store PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Procedural workflow for safely handling this compound.

Emergency Procedures and First Aid

In the event of an emergency, follow these procedures.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration.[7] Seek medical attention if symptoms persist.[2]
Skin Contact Immediately flush the skin with soap and water for at least 15 minutes while removing contaminated clothing.[7][8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[10] Seek immediate medical attention.

Spill Response Protocol:

  • Evacuate : Evacuate non-essential personnel from the spill area.[11]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[11]

  • Collect : Collect the absorbed material into a suitable, labeled container for disposal.[11]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

Disposal Plan

Proper disposal of this compound is critical to ensure environmental and laboratory safety.

Waste Disposal Protocol:

  • Segregation : Do not mix this compound waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[12]

  • Containerization : Collect waste in a designated, chemically compatible, and leak-proof container. Keep the container tightly closed except when adding waste.[12]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Flammable Liquid," "Irritant").[11][12]

  • Storage : Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like oxidizing agents.[11]

  • Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[12]

DisposalPlan Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate Waste collect2 Use Designated Container collect1->collect2 collect3 Label Container Correctly collect2->collect3 store1 Seal Container Tightly collect3->store1 store2 Store in a Cool, Ventilated Area store1->store2 store3 Separate from Incompatibles store2->store3 dispose1 Contact EHS for Pickup store3->dispose1 dispose2 Follow Institutional Guidelines dispose1->dispose2

Caption: Decision and procedural flow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpentanoate
Reactant of Route 2
4-Methylpentanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。